molecular formula C12H7Cl2NO3 B1582608 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene CAS No. 22544-02-1

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Cat. No.: B1582608
CAS No.: 22544-02-1
M. Wt: 284.09 g/mol
InChI Key: AXWRVQCZOCJLFC-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C12H7Cl2NO3 and its molecular weight is 284.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene
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InChI

InChI=1S/C12H7Cl2NO3/c13-8-5-6-12(10(7-8)15(16)17)18-11-4-2-1-3-9(11)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWRVQCZOCJLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70177076
Record name 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
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Molecular Weight

284.09 g/mol
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CAS No.

22544-02-1
Record name 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
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Record name 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
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Record name 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene is a substituted diaryl ether with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a nitro group and two chlorine atoms distributed across two phenyl rings linked by an ether bond, offers multiple reactive sites for further functionalization. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications, with a focus on the practical insights relevant to researchers in drug development.

Chemical Identity and Physicochemical Properties

The accurate identification and understanding of the physicochemical properties of a synthetic intermediate are fundamental to its effective use in research and development.

IUPAC Name: this compound[1][2]

Synonyms: Benzene, 4-chloro-1-(2-chlorophenoxy)-2-nitro-[1][2]

Key Identifiers:

  • CAS Number: 22544-02-1[2]

  • Molecular Formula: C₁₂H₇Cl₂NO₃[2]

  • Molecular Weight: 284.1 g/mol [2]

Physicochemical Properties:

While experimental data for this compound is not extensively reported, properties can be estimated based on its isomers and related compounds. It is expected to be a solid at room temperature, likely with a yellowish appearance, characteristic of many nitroaromatic compounds.[3][4]

PropertyEstimated Value/CharacteristicSource/Rationale
Appearance Off-white to light yellow crystalline solidBased on isomers and related nitroaromatic compounds.[4][5]
Melting Point 78-110 °CRange based on isomers like 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene (78-81 °C) and 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (106-110 °C).[4][5]
Boiling Point > 300 °CExpected to be high due to its molecular weight and polarity. The isomer 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene has a boiling point of 390.4 °C at 760 mmHg.[5]
Solubility Insoluble in water; soluble in common organic solvents like acetone, toluene, and ether.Typical for diaryl ethers and nitroaromatic compounds.[3][4][5]

Synthesis of this compound

The primary synthetic route to diaryl ethers like this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[6] The reaction involves the coupling of an aryl halide with a phenol. In this case, 2,5-dichloronitrobenzene would be the logical starting material, reacting with 2-chlorophenol. The nitro group in 2,5-dichloronitrobenzene activates the chlorine atom at the 1-position for nucleophilic substitution.

Proposed Synthetic Pathway: Ullmann Condensation

G reactant1 2,5-Dichloronitrobenzene catalyst Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) reactant1->catalyst reactant2 2-Chlorophenol reactant2->catalyst product This compound catalyst->product Ullmann Condensation

Caption: Proposed synthesis of this compound via Ullmann condensation.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol is a representative procedure based on established methods for Ullmann diaryl ether synthesis.[7] Optimization may be required to achieve the best yield and purity.

Materials:

  • 2,5-Dichloronitrobenzene

  • 2-Chlorophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloronitrobenzene (1.0 eq), 2-chlorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2,5-dichloronitrobenzene.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

Substituted diaryl ethers are prevalent scaffolds in many biologically active molecules. The presence of reactive handles like the nitro group and chlorine atoms makes this compound a valuable intermediate for the synthesis of more complex molecules.

Potential Synthetic Transformations:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized. This is a common strategy in the synthesis of many pharmaceuticals.

  • Nucleophilic Aromatic Substitution: The remaining chlorine atom can be substituted by other nucleophiles under forcing conditions or after activation by further modification of the molecule.

Logical Flow of Synthetic Utility

G start This compound reduction Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) start->reduction amine 4-Chloro-1-(2-chlorophenoxy)aniline reduction->amine functionalization Further Functionalization (e.g., Amide coupling, Sulfonamide formation) amine->functionalization drug_scaffold Potential Drug Scaffolds functionalization->drug_scaffold

Sources

An In-depth Technical Guide to 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Insight: This document provides a comprehensive technical overview of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene, a key chemical intermediate. The structure of this guide is designed to logically flow from fundamental identification and properties to practical synthesis and analysis, reflecting the typical workflow of a research or process development chemist. We will delve into not just the "what" but the "why" behind the methodologies, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Compound Identification and Core Properties

This compound is a substituted diphenyl ether. Its chemical structure features a nitro group ortho to the ether linkage and two chloro-substituents, one on each phenyl ring. This arrangement of electron-withdrawing groups significantly influences its reactivity and potential applications.

The primary identifier for this specific chemical entity is its CAS (Chemical Abstracts Service) number: 22544-02-1 .[1][2]

Physicochemical and Computed Properties

A summary of the compound's key properties is presented below. These values are crucial for designing experimental conditions, from reaction solvent selection to purification and storage.

PropertyValueSource
CAS Number 22544-02-1[1][2]
Molecular Formula C₁₂H₇Cl₂NO₃[2]
Molecular Weight 284.1 g/mol [2]
IUPAC Name Benzene, 4-chloro-1-(2-chlorophenoxy)-2-nitro-[1]
Synonyms 2,4'-Dichloro-2'-nitrodiphenyl ether[1]
Stereochemistry Achiral[2]
InChIKey AXWRVQCZOCJLFC-UHFFFAOYSA-N[2]
SMILES c1ccc(c(c1)Cl)Oc2ccc(cc2[O-])Cl[2]

Synthesis and Purification Protocol

The synthesis of diaryl ethers like this compound is commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction, often a variation of the Williamson ether synthesis. In this case, the electron-withdrawing nitro group strongly activates the chlorine atom at the C4 position of 1,4-dichloro-2-nitrobenzene for nucleophilic attack by a phenoxide.

The proposed pathway involves the reaction of 2,5-dichloronitrobenzene with 2-chlorophenol in the presence of a base. The base is critical as it deprotonates the phenol to form the more nucleophilic phenoxide ion, which is necessary to displace the chloride from the activated aromatic ring.

Diagram: Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Conditions A 2,5-Dichloronitrobenzene (Activated Electrophile) E This compound (Final Product) A->E B 2-Chlorophenol (Nucleophile Precursor) B->E C Base (e.g., K₂CO₃, NaOH) in Polar Aprotic Solvent (e.g., DMF, DMSO) C->E Deprotonation & Solvent D Heat (e.g., 100-150 °C) D->E Reaction Driving Force G A 1. Sample Preparation Dissolve product in Acetonitrile (MeCN) B 2. HPLC Injection Inject onto a Reverse Phase C18 Column A->B C 3. Isocratic Elution Mobile Phase: MeCN/Water/Acid B->C D 4. UV Detection Monitor at an appropriate wavelength (e.g., 254 nm) C->D E 5. Data Analysis Integrate peak area to determine purity D->E

Sources

physical and chemical properties of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of substituted diphenyl ether compounds. The guide covers the compound's structure and physicochemical properties, a proposed synthetic route based on established chemical principles, its expected reactivity, and a discussion of its potential relevance in medicinal chemistry. Safety and handling precautions based on related compounds are also provided.

Introduction

This compound is a substituted diphenyl ether, a class of organic compounds that has garnered significant interest in medicinal chemistry. The unique arrangement of a nitro group and two chlorine atoms on the diphenyl ether scaffold suggests a range of potential chemical reactivities and biological activities. The electron-withdrawing nature of the nitro group and the chloro substituents can influence the molecule's electronic properties, making it a valuable intermediate for the synthesis of more complex molecular architectures. Substituted diphenyl ethers have been explored for a variety of therapeutic applications, including as antimicrobial and anticancer agents[1][2]. This guide aims to provide a detailed understanding of this specific compound to facilitate further research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a 2-chlorophenoxy group linked to a 4-chloro-2-nitrophenyl ring via an ether bond.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₇Cl₂NO₃[3]
Molecular Weight 284.09 g/mol [3]
CAS Number 22544-02-1[4]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point 62 °C[4]
Boiling Point 199-203 °C at 6 Torr[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.Inferred from structure

Synthesis and Purification

The most probable synthetic route to this compound is through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, the sodium salt of 2-chlorophenol would act as the nucleophile, attacking the activated aryl halide, 2,5-dichloronitrobenzene. The nitro group in the ortho position to the chlorine atom on 2,5-dichloronitrobenzene activates the ring towards nucleophilic aromatic substitution, facilitating the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Product 2_chlorophenol 2-Chlorophenol Reaction Williamson Ether Synthesis (Heating) 2_chlorophenol->Reaction Nucleophile 2_5_dichloronitrobenzene 2,5-Dichloronitrobenzene 2_5_dichloronitrobenzene->Reaction Electrophile Base Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3) Base->Reaction Solvent Dimethylformamide (DMF) or Acetone Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 4-Chloro-1-(2-chlorophenoxy) -2-nitrobenzene Purification->Product

Caption: Proposed synthesis workflow for this compound.

Proposed Experimental Protocol: Williamson Ether Synthesis

Disclaimer: The following is a proposed protocol based on the synthesis of similar diphenyl ethers and should be optimized for safety and yield.

  • Deprotonation of 2-Chlorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add a slight excess of a base like potassium carbonate (1.2 eq) or sodium hydride (1.1 eq, handle with extreme caution). Stir the mixture at room temperature for 30 minutes to an hour to form the corresponding phenoxide.

  • Nucleophilic Aromatic Substitution: To the solution of the 2-chlorophenoxide, add 2,5-dichloronitrobenzene (1.0 eq). Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. The crude product may precipitate out. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Chemical Reactivity and Characterization

The chemical reactivity of this compound is primarily dictated by the functional groups present on the aromatic rings.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation provides a route to the corresponding aniline derivative, which can be a valuable intermediate for further functionalization.

  • Nucleophilic Aromatic Substitution: While the ether linkage is generally stable, the chlorine atom on the nitro-substituted ring remains activated towards nucleophilic attack, albeit less so than in the starting material, 2,5-dichloronitrobenzene.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approximately 7.0-8.2 ppm). The protons on the nitro-substituted ring will likely be more downfield due to the electron-withdrawing effect of the nitro group.

  • ¹³C NMR: The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons, unless there is accidental peak overlap. The carbons attached to the nitro group and the ether oxygen will be significantly shifted downfield.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the C-O-C ether linkage (around 1240 cm⁻¹), the C-Cl bonds (around 1090 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 283, with a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the nitro group.

Potential Applications in Drug Discovery

Substituted diphenyl ethers are a well-known scaffold in medicinal chemistry with a broad range of biological activities. While there is no specific data on the biological activity of this compound, its structural features suggest potential areas for investigation.

  • Antimicrobial Agents: The diphenyl ether core is present in some antimicrobial agents. The presence of chloro and nitro groups could modulate this activity.

  • Anticancer Agents: Certain substituted diphenyl ethers have been investigated as anticancer agents, with some showing inhibitory activity against enzymes like cyclooxygenase-2 (COX-2)[1]. The subject compound could serve as a starting point for the synthesis of analogs with potential anticancer properties.

  • Enzyme Inhibitors: The rigid structure of the diphenyl ether can serve as a scaffold to position functional groups for interaction with enzyme active sites.

Safety and Handling

No specific safety data sheet for this compound is readily available. The following precautions are based on data for structurally related compounds such as chloronitrobenzenes and chlorophenols.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5][6].

  • Health Hazards: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract[5]. Chronic exposure to related nitroaromatic compounds may have adverse effects on the blood (methemoglobinemia) and other organs[6].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases[5].

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Goggles Safety Goggles Avoid_Contact Avoid Skin/Eye Contact Goggles->Avoid_Contact Gloves Chemical-Resistant Gloves Gloves->Avoid_Contact Lab_Coat Lab Coat Lab_Coat->Avoid_Contact Ventilation Use in a Fume Hood Avoid_Inhalation Avoid Inhaling Dust/Vapors Ventilation->Avoid_Inhalation Container Tightly Sealed Container Location Cool, Dry, Well-Ventilated Area Incompatibles Away from Oxidizing Agents & Bases

Caption: Key safety precautions for handling this compound.

Conclusion

This compound is a synthetically accessible compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. Its synthesis can likely be achieved through a Williamson ether synthesis, and its reactivity is dominated by the nitro group and the activated chlorine atom. While specific biological data is lacking, the diphenyl ether scaffold is a proven pharmacophore. This technical guide provides a foundational understanding of this compound to encourage and support future research endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75448, 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene, a key chemical intermediate with significant potential in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document elucidates the molecule's structural features, predicted spectroscopic characteristics, and plausible synthetic pathways. A detailed experimental protocol for its synthesis via the Ullmann condensation is presented, complete with methodologies for purification and characterization. Furthermore, this guide explores the chemical reactivity, potential metabolic fate, and toxicological considerations relevant to drug development professionals. All technical data is supported by authoritative references and visualized through structured tables and diagrams to facilitate understanding and application in a research and development setting.

Introduction: A Molecule of Synthetic Versatility

This compound is a substituted diphenyl ether, a structural motif present in numerous biologically active compounds and advanced materials. The strategic placement of its functional groups—two chloro substituents, a nitro group, and an ether linkage—creates a molecule with a unique electronic landscape and diverse reactive potential. The electron-withdrawing nature of the nitro group and the chloro substituents significantly influences the reactivity of the aromatic rings, making it a valuable precursor for a variety of chemical transformations.

For drug development professionals, understanding the nuanced structure-activity relationships imparted by these functionalities is paramount. The lipophilicity, metabolic stability, and potential for specific intermolecular interactions are all intrinsically linked to its molecular architecture. This guide serves to provide a foundational understanding of this molecule, enabling its effective utilization in complex synthetic campaigns and drug discovery programs.

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its handling, reactivity, and analytical characterization.

Chemical Structure

The molecule consists of a 2-chlorophenoxy group linked to a 4-chloro-2-nitrobenzene moiety via an ether bond.

Systematic IUPAC Name: this compound

Synonyms: Benzene, 4-chloro-1-(2-chlorophenoxy)-2-nitro-[1]

CAS Number: 22544-02-1[1]

Molecular Formula: C₁₂H₇Cl₂NO₃[1]

Molecular Weight: 284.09 g/mol [1]

SMILES: C1=CC=C(C(=C1)Cl)OC2=CC=C(C=C2[O-])Cl[1]

InChI Key: AXWRVQCZOCJLFC-UHFFFAOYSA-N[1]

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. These values are critical for designing reaction conditions, purification procedures, and analytical methods.

PropertyValueSource
Melting Point79 °C (for the related 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene)[2]
Boiling Point220-223 °C at 11 Torr (for the related 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene)[2]
Density1.4923 g/cm³ (estimate for the related 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene)[2]
SolubilityInsoluble in water, soluble in common organic solvents.General chemical knowledge

Synthesis and Purification

The synthesis of this compound is most practically achieved through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This method involves the copper-catalyzed coupling of an aryl halide with a phenol.

Proposed Synthetic Pathway: Ullmann Condensation

The reaction proceeds by coupling 2,4-dichloronitrobenzene with 2-chlorophenol in the presence of a copper catalyst and a base. The nitro group in the ortho position to the chlorine atom on the 2,4-dichloronitrobenzene ring activates it towards nucleophilic attack.

Synthesis_of_this compound reactant1 2,4-Dichloronitrobenzene product This compound reactant1->product Ullmann Condensation reactant2 2-Chlorophenol reactant2->product catalyst Cu Catalyst Base (e.g., K2CO3) catalyst->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a well-established procedure for Ullmann condensations and is adapted for the synthesis of the target molecule.

Materials:

  • 2,4-Dichloronitrobenzene

  • 2-Chlorophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloronitrobenzene (1.0 eq), 2-chlorophenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,4-dichloronitrobenzene.

  • Reaction Execution: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with toluene (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Isolation and Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Spectroscopic and Analytical Characterization

Unequivocal structural confirmation is essential. The following sections detail the expected spectroscopic signatures and a validated analytical method for the target molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of structurally related compounds, the following are the predicted NMR chemical shifts for this compound.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
8.0 - 8.2Aromatic H (ortho to NO₂)
7.3 - 7.6Aromatic H's
7.0 - 7.2Aromatic H's
Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100 - 3000Aromatic C-H stretch
~1590, 1480Aromatic C=C stretch
~1520, 1340Asymmetric and symmetric N-O stretch of NO₂ group
~1250Aryl C-O-C stretch (ether)
~1100C-Cl stretch
Predicted Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
283/285/287[M]⁺• (isotopic pattern for two Cl atoms)
237/239/241[M-NO₂]⁺
182/184[M-NO₂-Cl]⁺
147[C₆H₄OCl]⁺
111/113[C₆H₄Cl]⁺
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity analysis and reaction monitoring.[3]

Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile and water gradient

  • Detector: UV at 254 nm

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its functional groups, offering several avenues for further synthetic transformations.

Reactivity_of_this compound start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) start->reduction nucleophilic_sub Nucleophilic Aromatic Substitution of Chloro Groups start->nucleophilic_sub product_amine 4-Chloro-1-(2-chlorophenoxy)-2-aminobenzene reduction->product_amine product_sub Further functionalized diphenyl ethers nucleophilic_sub->product_sub

Sources

synthesis pathway for 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Authored by: A Senior Application Scientist

Introduction

This compound is a diaryl ether of significant interest in synthetic organic chemistry. Its structure, featuring a nitro-activated aromatic system, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The ether linkage, combined with the specific substitution pattern of chloro and nitro groups, provides a scaffold that can be further functionalized to create a diverse range of target compounds.

This guide provides a comprehensive overview of the primary . We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss the critical safety considerations necessary for its successful and safe execution. The methodology described herein is grounded in the principles of nucleophilic aromatic substitution, a cornerstone of modern organic synthesis.

Core Synthesis Strategy: The Ullmann-Type Condensation

The most direct and industrially relevant pathway to synthesizing this compound is through a copper-catalyzed nucleophilic aromatic substitution (SNAr), commonly referred to as an Ullmann condensation or Ullmann-type ether synthesis.[2][3] This reaction class is a powerful method for forming carbon-oxygen bonds between an aryl halide and an alcohol or phenol.[4]

The reaction proceeds by coupling 1,4-dichloro-2-nitrobenzene with 2-chlorophenol in the presence of a base and a copper catalyst.

Mechanistic Rationale: Why This Pathway is Effective

The success of this synthesis hinges on the electronic properties of the 1,4-dichloro-2-nitrobenzene starting material. Aryl halides are typically unreactive towards nucleophilic substitution under standard conditions.[5] However, the presence of a strong electron-withdrawing group, such as the nitro (–NO₂) group, dramatically alters the reactivity of the aromatic ring.[5][6]

  • Activation of the Aryl Halide : The nitro group, positioned ortho to one of the chlorine atoms, powerfully withdraws electron density from the benzene ring through both inductive and resonance effects. This makes the ring electron-deficient (electrophilic) and susceptible to attack by a nucleophile.[7][8]

  • Formation of the Nucleophile : A base, typically a mild one like potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 2-chlorophenol. This generates the more potent 2-chlorophenoxide anion, which serves as the active nucleophile in the reaction.

  • The SNAr Mechanism : The reaction follows a two-step addition-elimination mechanism:

    • Addition : The 2-chlorophenoxide anion attacks the carbon atom bonded to the chlorine at the C1 position (ortho to the nitro group). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][8] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization. This stabilization is why electron-withdrawing groups in the ortho or para positions are essential for activating the ring.[6][8][9]

    • Elimination : The aromaticity of the ring is restored by the expulsion of the chloride ion (the leaving group), yielding the final diaryl ether product.

  • Role of the Copper Catalyst : In the classic Ullmann reaction, a copper catalyst (e.g., copper(I) iodide, copper powder) is used. While highly activated systems can sometimes react without a catalyst, copper facilitates the coupling, often allowing for lower reaction temperatures and improved yields.[2][10] The precise mechanism involving copper is complex but is believed to involve the formation of a copper(I) phenoxide species that then reacts with the aryl halide.[2]

Figure 1: SNAr Mechanism for Diaryl Ether Synthesis

Experimental Protocol

This protocol describes a robust procedure for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMolesMolar Eq.
1,4-Dichloro-2-nitrobenzene192.0019.2 g0.101.0
2-Chlorophenol128.5614.1 g0.111.1
Anhydrous Potassium Carbonate138.2120.7 g0.151.5
Copper(I) Iodide (CuI)190.450.95 g0.0050.05
N,N-Dimethylformamide (DMF)73.09200 mL--
Step-by-Step Methodology
  • Reaction Setup :

    • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen inlet adapter, and a thermometer.

    • Ensure all glassware is thoroughly dried before use.

  • Charging Reagents :

    • To the flask, add 1,4-dichloro-2-nitrobenzene (19.2 g), 2-chlorophenol (14.1 g), anhydrous potassium carbonate (20.7 g), and copper(I) iodide (0.95 g).

    • Add the N,N-dimethylformamide (200 mL) to the flask.

  • Reaction Execution :

    • Begin stirring the mixture and purge the system with a gentle stream of nitrogen for 10-15 minutes to create an inert atmosphere.

    • Heat the reaction mixture to 150-155 °C using a heating mantle with a temperature controller.

    • Maintain the reaction at this temperature with vigorous stirring for 12-18 hours. The mixture will typically turn a dark brown or deep red color.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) until the starting 1,4-dichloro-2-nitrobenzene is consumed.

  • Work-up and Isolation :

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into 1 L of cold water with stirring. This will precipitate the crude product and dissolve the inorganic salts.

    • Filter the resulting slurry through a Büchner funnel to collect the solid crude product.

    • Wash the filter cake thoroughly with water (3 x 200 mL) to remove any residual DMF and inorganic salts.

    • Air-dry the crude product on the filter for several hours.

  • Purification :

    • The most effective method for purifying the crude solid is recrystallization.

    • Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization :

    • The final product should be a pale yellow crystalline solid.[1]

    • Confirm the identity and purity of the product using standard analytical techniques such as melting point determination (literature M.P. ~62 °C[11]), ¹H NMR, ¹³C NMR, and HPLC analysis.[12]

Synthesis_Workflow Figure 2: Experimental Workflow Diagram Setup 1. Assemble and dry three-neck flask with condenser and N₂ inlet Charge 2. Add Reactants: - 1,4-Dichloro-2-nitrobenzene - 2-Chlorophenol - K₂CO₃, CuI, DMF Setup->Charge React 3. Heat to 150-155 °C under N₂ atmosphere (12-18 hours) Charge->React Monitor 4. Monitor by TLC React->Monitor Periodically Monitor->React Incomplete Workup 5. Cool and pour into ice water to precipitate crude product Monitor->Workup Complete Filter 6. Filter and wash solid with copious H₂O Workup->Filter Purify 7. Recrystallize from hot ethanol or isopropanol Filter->Purify Characterize 8. Dry and characterize (MP, NMR, HPLC) Purify->Characterize

Figure 2: Experimental Workflow Diagram

Safety and Handling: A Self-Validating System

Scientific integrity demands a protocol that is not only effective but also safe. The reagents used in this synthesis are hazardous and must be handled with appropriate precautions.

  • 1,4-Dichloro-2-nitrobenzene (and related chloronitrobenzenes) : These compounds are toxic if swallowed, inhaled, or in contact with skin.[13][14] They are suspected of causing cancer and genetic defects and may cause damage to organs through prolonged exposure.[13][15]

  • 2-Chlorophenol : Harmful if swallowed or in contact with skin and causes skin and eye irritation.[16]

  • N,N-Dimethylformamide (DMF) : A reproductive toxin and a skin/eye irritant. It is readily absorbed through the skin.

  • Product (this compound) : While specific data is limited, analogous diaryl ethers are skin and eye irritants.[17][18] Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[17][18]

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged DMF exposure; butyl rubber or laminate gloves are recommended), and chemical safety goggles.

  • Engineering Controls : Conduct all operations within a certified chemical fume hood to prevent inhalation of vapors and dust.[15]

  • Handling : Avoid skin and eye contact with all reagents.[16] Do not eat, drink, or smoke in the laboratory.[13][14]

  • Waste Disposal : Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Conclusion

The synthesis of this compound via an Ullmann-type condensation is a highly effective and reliable method. The key to its success lies in the SNAr mechanism, which is enabled by the powerful electron-withdrawing nitro group that activates the aryl halide substrate. By following the detailed protocol and adhering strictly to the safety precautions outlined, researchers can confidently produce this valuable chemical intermediate for further application in drug discovery and materials science.

References

  • ChemicalBook. (n.d.). 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene.
  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Sigma-Aldrich. (2024, August 6). 1-Chloro-4-nitrobenzene Safety Data Sheet.
  • Fisher Scientific. (n.d.). 4-Chloro-2-nitrophenol Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). 1-Chloro-2-nitrobenzene Safety Data Sheet.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Hartman, W. W., & Brethen, M. R. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses. Retrieved from [Link]

  • ChemBK. (2024, April 9). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. Retrieved from [Link]

  • Sciencemadness.org. (2021, February 15). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound.
  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). 1-Chloro-4-nitrobenzene Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. PMC. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene.
  • European Patent Office. (1984, June 13). EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, October 22). Ullmann reaction.
  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

Sources

A Technical Guide to the Organic Solvent Solubility of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene is a halogenated nitroaromatic ether. The solubility of such compounds in organic solvents is a critical parameter in a variety of applications, including organic synthesis, purification, formulation, and analytical method development. Understanding the solubility profile of this molecule is essential for designing efficient reaction conditions, selecting appropriate crystallization solvents, and developing robust analytical techniques.

This technical guide provides an in-depth analysis of the predicted solubility of this compound in common organic solvents, based on its molecular structure and data from analogous compounds. Furthermore, this guide outlines a comprehensive experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.

Predicted Solubility Profile of this compound

Molecular Structure Analysis:

This compound possesses several key structural features that influence its solubility:

  • Two Phenyl Rings: The presence of two aromatic rings imparts a significant nonpolar character to the molecule.

  • Ether Linkage (-O-): The ether group introduces some polarity and potential for weak hydrogen bonding with protic solvents.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, contributing to the molecule's polarity.

  • Two Chlorine Atoms (-Cl): The chloro substituents add to the molecular weight and contribute to its nonpolar surface area.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit favorable solubility in a range of organic solvents.

Analogous Compound Analysis:

Studies on dichloronitrobenzenes provide valuable insights into the expected solubility of the target molecule. For instance, 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene show good solubility in solvents like ethyl acetate and tetrachloromethane, with solubility increasing with temperature.[1][2] Similarly, 1,4-dichloro-2-nitro-benzene is reported to be soluble in acetone, ethyl acetate, and chloroform, while having low water solubility.[3]

Predicted Solubility Summary:

Based on the analysis of its molecular structure and data from analogous compounds, the following solubility profile for this compound is predicted:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic HighSolvents like Acetone, Ethyl Acetate, and Tetrahydrofuran are expected to be effective due to their polarity and ability to interact with the nitro and ether groups.
Chlorinated HighDichloromethane and Chloroform are likely to be excellent solvents due to their similar nonpolar and polar characteristics.
Aromatic Moderate to HighToluene and Benzene should be effective solvents due to the presence of the two phenyl rings in the solute molecule.
Polar Protic Moderate to LowAlcohols such as Methanol and Ethanol may show moderate solubility, with solubility likely decreasing as the alkyl chain length increases.
Nonpolar LowSolvents like Hexane and Cyclohexane are expected to be poor solvents due to the significant polarity of the nitro group.
Aqueous Very LowDue to the predominantly nonpolar nature of the molecule, it is expected to be virtually insoluble in water.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Weigh Solute B Add Solvent A->B Known Mass C Equilibrate at Constant Temperature B->C Known Volume D Sample Saturated Solution C->D Ensure Equilibrium E Dilute Sample D->E F Analyze by HPLC/GC E->F G Determine Concentration F->G Calibration Curve H Calculate Solubility (e.g., g/L) G->H

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials and place them in a constant temperature bath or shaker.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sampling and Dilution:

    • After equilibration, allow the vials to stand undisturbed for a short period to let any undissolved solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Immediately transfer the sample into a volumetric flask and dilute with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Determine the concentration of the solute in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: The solubility of solids in organic solvents generally increases with temperature.[4][5] Therefore, it is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a significant role in its ability to dissolve the solute. A solvent with a polarity that matches that of the solute will generally be more effective.

  • Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. It is essential to use high-purity materials for accurate determinations.

Conclusion

This technical guide provides a comprehensive overview of the predicted solubility of this compound in organic solvents and a detailed protocol for its experimental determination. While specific quantitative data is not currently available, the principles and methodologies outlined here offer a robust framework for researchers, scientists, and drug development professionals to effectively work with this compound. The provided experimental workflow ensures the generation of reliable and reproducible solubility data, which is fundamental for the successful application of this molecule in various scientific and industrial endeavors.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene (Molecular Formula: C₁₂H₇Cl₂NO₃, Molecular Weight: 284.09 g/mol ).[1][2] While a comprehensive, publicly available experimental dataset for this specific molecule is not readily found in major databases like the Spectral Database for Organic Compounds (SDBS) or the NIST WebBook, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust, predictive guide for its characterization.[3][4][5][6]

This document is intended for researchers, chemists, and quality control professionals who may be synthesizing or handling this compound. The insights provided herein are designed to aid in the identification, purity assessment, and structural confirmation of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom and the connectivity of the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons distributed across the two benzene rings. The chemical shifts are heavily influenced by the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups, and the electron-donating, yet sterically influential, ether linkage (-O-).

Rationale for Predictions:

  • Ring A (Nitro- and Chloro-substituted): The protons on this ring are expected to be shifted downfield due to the strong electron-withdrawing nature of the nitro group. H-3, being ortho to the nitro group, will be the most deshielded. H-5 and H-6 will show splitting patterns consistent with their positions relative to each other and the chlorine atom.

  • Ring B (Chloro-substituted phenoxy group): The protons on this ring will have chemical shifts more typical of a chlorobenzene derivative, modulated by the ether linkage. The proton ortho to the chlorine (H-3') will be influenced differently than the others.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.0 - 8.2dJ = 2.5 - 3.0
H-57.5 - 7.7ddJ = 8.5 - 9.0, 2.5 - 3.0
H-67.0 - 7.2dJ = 8.5 - 9.0
H-3'7.4 - 7.6ddJ = 7.5 - 8.0, 1.5 - 2.0
H-4'7.2 - 7.4tdJ = 7.5 - 8.0, 1.5 - 2.0
H-5'7.1 - 7.3tdJ = 7.5 - 8.0, 1.5 - 2.0
H-6'6.9 - 7.1ddJ = 7.5 - 8.0, 1.5 - 2.0
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 12 distinct signals, one for each carbon atom in the molecule. The chemical shifts will be highly informative for confirming the substitution pattern.

Rationale for Predictions:

  • Carbons directly attached to electronegative atoms (C-Cl, C-NO₂, C-O) will be significantly shifted downfield.

  • C-2 (bearing the nitro group) and C-1 (ether linkage) are expected to be the most downfield carbons on Ring A, apart from the carbon bearing the chlorine.

  • C-1' and C-2' on Ring B will also show significant downfield shifts due to the ether linkage and chlorine, respectively.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1150 - 155
C-2140 - 145
C-3120 - 125
C-4128 - 132
C-5125 - 128
C-6118 - 122
C-1'152 - 156
C-2'128 - 132
C-3'127 - 130
C-4'123 - 126
C-5'121 - 124
C-6'115 - 120
Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR data for this compound would be as follows:

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg of Sample B Dissolve in ~0.7 mL CDCl3 A->B C Transfer to 5 mm NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H Spectrum (e.g., 16 scans) D->E F Acquire 13C Spectrum (e.g., 1024 scans) D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Reference to Solvent Peak H->I J Structural Analysis I->J

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to its nitro, ether, chloro, and aromatic functionalities.

Predicted Key IR Absorptions

Rationale for Predictions:

  • Nitro Group (N-O stretch): The most prominent features will be two strong absorption bands for the asymmetric and symmetric stretching of the nitro group.

  • Aromatic C-O-C Ether: A strong absorption for the asymmetric C-O-C stretch is expected, which is characteristic of diaryl ethers.

  • Aromatic C-H and C=C: Standard absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1600-1450 cm⁻¹ region) will be present.

  • C-Cl Stretch: A strong absorption in the fingerprint region will correspond to the C-Cl stretching vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
1580 - 1610MediumAromatic C=C Stretch
1520 - 1540StrongAsymmetric NO₂ Stretch
1340 - 1360StrongSymmetric NO₂ Stretch
1220 - 1260StrongAsymmetric Ar-O-Ar Stretch
1080 - 1120StrongC-Cl Stretch
800 - 850StrongC-H Out-of-plane Bending
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal surface thoroughly.

IR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum (16-32 scans) D->E F Clean Crystal E->F G Identify Functional Group Peaks E->G

Caption: A typical experimental workflow for acquiring an IR spectrum using an ATR accessory.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues for its identification and structural confirmation.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, this compound will produce a molecular ion (M⁺˙) and a series of fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (an M+2 peak approximately 65% of the M peak, and an M+4 peak).

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak will be observed at m/z 283 (for ³⁵Cl₂) with its corresponding isotopic peaks.

  • Key Fragmentations:

    • Loss of the nitro group (-NO₂, 46 Da).

    • Cleavage of the ether bond, leading to ions corresponding to the chlorophenoxy and chloronitrophenyl moieties.

    • Loss of chlorine atoms.

Table 4: Predicted Key Ions in EI-Mass Spectrum

m/z (for ³⁵Cl)Predicted IdentityNotes
283[M]⁺˙Molecular Ion. Will show a characteristic Cl₂ isotopic pattern.
237[M - NO₂]⁺Loss of the nitro group.
156[C₆H₃ClNO]⁺Fragment from cleavage of the ether bond.
127[C₆H₄ClO]⁺Chlorophenoxy cation from ether bond cleavage.
111[C₆H₄Cl]⁺Chlorophenyl cation.
Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing this compound, providing both retention time and mass spectral data.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program to ensure good separation and peak shape (e.g., start at 100°C, ramp to 280°C).

  • Ionization: The eluent from the GC is directed into the ion source of the mass spectrometer, typically operated in Electron Ionization (EI) mode at 70 eV.

  • Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting chromatogram and the mass spectrum of the peak corresponding to the target compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare Dilute Solution (e.g., 100 ug/mL) B Inject 1 uL into GC A->B C Separation on Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis (e.g., Quadrupole) D->E F Analyze Chromatogram (Retention Time) E->F G Analyze Mass Spectrum (Molecular Ion & Fragments) E->G H Confirm Structure F->H G->H

Caption: General workflow for the analysis of a semi-volatile organic compound by GC-MS.

Section 4: Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined power lies in integrated analysis. The definitive structural confirmation of this compound is achieved by correlating the data from NMR, IR, and MS.

  • MS confirms the molecular weight and elemental composition (from isotopic patterns).

  • IR confirms the presence of the key functional groups (nitro, ether, aromatic rings, C-Cl).

  • NMR provides the final, unambiguous proof of structure by showing the precise connectivity and electronic environment of every proton and carbon atom in the molecule.

By using this predictive guide, researchers can effectively anticipate the spectroscopic features of this compound, enabling confident identification and characterization in their work.

References

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An In-Depth Technical Guide to 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene: From Discovery to Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene (CAS No. 22544-02-1), a halogenated nitrodiphenyl ether. The narrative traces the historical context of its emergence from the broader development of nitrophenyl ether herbicides in the mid-20th century. This document details the probable synthetic routes, primarily the Ullmann condensation and Williamson ether synthesis, offering theoretical frameworks and detailed experimental protocols. Furthermore, it collates available physicochemical data and discusses the compound's likely application as a herbicide, drawing parallels with structurally related and commercially significant analogues. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research, providing a foundational understanding of this specific chemical entity.

Introduction and Historical Context

The pioneering work on nitrophenyl ethers, such as Nitrofen (2,4-dichlorophenyl p-nitrophenyl ether), laid the chemical foundation for a vast array of derivatives.[1] Research and development in this field were heavily pursued by major chemical companies like Rohm and Haas and Dow Chemical, who were instrumental in the broader commercialization of synthetic herbicides.[2][3] The exploration of various substitution patterns on the phenyl rings was a common strategy to modulate herbicidal activity, selectivity, and environmental persistence. It is highly probable that this compound was first synthesized during this period of extensive exploratory research into the structure-activity relationships of nitrodiphenyl ethers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 22544-02-1[4]
Molecular Formula C₁₂H₇Cl₂NO₃[5]
Molecular Weight 284.1 g/mol [5]
Appearance Likely a crystalline solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in most organic solvents and have low solubility in water[6]

Synthesis of this compound

The synthesis of diaryl ethers like this compound is predominantly achieved through two classical methods: the Ullmann condensation and the Williamson ether synthesis. The choice between these routes depends on the availability of starting materials and desired reaction conditions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether from a phenol and an aryl halide.[7] For the synthesis of the target compound, this would involve the reaction of 2-chlorophenol with 2,4-dichloronitrobenzene. The nitro group on the 2,4-dichloronitrobenzene ring activates the halide at the 1-position for nucleophilic aromatic substitution.

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants reactant1 2-Chlorophenol catalyst Cu catalyst Base reactant2 2,4-Dichloronitrobenzene product This compound catalyst->product

Ullmann Condensation for this compound.

Experimental Protocol: Ullmann Condensation

Materials:

  • 2-Chlorophenol

  • 2,4-Dichloronitrobenzene[8]

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorophenol (1.1 equivalents), 2,4-dichloronitrobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with toluene (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl or, in this case, an activated aryl halide.[9] To synthesize this compound via this method, 2-chlorophenol would first be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from the 1-position of 2,4-dichloronitrobenzene.

Reaction Scheme:

Williamson_Ether_Synthesis phenol 2-Chlorophenol base Base (e.g., K₂CO₃) phenol->base Deprotonation phenoxide 2-Chlorophenoxide base->phenoxide aryl_halide 2,4-Dichloronitrobenzene phenoxide->aryl_halide SNAr product This compound aryl_halide->product

Williamson Ether Synthesis for the target compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Chlorophenol

  • 2,4-Dichloronitrobenzene[8]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorophenol (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone or DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,4-dichloronitrobenzene (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Potential Applications and Biological Activity

Given its structure as a nitrodiphenyl ether, the primary application of this compound is likely as a herbicide.[6] The herbicidal activity of this class of compounds is well-documented and they typically act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[10] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

The specific substitution pattern of this compound, with chlorine atoms on both phenyl rings and a nitro group, is consistent with features known to contribute to herbicidal efficacy in this class of compounds.[11] However, specific biological activity data for this particular molecule is not widely published. It is plausible that this compound was synthesized as part of a screening program and may have been superseded by analogues with more desirable properties, such as higher activity, better crop selectivity, or a more favorable toxicological profile.

Beyond herbicidal applications, the structural motif of this compound could also serve as a versatile intermediate in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, and the chloro substituents can potentially be modified through various cross-coupling reactions.

Conclusion

This compound is a representative member of the nitrophenyl ether class of compounds, which played a significant role in the development of modern herbicides. While the specific historical details of its discovery are not extensively documented, its synthesis can be reliably achieved through established methods such as the Ullmann condensation and Williamson ether synthesis. Its chemical structure strongly suggests herbicidal activity, likely through the inhibition of protoporphyrinogen oxidase. This technical guide provides a solid foundation for researchers and scientists interested in the synthesis, properties, and potential applications of this and related compounds, underscoring the enduring legacy of the nitrophenyl ether herbicides in the field of agrochemistry.

References

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Methodological & Application

Application Notes and Protocols: 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene is a highly functionalized diaryl ether presenting multiple reactive sites for strategic chemical modification. The inherent electronic properties of this molecule—specifically, the electron-withdrawing nitro group activating the aromatic ring for nucleophilic substitution and the presence of two distinct chloro-substituents—render it an exceptionally valuable starting material for the synthesis of complex molecular architectures. This guide provides detailed protocols and scientific rationale for utilizing this building block in the generation of novel compounds, with a particular focus on the synthesis of phenoxazine derivatives and functionalized anilines, which are key pharmacophores in drug discovery. Diaryl ethers and their derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4][5] Similarly, the phenoxazine core is a constituent of numerous biologically active compounds with applications as antitumor, antibacterial, and anti-inflammatory agents.[6][7][8][9]

Strategic Analysis of Reactive Sites

The reactivity of this compound is dictated by three primary functional groups: the nitro group and the two chlorine atoms. The strong electron-withdrawing nature of the nitro group significantly activates the chlorine atom at the C4 position (para to the nitro group) towards nucleophilic aromatic substitution (SNAr).[10][11][12][13][14] The chlorine atom on the second aromatic ring is less activated and offers a handle for later-stage cross-coupling reactions. The nitro group itself can be readily reduced to an amine, opening a vast landscape of further chemical transformations.

PART 1: Synthesis of Novel Phenoxazine Derivatives

The synthesis of the phenoxazine tricycle is a key transformation that can be achieved from this compound. This is typically accomplished through an intermolecular SNAr reaction with an aminophenol, followed by an intramolecular cyclization. A common method for this transformation is the Ullmann condensation or a related palladium-catalyzed reaction.[15]

Protocol 1: Synthesis of 2-Chloro-8-(2-chlorophenoxy)phenoxazine via Ullmann-type Condensation

This protocol details the synthesis of a novel phenoxazine derivative through a copper-catalyzed reaction between this compound and 2-aminophenol. The reaction proceeds via an initial nucleophilic substitution of the activated chlorine, followed by reductive cyclization.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine this compound, 2-aminophenol, CuI, and K2CO3 in DMF B Degas with N2 for 15 min A->B C Heat to 120 °C under N2 atmosphere B->C D Cool to room temperature C->D E Pour into ice-water D->E F Extract with Ethyl Acetate E->F G Wash with brine, dry over Na2SO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate) H->I J Characterize the final product I->J

Figure 1: Workflow for the synthesis of 2-Chloro-8-(2-chlorophenoxy)phenoxazine.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2-aminophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition and Degassing: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The reaction mixture should be degassed by bubbling nitrogen gas through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 120 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into a beaker of ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired phenoxazine.

Data Summary Table:

ParameterValue
Temperature120 °C
SolventDMF
CatalystCuI
BaseK₂CO₃
Typical Yield60-75%

Causality of Experimental Choices:

  • Catalyst: Copper(I) iodide is a classic catalyst for Ullmann-type reactions, facilitating the C-N and C-O bond formations required for the cyclization.

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the aminophenol, generating the nucleophile for the initial SNAr reaction.

  • Solvent: DMF is a polar aprotic solvent that is ideal for SNAr reactions, as it can solvate the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy for both the initial substitution and the subsequent intramolecular cyclization.

PART 2: Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation that opens up a plethora of synthetic possibilities, including amide bond formation, diazotization, and further cross-coupling reactions. A key challenge is to achieve this reduction chemoselectively without affecting the chloro-substituents.

Protocol 2: Synthesis of 4-Chloro-1-(2-chlorophenoxy)aniline

This protocol describes the chemoselective reduction of the nitro group in this compound using iron powder in the presence of an acid. This method is often preferred for its mildness and high chemoselectivity for the nitro group over aryl halides.[16][17][18]

Reaction Pathway:

G A This compound B 4-Chloro-1-(2-chlorophenoxy)aniline A->B Fe, NH4Cl EtOH/H2O, Reflux

Figure 2: Reduction of the nitro group to an amine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Acid Addition: Add a solution of ammonium chloride (1.0 eq) in water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude aniline can be further purified by column chromatography or recrystallization.

Data Summary Table:

ParameterValue
Reducing AgentIron Powder
AcidAmmonium Chloride
SolventEthanol/Water
TemperatureReflux
Typical Yield85-95%

Causality of Experimental Choices:

  • Reducing Agent: Iron is a cost-effective and efficient reducing agent for nitroarenes. It is particularly useful for its chemoselectivity, as it generally does not reduce aryl halides under these conditions.[16][17][18]

  • Acid: Ammonium chloride acts as a mild proton source, which is necessary for the reduction process. It also helps to maintain a slightly acidic pH, which facilitates the reaction.

  • Solvent System: The ethanol/water mixture is an excellent solvent system for this reaction, as it dissolves the organic substrate and the inorganic reagents.

PART 3: Palladium-Catalyzed Cross-Coupling Reactions

The presence of a less activated chlorine atom on the second aromatic ring provides an opportunity for late-stage functionalization using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[19] This allows for the introduction of a wide variety of substituents, further expanding the diversity of accessible novel compounds.

Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-8-(2-chlorophenoxy)phenoxazine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the phenoxazine derivative synthesized in Protocol 1 with an arylboronic acid.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine 2-Chloro-8-(2-chlorophenoxy)phenoxazine, Arylboronic acid, Pd(PPh3)4, and K2CO3 in Toluene/EtOH/H2O B Degas with N2 for 20 min A->B C Heat to 90 °C under N2 atmosphere B->C D Cool to room temperature C->D E Dilute with water and extract with Ethyl Acetate D->E F Wash with brine, dry over Na2SO4 E->F G Concentrate under reduced pressure F->G H Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate) G->H I Characterize the final product H->I

Figure 3: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk tube, combine 2-Chloro-8-(2-chlorophenoxy)phenoxazine (1.0 eq), the desired arylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition and Degassing: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v). The reaction mixture should be thoroughly degassed by several cycles of vacuum and backfilling with nitrogen.

  • Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere until the starting material is consumed as monitored by TLC.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Data Summary Table:

ParameterValue
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene/Ethanol/Water
Temperature90 °C
Typical Yield70-90%

Causality of Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings, particularly with aryl chlorides.

  • Base: Potassium carbonate is a standard base for Suzuki couplings, facilitating the transmetalation step of the catalytic cycle.

  • Solvent System: The biphasic solvent system of toluene, ethanol, and water is effective for dissolving both the organic substrates and the inorganic base, promoting efficient reaction at the interface.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of a diverse range of novel compounds. The strategic manipulation of its reactive sites through nucleophilic aromatic substitution, chemoselective reduction, and palladium-catalyzed cross-coupling reactions provides access to complex molecular scaffolds with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide offer a robust starting point for researchers to explore the rich chemistry of this valuable starting material.

References

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  • Nucleophilic Aromatic Substitution: Using microwave chemistry. (2018). Morressier. [Link]

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Application Notes & Protocols: 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Key Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds is a paramount objective. These cyclic structures are foundational to a vast array of pharmaceuticals, agrochemicals, and functional organic materials. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene emerges as a particularly valuable precursor in this context. Its chemical architecture, featuring a diaryl ether linkage, two distinct chloro-substituted aromatic rings, and a strategically placed nitro group, offers a rich platform for executing complex cyclization reactions.

The key to its utility lies in the electronic nature of the molecule. The potent electron-withdrawing effect of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr)[1][2]. This activation, combined with the presence of good leaving groups (chloride ions), sets the stage for intramolecular cyclization events, which are the cornerstone of many heterocyclic syntheses. This guide provides an in-depth exploration of the synthesis of this precursor and its application in constructing high-value heterocyclic systems, with a primary focus on the phenoxazine core.

Part 1: Synthesis of the Precursor via Ullmann Condensation

The most direct and established route for synthesizing this compound is the Ullmann condensation. This classic copper-catalyzed reaction forms the crucial diaryl ether bond by coupling an aryl halide with a phenol[3][4][5]. In this specific application, 2,4-dichloronitrobenzene is reacted with 2-chlorophenol.

The choice of a copper catalyst is critical; while traditional methods used copper powder at high temperatures, modern protocols often employ soluble copper(I) salts like CuI or CuBr with ligands to facilitate the reaction under milder conditions[6][7]. The base, typically potassium carbonate or a phenoxide salt, is essential for deprotonating the phenol, thereby generating the nucleophile required for the condensation.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title precursor via a copper-catalyzed Ullmann condensation.

Materials:

  • 2,4-Dichloronitrobenzene

  • 2-Chlorophenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloronitrobenzene (1.0 eq), 2-chlorophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF as the solvent. The solvent volume should be sufficient to create a stirrable slurry.

  • Add Copper(I) Iodide (CuI) (0.1 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and maintain vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Causality and Insights:

  • Why DMF? High-boiling polar aprotic solvents like DMF or NMP are preferred for Ullmann reactions as they effectively solvate the reactants and can withstand the required high temperatures[5].

  • Excess Base: An excess of potassium carbonate is used to ensure complete deprotonation of the phenol and to neutralize any acidic byproducts.

  • Inert Atmosphere: A nitrogen or argon atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₇Cl₂NO₃ [8]
Molecular Weight 284.1 g/mol [8]
Appearance Pale yellow crystalline solid [9]
Melting Point 78-81 °C [9]

| CAS Number | 22544-02-1 |[10] |

G cluster_reactants Reactants cluster_conditions Conditions R1 2,4-Dichloronitrobenzene P This compound R1->P R2 2-Chlorophenol R2->P C1 CuI (catalyst) C1->P C2 K₂CO₃ (base) C2->P C3 DMF (solvent), 120-140 °C C3->P

Caption: Synthesis of the precursor via Ullmann Condensation.

Part 2: Application in Phenoxazine Synthesis

The most prominent application of this compound is in the synthesis of the phenoxazine ring system. Phenoxazines are a privileged class of heterocycles found in various dyes, molecular probes, and pharmacologically active compounds, exhibiting properties ranging from anticancer to anti-Alzheimer's activity[11][12].

The synthetic strategy hinges on a reductive cyclization process. First, the nitro group on the precursor is reduced to a primary amine (-NH₂). This newly formed nucleophilic amine then immediately participates in an intramolecular SNAr reaction, attacking the adjacent chlorophenyl ring and displacing the chloride ion to forge the final tricyclic phenoxazine structure.

Mechanism: Reductive Cyclization Pathway

G start Precursor (this compound) intermediate Amino Intermediate (Unstable, in situ) start->intermediate Step 1: Reduction (e.g., SnCl₂/HCl) -NO₂ → -NH₂ product Chlorophenoxazine Product intermediate->product Step 2: Intramolecular S_NAr (Cyclization) -Cl⁻ eliminated

Caption: Two-step mechanism for phenoxazine synthesis.

Protocol 2: Synthesis of 2-Chlorophenoxazine

Objective: To synthesize a phenoxazine derivative via reductive cyclization of the precursor.

Materials:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq). The large excess is required for the complete reduction of the nitro group.

  • Carefully add concentrated HCl dropwise to the stirred mixture at room temperature. The reaction is exothermic.

  • After the initial exotherm subsides, heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture in an ice bath and slowly neutralize by adding 10 M NaOH solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-chlorophenoxazine.

Self-Validating System and Causality:

  • Choice of Reducing Agent: SnCl₂ in acidic medium is a classic and highly effective method for reducing aromatic nitro groups to amines. The acidic conditions also facilitate the subsequent cyclization.

  • Basification Step: Neutralization is critical. It deprotonates the ammonium salt intermediate, freeing the amine to act as a nucleophile, and precipitates the tin hydroxides, which are then easily removed by filtration.

  • Reaction Endpoint: The disappearance of the starting material on TLC is a reliable indicator of the completion of the reduction step, which is the rate-limiting part of the overall transformation.

Experimental Workflow Visualization

G A 1. Dissolve Precursor in EtOH B 2. Add SnCl₂·2H₂O A->B C 3. Add conc. HCl B->C D 4. Reflux (80 °C, 2-4h) C->D E 5. Cool & Neutralize (NaOH) D->E F 6. Filter Tin Salts E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Purify Product H->I

Sources

Application Note: High-Resolution Analytical Methods for the Detection and Quantification of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the analytical methods for the sensitive and accurate detection and quantification of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. This compound is of interest in environmental monitoring and drug development due to its structural similarity to other halogenated nitroaromatic compounds, which are known for their potential toxicity.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing robust methodologies based on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating system protocols, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Introduction

This compound is a halogenated nitroaromatic compound. The analysis of such compounds in various matrices is crucial for assessing environmental contamination and ensuring the purity and safety of pharmaceutical products.[1] Due to their potential toxicity and persistence, sensitive and selective analytical methods are required.[1] This guide provides detailed protocols for sample preparation, chromatographic separation, and detection of the target analyte.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₇Cl₂NO₃[3]

  • Molecular Weight: 284.1 g/mol [3]

  • Appearance: Expected to be a crystalline or powdery substance, likely yellow in color, similar to related compounds.[2]

  • Solubility: Predicted to be soluble in most organic solvents and have low solubility in water.[2]

Recommended Analytical Approaches

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the analysis of nitroaromatic compounds.[1][4] The choice of method often depends on the sample matrix, required sensitivity, and the volatility of the analyte.

  • HPLC with UV Detection: A robust and widely used technique for nitroaromatics, as detailed in EPA Method 8330B.[5][6][7] This method is suitable for non-volatile and thermally labile compounds.

  • Gas Chromatography with Mass Spectrometry (GC-MS): Offers high resolution and is ideal for volatile and semi-volatile compounds.[4] The mass spectrometer provides definitive identification and enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from EPA Method 8330B for the analysis of nitroaromatics and nitramines by HPLC.[5][6][7][8]

Principle

The sample is extracted and, if necessary, concentrated. An aliquot of the extract is injected into an HPLC system. The separation is achieved on a reversed-phase column, and the analyte is detected by its absorbance of UV light at a specific wavelength. Quantification is performed using an external standard calibration.

Materials and Reagents
  • Solvents: HPLC grade acetonitrile (MeCN), methanol (MeOH), and reagent water.

  • Reagents: Phosphoric acid or formic acid.[9][10]

  • Analytical Standard: this compound (≥98% purity).

  • Sample Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18).

Instrumentation
  • HPLC System: An isocratic or gradient HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 4 µm particle size) is a good starting point.[8] A phenyl-based column can also be considered for alternative selectivity.

  • Data System: Chromatography data acquisition and processing software.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous or Solid Sample SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Sample->SPE Loading Elution Elution with Acetonitrile SPE->Elution Concentration Concentration under N2 Elution->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Reversed-Phase C18 Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Quantification Quantification via External Standard Calibration Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: HPLC analysis workflow for this compound.

Detailed Protocol

Step 1: Standard Preparation

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase, ranging from 0.1 µg/mL to 10 µg/mL.

Step 2: Sample Preparation (Aqueous Samples)

  • For low-concentration samples, perform solid-phase extraction (SPE).[7]

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.

  • Pass 100 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of reagent water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of acetonitrile.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for HPLC analysis.

Step 3: HPLC Conditions

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 4 µm Provides good retention and separation for nonpolar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid A common mobile phase for nitroaromatics, providing good peak shape.[8] Formic acid improves peak symmetry.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.[8]
Injection Volume 10 µL A typical injection volume to balance sensitivity and peak shape.
Column Temperature 30 °C Maintains consistent retention times.

| UV Detection | 254 nm | Nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[8] |

Step 4: Quantification

  • Inject the calibration standards and the prepared sample into the HPLC system.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound in complex matrices where higher selectivity and sensitivity are required.

Principle

The sample is extracted with an organic solvent. The extract is then injected into a gas chromatograph, where the analyte is vaporized and separated from other components in a capillary column. The separated analyte then enters a mass spectrometer, which provides mass-to-charge ratio information for identification and quantification.

Materials and Reagents
  • Solvents: GC grade methylene chloride or toluene.

  • Drying Agent: Anhydrous sodium sulfate.

  • Analytical Standard: this compound (≥98% purity).

Instrumentation
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Data System: GC-MS data acquisition and processing software.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extraction Liquid-Liquid Extraction (e.g., with Methylene Chloride) Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Injection Injection into GC Concentration->Injection Separation Capillary Column Separation Injection->Separation Detection EI-MS Detection Separation->Detection Identification Identification via Mass Spectrum Library Matching Detection->Identification Quantification Quantification via Selected Ion Monitoring (SIM) Identification->Quantification Reporting Reporting Results Quantification->Reporting

Sources

Application Notes and Protocols: The Medicinal Chemistry Role of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic combination of specific pharmacophores within a single molecular entity can unlock novel biological activities and therapeutic opportunities. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene, a diaryl ether, embodies this principle. While this specific isomer may not be as extensively documented in mainstream literature as some of its analogs, its structural motifs—the diaryl ether core, the activating nitro group, and the modulating chloro substituents—position it as a compound of significant interest for drug discovery and development.

This guide provides an in-depth technical overview of this compound, from its synthesis to its potential applications in medicinal chemistry. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a foundation for exploring the therapeutic potential of this and related compounds.

Chemical Identity and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₂H₇Cl₂NO₃.[1] Its structure features a nitro-substituted phenyl ring linked via an ether bond to a chlorophenoxy group.

PropertyValueSource
Molecular Weight284.1 g/mol [1]
AppearanceExpected to be a crystalline solidGeneral knowledge
SolubilityLikely soluble in common organic solventsGeneral knowledge
InChIInChI=1S/C12H7Cl2NO3/c13-8-5-6-12(10(7-8)15(16)17)18-11-4-2-1-3-9(11)14/h1-7H[1]
SMILESC1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)ClGeneral knowledge

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the molecule, making the phenyl ring it's attached to electron-deficient. This is a key feature that dictates its reactivity and potential biological interactions.

Synthesis Protocol: A Nucleophilic Aromatic Substitution Approach

The most common and efficient method for synthesizing diaryl ethers of this class is through a nucleophilic aromatic substitution (SₙAr) reaction. This reaction is predicated on the activation of an aryl halide by an electron-withdrawing group, such as a nitro group, which facilitates the displacement of the halide by a nucleophile.

Principle of the Reaction

The synthesis of this compound involves the reaction of 2,5-dichloronitrobenzene with 2-chlorophenol in the presence of a base. The nitro group at the 2-position of 2,5-dichloronitrobenzene activates the chlorine atom at the 5-position (para to the nitro group) for nucleophilic attack by the 2-chlorophenoxide ion.

Experimental Protocol

Materials:

  • 2,5-Dichloronitrobenzene

  • 2-Chlorophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloronitrobenzene (1.0 eq) and 2-chlorophenol (1.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the reactants. Then, add anhydrous potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with toluene (3 x 50 mL).

    • Combine the organic layers and wash with 1M NaOH solution to remove unreacted 2-chlorophenol, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Role in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

The diaryl ether motif is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. The combination of this core with nitro and chloro groups suggests several potential therapeutic applications for this compound and its derivatives.

Potential as an Anticancer Agent

Diaryl ether derivatives have been explored as anticancer agents. The structural similarity of this compound to known inhibitors of key signaling pathways in cancer suggests its potential in this area. The nitro group can also play a role in hypoxia-activated prodrugs, which are of great interest in cancer therapy.

Application in Antiparasitic Drug Discovery

Nitroaromatic compounds are a cornerstone of antiparasitic drug discovery, with their mechanism of action often involving bioreductive activation by parasitic nitroreductases. This leads to the formation of cytotoxic reactive nitrogen species. The presence of the nitro group in this compound makes it a candidate for investigation against parasites like Leishmania and Trypanosoma cruzi. The chloro and fluoro substituents are known to enhance the biological activity of antileishmanial and antitrypanosomal compounds.[2]

A Building Block for Diverse Heterocycles

Beyond its own potential biological activity, this compound is a valuable building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be used in a variety of cyclization reactions to form diverse heterocyclic scaffolds of medicinal importance.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay can be performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle:

NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Considerations: The Role of Bioreduction

The nitro group is a key determinant of the potential mechanism of action of this compound, particularly in the context of antiparasitic and anticancer activity.

G Compound 4-Chloro-1-(2-chlorophenoxy) -2-nitrobenzene (R-NO₂) Nitroreductase Nitroreductase (e.g., in parasites or hypoxic tumor cells) Compound->Nitroreductase Bioreductive Activation Nitroso Nitroso Intermediate (R-NO) Nitroreductase->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Further Reduction ReactiveSpecies Reactive Nitrogen Species (e.g., radicals) Hydroxylamine->ReactiveSpecies Metabolic Activation CellularDamage Cellular Damage (DNA, proteins, lipids) ReactiveSpecies->CellularDamage Induces CellDeath Cell Death CellularDamage->CellDeath Leads to

Figure 1. Proposed bioreductive activation pathway.

The proposed mechanism involves the enzymatic reduction of the nitro group to a nitroso and then to a hydroxylamine intermediate. These intermediates can be further metabolized to generate reactive nitrogen species that induce cellular damage and ultimately lead to cell death. This pathway is particularly relevant in the anaerobic or microaerophilic environments of certain parasites and the hypoxic cores of solid tumors.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is straightforward, and its structural features suggest a range of potential therapeutic applications, from oncology to infectious diseases. The protocols and conceptual framework provided in this guide are intended to serve as a starting point for further investigation. Future research should focus on the synthesis of a library of derivatives to establish structure-activity relationships, comprehensive biological evaluation against a panel of cancer cell lines and parasitic organisms, and detailed mechanistic studies to elucidate its mode of action.

References

  • GSRS (2023). This compound. Available at: [Link]

  • da Silva, E. T., et al. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Medicinal Chemistry, 28(1), 123-145. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Dibenz[b,f]oxazepine Scaffolds from 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene for Pharmaceutical Development

Application Note: Strategic Synthesis of Dibenz[b,f][1][2]oxazepine Scaffolds from 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene for Pharmaceutical Development

Abstract & Introduction

This compound is a readily accessible diaryl ether that serves as a strategic starting material for the synthesis of high-value pharmaceutical intermediates. Its molecular architecture, featuring a nitro group poised for reduction and two strategically positioned chlorine atoms, makes it an ideal precursor for constructing complex heterocyclic systems. This application note provides a detailed, two-step synthetic pathway to convert this starting material into a substituted dibenz[b,f][1][2]oxazepine. This tricyclic scaffold is the core of several important central nervous system (CNS) active drugs, including the antipsychotic Loxapine and the antidepressant Amoxapine.[1][3]

The protocols herein are designed for reproducibility and scalability, with an emphasis on explaining the chemical principles behind each experimental choice. We will first detail the selective reduction of the nitro group to form the key intermediate, 2-(2-chlorophenoxy)-5-chloroaniline. Subsequently, we will describe an intramolecular palladium-catalyzed Buchwald-Hartwig amination to effect the cyclization, yielding the desired 8-chloro-11H-dibenzo[b,f][1][2]oxazepine.

Overall Synthetic Workflow

The transformation from the starting diaryl ether to the tricyclic dibenzoxazepine core is achieved via a two-stage process: reduction followed by intramolecular cyclization. This approach is efficient and provides a clear pathway to a versatile pharmaceutical intermediate that can be further functionalized.

GA4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzeneBStep 1: Nitro Group Reduction(Fe/NH4Cl, EtOH/H2O)A->BReductionCIntermediate:2-(2-Chlorophenoxy)-5-chloroanilineB->CIsolationDStep 2: Intramolecular Cyclization(Pd(OAc)2, Xantphos, K2CO3)C->DCyclizationEFinal Scaffold:8-Chloro-11H-dibenzo[b,f][1,4]oxazepineD->EPurification

Figure 1: Overall two-step synthesis pathway.

Part I: Synthesis of 2-(2-Chlorophenoxy)-5-chloroaniline

The foundational step in this synthesis is the selective reduction of the nitro group to a primary amine. The presence of this amine is critical for the subsequent intramolecular C-N bond formation.

Mechanistic Rationale & Reagent Selection

The reduction of aromatic nitro compounds is a cornerstone of industrial organic synthesis.[4] While various methods exist, such as catalytic hydrogenation or using tin-based reagents, reduction with iron metal in the presence of an electrolyte like ammonium chloride (NH₄Cl) is often preferred for its cost-effectiveness, high functional group tolerance, and operational simplicity.[5]

The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group. The aqueous ethanol solvent system facilitates the reaction, and the NH₄Cl acts as a mild proton source and electrolyte. This method avoids the harsh acidity of systems like Sn/HCl, preserving the sensitive ether linkage and chloro-substituents.

Detailed Experimental Protocol: Nitro Group Reduction

Materials:

  • This compound (1.0 eq)

  • Iron powder (<325 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol, and water in a 4:1 ratio by volume.

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(2-chlorophenoxy)-5-chloroaniline as a solid.

Data Summary: Intermediate
ParameterExpected Value
Product Name 2-(2-Chlorophenoxy)-5-chloroaniline
Appearance Off-white to pale brown solid
Typical Yield 85-95%
Purity (by HPLC) >98%
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol

Part II: Synthesis of 8-Chloro-11H-dibenzo[b,f][1][2]oxazepine

With the amine intermediate in hand, the next critical transformation is the intramolecular cyclization to construct the seven-membered oxazepine ring. This is achieved through a modern cross-coupling reaction.

Mechanistic Rationale & Catalyst System Selection

The formation of the tricyclic core requires the creation of a C-N bond between the newly formed aniline and the second aromatic ring. A palladium-catalyzed Buchwald-Hartwig amination is an exceptionally powerful and versatile method for this type of transformation.[6]

The catalytic cycle involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the chlorophenoxy ring.

  • Ligand Exchange/Amine Coordination: The aniline nitrogen coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, making it more nucleophilic.

  • Reductive Elimination: The C-N bond is formed, releasing the desired dibenzoxazepine product and regenerating the Pd(0) catalyst.

The choice of ligand is critical. A bulky, electron-rich biarylphosphine ligand like Xantphos is ideal as it promotes both the oxidative addition and the final reductive elimination step, leading to higher yields and faster reaction times. Potassium carbonate serves as a suitable non-nucleophilic base.

GPd0Pd(0)L2AOxidativeAdditionPd0->ABPd(II) ComplexA->BAr-Pd(II)-ClCAmineCoordinationB->CDDeprotonation(-H+)C->DBaseEReductiveEliminationD->EE->Pd0CatalystRegenerationFProductE->FGReactant(Ar-Cl)G->AHAmine(Ar-NH2)H->C

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Intramolecular Cyclization

Materials:

  • 2-(2-Chlorophenoxy)-5-chloroaniline (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04-0.10 eq)

  • Potassium carbonate (K₂CO₃), finely ground and dried (2.0-3.0 eq)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add 2-(2-chlorophenoxy)-5-chloroaniline (1.0 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.03 eq), and Xantphos (0.06 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield the pure 8-Chloro-11H-dibenzo[b,f][1][2]oxazepine.

Data Summary: Final Scaffold
ParameterExpected Value
Product Name 8-Chloro-11H-dibenzo[b,f][1][2]oxazepine
Appearance Yellow to off-white solid
Typical Yield 70-85%
Purity (by HPLC) >99%
Molecular Formula C₁₂H₈ClNO
Molecular Weight 217.65 g/mol

Conclusion and Future Applications

This application note outlines a robust and efficient two-step synthesis of 8-Chloro-11H-dibenzo[b,f][1][2]oxazepine from this compound. The protocols leverage well-established, scalable chemical transformations, providing a reliable route to a key pharmaceutical scaffold. The resulting dibenzoxazepine is a versatile intermediate. For instance, it can undergo N-alkylation with a piperazine-containing side chain, a common strategy in the synthesis of drugs like Loxapine. The methodologies described here offer a solid foundation for researchers in medicinal chemistry and process development aiming to explore this important class of bioactive molecules.[2][7]

References

  • Jahantighi, M., et al. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]

  • PubMed Central. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. [Link]

  • Chmal-Fudali, E., et al. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. PubMed. [Link]

  • Bautista, E., et al. (2017). 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds. PubMed. [Link]

  • Gutch, P.K., et al. (2006). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. [Link]

  • Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: Preparation of carbazoles, indoles, dibenzazepines, and acridines. The Hebrew University of Jerusalem. [Link]

  • Hofstetter, T.B., et al. (2011). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline.... ResearchGate. [Link]

  • ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]

  • Organic Chemistry Portal. (2022). Amine synthesis by nitro compound reduction. [Link]

  • Wang, A., et al. (2011). Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode. PubMed. [Link]

Application Notes and Protocols for 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the potential applications of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene in the field of materials science. While direct case studies for this specific molecule are not extensively reported in current literature, its structural features—a diaryl ether backbone functionalized with reactive chloro and nitro groups—suggest its utility as a monomer or precursor for high-performance polymers. This guide will explore these potential applications through hypothetical case studies, providing in-depth scientific rationale and detailed experimental protocols for its synthesis and subsequent polymerization. The protocols are designed with a strong emphasis on safety and are grounded in established principles of organic and polymer chemistry.

Introduction: Unveiling the Potential of a Multifunctional Monomer

This compound is an aromatic compound characterized by a diphenyl ether linkage, with two chloro substituents and a nitro group positioned on the benzene rings. The diphenyl ether moiety is known to impart thermal stability and some degree of flexibility to polymer backbones. The presence and positioning of the chloro and nitro groups are particularly significant for materials science applications. The nitro group is a strong electron-withdrawing group, which can activate the benzene ring towards nucleophilic aromatic substitution. This reactivity is the cornerstone of its potential as a monomer in step-growth polymerization. The chloro groups offer additional sites for chemical modification or can influence the final properties of the material.

This guide will focus on a primary hypothetical application: the use of this compound as a monomer for the synthesis of a novel poly(ether imide) (PEI). PEIs are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the 2-chlorophenoxy group is hypothesized to introduce a "kink" in the polymer chain, potentially disrupting chain packing and leading to enhanced solubility and processability without significantly compromising thermal properties.

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of a chemical is paramount before any experimental work. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₁₂H₇Cl₂NO₃[1]
Molecular Weight 284.1 g/mol [1]
Appearance Yellowish crystalline solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) and chlorinated solvents.
Hazards Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects.

Safety Precautions: Due to the hazardous nature of this compound, all handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Case Study (Hypothetical): Synthesis of a Novel Poly(ether imide) for High-Temperature Applications

Rationale and Hypothesis

This hypothetical case study explores the synthesis of a poly(ether imide) using this compound as a key building block. The central hypothesis is that the angular geometry imparted by the 2-chlorophenoxy linkage will lead to a PEI with improved solubility in organic solvents, facilitating its processing into thin films and coatings, while maintaining a high glass transition temperature (Tg) suitable for high-temperature applications.

The proposed synthetic route involves two main stages:

  • Synthesis of a diamine monomer: The nitro groups of two molecules of this compound will be reduced to amines after being coupled with a bisphenol.

  • Polycondensation: The resulting diamine monomer will be reacted with a commercially available dianhydride to form the poly(ether imide).

Experimental Workflows

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Monomer Synthesis cluster_1 Polymerization A 4-Chloro-1-(2-chlorophenoxy)- 2-nitrobenzene C Nucleophilic Aromatic Substitution A->C B Bisphenol A B->C D Nitro-substituted Diether C->D Formation of ether linkage E Catalytic Reduction D->E Reduction of nitro groups F Diamine Monomer E->F G Diamine Monomer I Polycondensation G->I H Pyromellitic Dianhydride (PMDA) H->I J Poly(amic acid) I->J Formation of poly(amic acid) K Thermal or Chemical Imidization J->K L Poly(ether imide) K->L

Sources

Troubleshooting & Optimization

troubleshooting common issues in 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the critical causality behind each experimental step.

Introduction to the Synthesis

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, often conducted under conditions analogous to the Williamson ether synthesis.[1] In this reaction, the nucleophilic 2-chlorophenoxide ion attacks the electron-deficient aromatic ring of 2,4-dichloronitrobenzene, displacing the chloride at the 1-position. The strong electron-withdrawing effect of the nitro group at the ortho position is critical, as it activates the ring for nucleophilic attack, primarily at the para position (C-1).

The general reaction is as follows:

Reaction Scheme

This guide will address common pitfalls in this process, from reaction setup to final product purification, ensuring you can achieve high yield and purity with confidence.

Troubleshooting Guide & FAQs

This section is structured to address the most pressing and common issues encountered during the synthesis.

Category 1: Reaction Initiation and Kinetics

Question 1: My reaction is very slow or appears to have stalled. What are the primary causes?

Answer: Sluggish or stalled reactions are typically traced back to three main factors: inefficient nucleophile generation, poor phase mixing, or insufficient activation of the electrophile.

  • Inefficient Deprotonation: The 2-chlorophenol must be fully deprotonated to form the active 2-chlorophenoxide nucleophile. Incomplete deprotonation, often due to a weak or insufficient amount of base, is a common cause of low reaction rates. We recommend using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[2] Ensure the base is fresh and has been stored under anhydrous conditions if possible.

  • Phase Miscibility Issues: This is arguably the most frequent hurdle. The 2-chlorophenoxide salt is typically soluble in an aqueous phase or is a solid, while the 2,4-dichloronitrobenzene is soluble in an organic solvent. Without effective mixing of these two phases, the reaction can only occur at the interface, leading to extremely slow kinetics.[3]

    • Solution: The use of a Phase Transfer Catalyst (PTC) is highly recommended to overcome this.[4] Catalysts like tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts shuttle the phenoxide anion from the aqueous/solid phase into the organic phase, dramatically accelerating the reaction.[5][6]

    • Alternative: Using a polar aprotic solvent like DMSO or DMF can also be effective as they can dissolve both reactants to some extent, creating a homogenous reaction environment.[7]

  • Insufficient Temperature: While higher temperatures can promote side reactions, an adequate temperature is necessary to overcome the activation energy of the reaction. A typical range for this synthesis is between 80-120°C, depending on the solvent and catalyst used. Monitor your reaction temperature closely.

Question 2: The reaction is proceeding, but I'm observing the formation of multiple products by TLC/LC-MS. What are the likely side reactions?

Answer: The formation of multiple products points to competing reaction pathways. In this specific synthesis, the most common byproducts arise from substitution at the wrong position or hydrolysis.

  • Isomer Formation (Displacement of the second Chlorine): While the nitro group strongly activates the C-1 position, some substitution can occur at the C-4 position, leading to the formation of 2-Chloro-1-(2-chlorophenoxy)-4-nitrobenzene. This is generally a minor product but can increase if the reaction is run at excessively high temperatures.

  • Hydrolysis of Starting Material: If there is excess water in the reaction and it is run at high temperatures for extended periods, the 2,4-dichloronitrobenzene can be hydrolyzed to 2,4-dichloro-phenol. This is more likely if a strong base is used in a solvent that contains water.

  • Self-Condensation or Polymerization: Although less common, phenolic compounds can undergo oxidative side reactions, especially at high temperatures in the presence of a base, leading to tarry, polymeric materials.[4] This is often indicated by the reaction mixture turning very dark or black.

The workflow below illustrates the decision-making process for troubleshooting these issues.

troubleshooting_workflow start Problem Identified: Low Yield or Multiple Products check_kinetics Is the reaction slow or stalled? start->check_kinetics check_byproducts Are multiple products observed by TLC/LC-MS? start->check_byproducts deprotonation Issue: Incomplete Deprotonation Solution: Use stronger/more base (KOH). Verify base quality. check_kinetics->deprotonation Yes phase_mixing Issue: Poor Phase Mixing Solution 1: Add Phase Transfer Catalyst (e.g., TBAB). Solution 2: Use polar aprotic solvent (DMSO, DMF). check_kinetics->phase_mixing Yes temperature Issue: Low Temperature Solution: Increase temperature to 80-120°C. Monitor carefully. check_kinetics->temperature Yes isomer Byproduct: Isomer Formation Cause: High temperature. Solution: Lower reaction temp. check_byproducts->isomer Yes hydrolysis Byproduct: Hydrolysis Cause: Excess water, high temp. Solution: Use anhydrous solvent/reagents. check_byproducts->hydrolysis Yes tar Byproduct: Tar/Polymer Cause: Oxidative side reactions. Solution: Lower temp, run under N2. check_byproducts->tar Yes

Caption: Troubleshooting workflow for common synthesis issues.

Category 2: Work-up and Purification

Question 3: My work-up is difficult, and I'm getting a low yield of crude product after extraction. What can I improve?

Answer: A challenging work-up often stems from incomplete reactions or the presence of emulsions.

  • Removal of Excess Phenol: Unreacted 2-chlorophenol must be removed before extraction. A simple aqueous wash is insufficient. The standard procedure is to wash the organic layer with a dilute aqueous base solution (e.g., 1-2 M NaOH) to convert the acidic phenol into its water-soluble salt.[8]

  • Emulsion Formation: Emulsions can form during extraction, especially if a phase transfer catalyst was used. To break emulsions, you can try:

    • Adding a saturated brine (NaCl solution). This increases the ionic strength of the aqueous phase, forcing better separation.

    • Filtering the entire mixture through a pad of Celite.

    • Allowing the mixture to stand for an extended period without agitation.

  • Precipitation of Product: The product, this compound, is a solid at room temperature.[9] Ensure that the organic solvent used for extraction is not too concentrated, as the product could prematurely crystallize and be lost during the separation of layers.

Question 4: I'm struggling to purify the final product. Recrystallization gives low recovery, and column chromatography is tedious.

Answer: Purification challenges indicate the presence of impurities with similar properties to your desired product.

  • Optimizing Recrystallization: The key is selecting the right solvent system. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Recommended Solvents: Ethanol, methanol, or isopropanol are often good starting points for nitrodiphenyl ethers.[10] A two-solvent system (e.g., ethanol/water or toluene/hexanes) can also be effective if a single solvent doesn't provide adequate separation.

    • Low Recovery: If recovery is low, it could mean too much solvent was used or the solution was not cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can significantly improve crystal yield.

  • When to Use Column Chromatography: If recrystallization fails to remove a persistent impurity (like the isomeric byproduct), column chromatography is necessary.[11]

    • Solvent System (Eluent): A non-polar system is typically used. Start with a low-polarity mixture like Hexanes/Ethyl Acetate (e.g., 95:5) and gradually increase the polarity based on TLC analysis.

    • Analysis: Use analytical methods like HPLC or GC-MS to confirm the purity of your fractions.[12][13]

Experimental Protocols

Baseline Protocol: Synthesis using Phase Transfer Catalysis

This protocol provides a robust starting point for the synthesis.

Materials:

  • 2,4-Dichloronitrobenzene (1.0 eq)

  • 2-Chlorophenol (1.1 eq)

  • Potassium Hydroxide (KOH) (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene (or another suitable organic solvent)

  • Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorophenol in toluene.

  • Base Addition: In a separate beaker, dissolve KOH in a minimal amount of water and add this solution to the flask.

  • Catalyst Addition: Add the tetrabutylammonium bromide (TBAB) to the mixture.

  • Reactant Addition: Add the 2,4-dichloronitrobenzene to the flask.

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with more toluene and water.

    • Transfer to a separatory funnel. Wash the organic layer with 1M NaOH solution (2x) to remove unreacted 2-chlorophenol.

    • Wash the organic layer with water (1x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from hot ethanol.

Data Summary Table

The following table summarizes key reaction parameters and their impact on the outcome, based on common experimental findings.[14][15]

ParameterRecommended RangeRationale & Potential Issues
Temperature 80 - 120 °CLower temperatures lead to slow reactions. Temperatures >120°C can increase byproduct formation (e.g., isomers, tar).[14]
Base 1.2 - 1.5 eq (vs. phenol)A slight excess ensures complete deprotonation of the phenol. Gross excess can promote hydrolysis of the aryl halide.
Solvent Toluene, Xylene, DMF, DMSOToluene/Xylene are good for PTC. DMF/DMSO can create a homogenous solution but are harder to remove.[7]
Catalyst (PTC) 2 - 10 mol%Sufficient to facilitate phase transfer. Higher amounts are usually unnecessary and can complicate work-up.[4]

Safety Information

Core Reagent Hazard: 2,4-Dichloronitrobenzene is toxic and an irritant.[16][17]

  • Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[18]

  • Exposure: Toxic by inhalation, in contact with skin, and if swallowed.[16] In case of contact, immediately flush the affected area with copious amounts of water.

  • Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

The reaction mechanism and potential side-products are illustrated below.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts A 2,4-Dichloronitrobenzene D Meisenheimer Complex (Transition State) A->D BP2 Hydrolysis Product A->BP2 H2O, Heat B 2-Chlorophenol C 2-Chlorophenoxide (Nucleophile) B->C Deprotonation Base Base (KOH) Base->C C->D Nucleophilic Attack P Desired Product: 4-Chloro-1-(2-chlorophenoxy) -2-nitrobenzene D->P Chloride Leaving BP1 Isomeric Byproduct D->BP1 Attack at C-4

Caption: Reaction pathway for the synthesis and formation of byproducts.

References

  • Organic Syntheses. p-NITRODIPHENYL ETHER. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • PrepChem. Synthesis of 2-nitrodiphenyl ether. Available from: [Link]

  • PrepChem. Synthesis of 4-methoxy-4'-nitrodiphenyl ether. Available from: [Link]

  • SIELC Technologies. This compound. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97%. Available from: [Link]

  • OECD SIDS. 2,4-DICHLORONITROBENZENE. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • RSC Publishing. CLV.-The Preparation of Diphenyl Ethers. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. PHASE TRANSFER CATALYSIS (PTC): A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

  • Slideshare. Phase transfer catalysis. Available from: [Link]

  • Google Patents. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • PubChem. 2,4-Dichloronitrobenzene. Available from: [Link]

  • GSRS. This compound. Available from: [Link]

  • ChemBK. Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. Available from: [Link]

  • TradeIndia. 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene CAS:135-12-6. Available from: [Link]

  • NCBI. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Available from: [Link]

  • Google Patents. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
  • Organic Syntheses. m-CHLORONITROBENZENE. Available from: [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available from: [Link]

Sources

identifying and minimizing side products in 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific nucleophilic aromatic substitution reaction. Here, you will find a comprehensive resource structured in a question-and-answer format to directly address potential challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction can be classified as an Ullmann condensation or a related diaryl ether synthesis. The core of this reaction involves the substitution of a chlorine atom on an activated aromatic ring by a phenoxide nucleophile.

Q2: What are the typical starting materials for this synthesis?

The standard starting materials for this synthesis are 2,4-dichloronitrobenzene and 2-chlorophenol. In this reaction, the 2-chlorophenoxide ion, generated in situ by a base, acts as the nucleophile, attacking the electron-deficient 2,4-dichloronitrobenzene.

Q3: Why is the 4-chloro position on 2,4-dichloronitrobenzene preferentially substituted?

The nitro group (-NO2) is a potent electron-withdrawing group. In nucleophilic aromatic substitution, such groups activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In 2,4-dichloronitrobenzene, the chlorine atom at the 4-position is para to the nitro group, making it significantly more activated and thus the preferred site for nucleophilic substitution.

Troubleshooting Guide: Identifying and Minimizing Side Products

This section provides a detailed guide to the common side products encountered in the synthesis of this compound, their mechanisms of formation, and strategies for their minimization.

Issue 1: Presence of an Isomeric Impurity in the Final Product

Q: My final product shows a significant peak corresponding to an isomer of this compound in the GC-MS/LC-MS analysis. What is this impurity and how can I reduce its formation?

A: The most probable isomeric impurity is 2-Chloro-1-(2-chlorophenoxy)-4-nitrobenzene .

  • Mechanism of Formation: This isomer arises from the nucleophilic attack of the 2-chlorophenoxide at the 2-position (ortho to the nitro group) of 2,4-dichloronitrobenzene. While the 4-position is electronically favored, the 2-position is also activated by the nitro group, and substitution can occur, especially under forcing reaction conditions.

  • Troubleshooting and Minimization Strategies:

    • Temperature Control: High reaction temperatures can lead to a decrease in regioselectivity. It is crucial to maintain the reaction temperature as low as practically possible while still achieving a reasonable reaction rate.

    • Choice of Base: The nature of the base can influence the selectivity of the reaction. The use of a milder base, such as potassium carbonate (K2CO3), is often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to minimize the formation of the ortho-substituted isomer.

    • Solvent Selection: The polarity of the solvent can affect the reaction's selectivity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used. Experimenting with different solvents may help optimize the regioselectivity.

Issue 2: Formation of a Higher Molecular Weight Impurity

Q: I am observing a significant impurity with a higher molecular weight than my desired product. What could this be, and how can I prevent its formation?

A: This impurity is likely a di-substitution product , where both chlorine atoms on the 2,4-dichloronitrobenzene have been substituted by 2-chlorophenol.

  • Mechanism of Formation: If the reaction is allowed to proceed for too long, or if an excess of the 2-chlorophenoxide nucleophile is present, a second nucleophilic aromatic substitution can occur at the remaining chlorine atom.

  • Troubleshooting and Minimization Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of 2,4-dichloronitrobenzene relative to 2-chlorophenol can help minimize the di-substitution product.

    • Reaction Time: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level to avoid over-reaction.

    • Temperature Management: As with the formation of the isomeric impurity, lower reaction temperatures will disfavor the second substitution reaction, which typically has a higher activation energy.

Issue 3: Presence of Hydrolysis-Related Impurities

Q: My reaction mixture contains nitrophenol derivatives that are not my desired product. What are these, and how did they form?

A: These impurities are likely 4-chloro-2-nitrophenol and/or 2-chloro-4-nitrophenol , arising from the hydrolysis of the starting material, 2,4-dichloronitrobenzene.

  • Mechanism of Formation: If water is present in the reaction mixture, it can act as a nucleophile, leading to the hydrolysis of the chloro groups on the 2,4-dichloronitrobenzene. This is particularly problematic when using strong hydroxide bases in aqueous or wet solvents.

  • Troubleshooting and Minimization Strategies:

    • Anhydrous Conditions: Ensure that all reactants and solvents are thoroughly dried before use. The use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is highly recommended.

    • Choice of Base: Employ non-hydroxide bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to avoid introducing water into the reaction mixture.

    • Azeotropic Removal of Water: If using a solvent like toluene, water can be removed azeotropically before the addition of the nucleophile.

Data Presentation: Common Side Products

Side Product Structure Formation Pathway Mitigation Strategy
2-Chloro-1-(2-chlorophenoxy)-4-nitrobenzeneIsomerNucleophilic attack at the ortho positionLower reaction temperature, use of milder base
Di-(2-chlorophenoxy)-nitrobenzeneDi-substitution productSecond SNAr reactionControl stoichiometry, monitor reaction time, lower temperature
4-Chloro-2-nitrophenolHydrolysis productReaction with waterUse anhydrous conditions, non-hydroxide base
2-Chloro-4-nitrophenolHydrolysis productReaction with waterUse anhydrous conditions, non-hydroxide base

Experimental Protocols & Workflows

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired product purity.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloronitrobenzene (1.0 eq.), 2-chlorophenol (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or toluene).

  • Base Addition: Add a suitable anhydrous base, such as potassium carbonate (1.5-2.0 eq.), to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the solvent and base used.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Analytical Workflow for Purity Assessment

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Crude_Product Crude Product Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile) Crude_Product->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter GC_MS GC-MS Analysis Filter->GC_MS Volatile Impurities HPLC HPLC Analysis Filter->HPLC Non-volatile Impurities Identify_Impurities Identify Impurities (Mass Spectra, Retention Time) GC_MS->Identify_Impurities HPLC->Identify_Impurities Quantify_Purity Quantify Purity (Peak Area %) Identify_Impurities->Quantify_Purity Final_Report Final_Report Quantify_Purity->Final_Report Generate Report Reaction_Pathways 2-CP 2-Chlorophenol Di-Sub Di-(2-chlorophenoxy)-nitrobenzene (Di-substitution) Hydrolysis Nitrophenols (Hydrolysis Products) 2,4-DCNB 2,4-DCNB 2,4-DCNB->Hydrolysis + H2O / Base Isomer Isomer 2,4-DCNB->Isomer + 2-CP / Base (Ortho-attack) Main_Product Main_Product Main_Product->Di-Sub + 2-CP / Base

optimizing reaction yield and purity of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, field-proven insights to help you optimize your reaction for both yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has run for the prescribed time, but TLC and/or LC-MS analysis shows a low conversion of starting materials to the desired product. What are the likely causes and how can I fix this?

A: Low yield is a frequent issue that can typically be traced back to several key factors related to reaction conditions and reagent quality. A systematic approach is the best way to diagnose the problem.

  • Cause 1: Ineffective Deprotonation of Phenol. The reaction mechanism requires the formation of a phenoxide ion to act as the nucleophile.[1] If the base is not strong enough or is of poor quality, the concentration of the reactive phenoxide will be too low.

    • Solution: For phenols, moderately weak bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be preferable to strong bases like NaOH or NaH, which might promote side reactions.[2][3] Ensure your base is anhydrous; the presence of water can inactivate carbonate bases.[4] Consider using a freshly opened or properly stored container of base.

  • Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in an SN2-type reaction like this one.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally the best choices as they effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[2] They also help to dissolve all reactants. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Cause 3: Insufficient Reaction Temperature. Nucleophilic aromatic substitution reactions on deactivated rings (even with nitro-group activation) require thermal energy to overcome the activation barrier.

    • Solution: If your reaction is proceeding slowly at a lower temperature (e.g., 80 °C), consider incrementally increasing the temperature to 100-120 °C while carefully monitoring for byproduct formation by TLC.[5]

  • Cause 4: Poor Quality Starting Materials. Impurities in either 2,4-dichloronitrobenzene or 2-chlorophenol can inhibit the reaction.

    • Solution: Verify the purity of your starting materials by NMR or melting point. If necessary, purify them by recrystallization or distillation before use.[6]

Issue 2: Significant Byproduct Formation

Q: My reaction yields the product, but I'm observing significant impurities on my TLC plate and in my crude NMR. What are these byproducts and how can I prevent them?

A: Byproduct formation is often a result of competing reaction pathways. Identifying the likely structures of these impurities is key to mitigating their formation.

  • Side Reaction 1: Hydrolysis. If there is moisture in the reaction, the phenoxide or a strong base can react with water. More critically, the starting aryl halide can undergo hydrolysis to form 4-chloro-2-nitrophenol, especially at high temperatures.

    • Prevention: Ensure all glassware is flame- or oven-dried before use.[6] Use anhydrous solvents and bases. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help prevent atmospheric moisture from entering the reaction.

  • Side Reaction 2: Homocoupling or Decomposition. At very high temperatures, or in the presence of certain metal impurities, decomposition or Ullmann-type homocoupling of the phenol or aryl halide can occur.

    • Prevention: Avoid excessive temperatures. Do not exceed 150 °C unless absolutely necessary. Ensure your reagents and solvents are free from transition metal contamination.

  • Side Reaction 3: Reaction at the wrong position. While the nitro group strongly directs the substitution to the C1 position (para to the nitro group), a small amount of substitution at the C4 position is theoretically possible, though less likely due to electronics.

    • Prevention: This is generally controlled by the inherent electronic properties of the 2,4-dichloronitrobenzene substrate. Sticking to optimized temperature and reaction times will favor the thermodynamically preferred product.

Logical Troubleshooting Workflow

For a systematic approach to diagnosing low yield issues, follow this workflow:

G start Low Yield Observed check_reagents Verify Purity & Anhydrous Nature of Reagents/Solvents start->check_reagents check_base Is Base Appropriate & Active? (e.g., K2CO3, Cs2CO3) check_reagents->check_base Yes purify_reagents Purify Starting Materials (Recrystallize/Distill) check_reagents->purify_reagents No check_temp Is Reaction Temperature Sufficient? (e.g., 80-120 °C) increase_temp Incrementally Increase Temperature & Monitor check_temp->increase_temp No success Yield Improved check_temp->success Yes check_base->check_temp Yes change_base Use Fresh, Anhydrous Base check_base->change_base No increase_temp->success change_base->success purify_reagents->success

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this reaction? A1: The synthesis of this compound from 2,4-dichloronitrobenzene and 2-chlorophenol is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[7] The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophilic phenoxide attacks the carbon atom bearing the chlorine that is para to the electron-withdrawing nitro group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and forming the final diaryl ether product.

G cluster_0 Reaction Pathway Reactants 2,4-Dichloronitrobenzene + 2-Chlorophenol Base Base (e.g., K2CO3) Solvent (e.g., DMF) Phenoxide 2-Chlorophenoxide (Nucleophile) Base->Phenoxide Deprotonation Meisenheimer Meisenheimer Complex (Resonance Stabilized) Phenoxide->Meisenheimer Addition Product 4-Chloro-1-(2-chlorophenoxy) -2-nitrobenzene Meisenheimer->Product Elimination of Cl-

Sources

Technical Support Center: Purification of Crude 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important diaryl ether intermediate. The following troubleshooting guides and FAQs are structured to address specific experimental issues, explaining not just the "how," but the critical "why" behind each procedural step.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound, which is typically synthesized via an Ullmann condensation reaction. The primary impurities are often unreacted starting materials (e.g., 2,4-dichloronitrobenzene and 2-chlorophenol) and residual copper catalyst.

Issue 1: My recrystallized product has a low melting point and appears oily or discolored.

Q: I performed a recrystallization, but my final product is an off-color (yellow to brown) solid with a broad melting range, significantly lower than the expected ~62°C. What went wrong?

A: This is a classic sign of persistent impurities. The discoloration and melting point depression are likely caused by one or more of the following:

  • Residual 2-chlorophenol: This starting material is acidic and can be difficult to remove if not addressed prior to recrystallization. Its presence will lead to an impure, lower-melting eutectic mixture.

  • Trapped Solvent or "Oiling Out": If the solution was cooled too rapidly, or if the chosen solvent is not ideal, the compound may have separated as a supercooled liquid (an oil) rather than forming a crystalline lattice. Oils are notorious for trapping impurities and solvent within the amorphous solid that eventually forms.

  • Colored Impurities: Side products from the high-temperature Ullmann reaction can be highly colored and co-crystallize with your product if not removed.

  • Pre-Recrystallization Wash (Crucial Step): Before attempting recrystallization, dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Rationale: This brings your product and organic-soluble impurities into a single phase.

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash it with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Repeat this wash two to three times.

    • Rationale: 2-chlorophenol is acidic and will be deprotonated by the weak base to form the water-soluble sodium 2-chlorophenoxide salt, which partitions into the aqueous layer and is removed.

  • Aqueous Acid Wash: Follow with a wash using 1M hydrochloric acid (HCl).

    • Rationale: This step serves to neutralize any remaining base and, more importantly, to protonate and dissolve any residual copper catalyst, which can then be removed in the aqueous layer.

  • Brine Wash & Drying: Wash the organic layer with saturated sodium chloride solution (brine) to remove bulk water, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Rationale: Removing all water is critical to prevent it from interfering with the subsequent crystallization process.

  • Solvent Removal & Recrystallization: Filter off the drying agent and remove the solvent via rotary evaporation. Now, proceed with recrystallization from a suitable solvent like isopropanol or ethanol.

Issue 2: My compound will not crystallize from solution.

Q: I've dissolved my crude product in a hot solvent and allowed it to cool, but no crystals are forming, even after placing it in an ice bath. What should I do?

A: Failure to crystallize is a common problem often stemming from using too much solvent or the solution being supersaturated.

  • Reduce Solvent Volume: This is the most common cause. If you added too much hot solvent, the solution will not be saturated upon cooling. Gently heat the solution and evaporate a portion of the solvent (a rotary evaporator is ideal for this) to increase the concentration. Allow the concentrated solution to cool slowly again.

  • Induce Crystallization (Seeding): If you have a small crystal of pure product, add it to the supersaturated solution. This "seed crystal" provides a nucleation site for crystal growth to begin.

  • Induce Crystallization (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic scratches on the glass can act as nucleation sites to initiate crystallization.

  • Drastic Cooling (Last Resort): If the above methods fail, try placing the solution in a freezer. Note that very rapid cooling can sometimes lead to the formation of smaller, less pure crystals, but it is better than no crystals at all.

Workflow for Purification & Purity Verification

The following diagram illustrates a robust workflow for moving from a crude reaction mixture to a highly purified and verified final product.

Purification_Workflow Purification & Analysis Workflow for this compound Crude Crude Reaction Mixture (Product, Starting Materials, Catalyst) Workup Aqueous Workup 1. Dissolve in Ethyl Acetate 2. Wash with NaHCO3 (aq) 3. Wash with 1M HCl (aq) 4. Dry over MgSO4 Crude->Workup Initial Cleanup Concentrate Concentrate in Vacuo Workup->Concentrate PurificationChoice Assess Crude Purity (TLC/¹H NMR) Concentrate->PurificationChoice Recrystallization Primary Purification: Recrystallization (e.g., Isopropanol) PurificationChoice->Recrystallization High initial purity Column Secondary Purification: Flash Column Chromatography (Silica, Hexane/EtOAc gradient) PurificationChoice->Column Complex mixture/ Oily residue Dry Dry Purified Solid (Vacuum Oven) Recrystallization->Dry Column->Dry Analysis Final Purity Analysis Dry->Analysis MP Melting Point Analysis (Expect ~62°C) Analysis->MP HPLC HPLC Analysis (Purity >99%) Analysis->HPLC NMR NMR Spectroscopy (Structural Confirmation) Analysis->NMR

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this moderately polar molecule, the following are excellent starting points:

  • Single Solvents: Isopropanol and ethanol are often effective. They are polar enough to dissolve the compound when hot but will allow it to crystallize upon cooling.

  • Mixed Solvents: An ethanol/water system can be very effective. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow it to cool slowly. A hexane/ethyl acetate or hexane/acetone system can also be explored.

Solvent SystemTypeRationale
Isopropanol/Ethanol Single SolventGood balance of polarity. Dissolves product when hot, low solubility when cold.
Ethanol/Water Mixed SolventEthanol is the "good" solvent, water is the "anti-solvent". Allows for fine-tuning of solubility.
Hexane/Ethyl Acetate Mixed SolventGood for compounds of intermediate polarity. Ethyl acetate dissolves, hexane induces precipitation.

Q2: When should I choose flash column chromatography over recrystallization?

A2: The choice depends on the nature of the crude product and the impurities present.

  • Choose Recrystallization when:

    • Your crude product is mostly solid and appears to be of reasonably high purity (>85%).

    • The impurities have significantly different solubility profiles from your product in a given solvent.

    • You are working on a large scale, as recrystallization is often more scalable than chromatography.

  • Choose Flash Chromatography when:

    • Your crude product is an oil or a sticky solid that is difficult to handle.

    • Recrystallization has failed to remove key impurities (i.e., they co-crystallize).

    • You have multiple impurities with polarities similar to your product. Chromatography offers superior resolving power for complex mixtures.

Q3: What is a good starting mobile phase for flash column chromatography?

A3: For a molecule like this compound, a normal-phase system using silica gel is appropriate. A good starting point for method development is a solvent system of hexanes and ethyl acetate .

  • TLC Analysis: First, run thin-layer chromatography (TLC) plates using different ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf (retardation factor) value of approximately 0.25-0.35.

  • Elution: This solvent ratio can then be used as the mobile phase for your flash column. A gradient elution, starting with a lower polarity (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity, will often provide the best separation from both less polar and more polar impurities.

Q4: How do I confirm the purity of my final product?

A4: A combination of methods should be used for authoritative purity confirmation:

  • Melting Point: A sharp melting point at or near the literature value (~62°C) is a strong indicator of high purity. Impurities will cause the melting point to be depressed and broadened.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase (RP) HPLC method, as described in the literature, can be used. A pure sample should show a single major peak (e.g., >99% by area).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound and can reveal the presence of impurities if their signals are detectable. The absence of signals corresponding to starting materials (2,4-dichloronitrobenzene and 2-chlorophenol) is a key indicator of successful purification.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization using Isopropanol
  • Preparation: Begin with 10 g of crude, pre-washed (as described in Issue 1) this compound in a 250 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add approximately 50 mL of isopropanol. Heat the mixture on a hotplate with stirring. Continue to add isopropanol in small portions until the solid is completely dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery yield.

  • Cooling (Critical for Crystal Quality): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause precipitation of impurities.

  • Crystal Formation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize product loss to the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Prepare a column with silica gel (230-400 mesh) in hexane. The amount of silica should be 50-100 times the weight of your crude sample.

  • Sample Loading: Dissolve your crude material (1 g) in a minimal amount of DCM or ethyl acetate. Add ~2 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique typically results in better separation.

  • Column Loading: Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to first elute non-polar impurities, then your product, and finally more polar impurities. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent by rotary evaporation to yield the purified product.

Logical Decision Diagram

troubleshooting_logic start Purification Start problem What is the primary issue? start->problem low_purity Low Purity / Oily Product problem->low_purity Impure Result no_crystals Failure to Crystallize problem->no_crystals No Product Formed solution1 Perform Aqueous Wash (Base then Acid) BEFORE Recrystallization low_purity->solution1 solution2 1. Reduce Solvent Volume 2. Add Seed Crystal 3. Scratch Flask no_crystals->solution2 recrystallize_again Re-attempt Recrystallization with slow cooling solution1->recrystallize_again solution2->recrystallize_again end Pure Product recrystallize_again->end

Caption: Troubleshooting decision tree.

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]

  • Chem LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Nitrobenzenes. Available at: [Link]

  • PubChemLite. 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene. Available at: [Link]

  • CSIC. Degradation and Biodegradability Enhancement of Nitrobenzene and 2,4-Dichlorophenol. Available at: [Link]

  • Biotage. Successful flash chromatography. Available at: [Link]

  • Phenomenex. Flash Chromatography: Principles & Applications. Available at: [Link]

  • Solubility of Things. 4-Nitrochlorobenzene. Available at: [Link]

  • IARC Publications. and 4-chloronitrobenzene. Available at: [Link]

  • Globe Thesis. 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Available at: [Link]

  • L.S.College, Muzaffarpur. Ullmann reaction. Available at: [Link]

  • Global Substance Registration System. This compound. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Stenutz. 4-chloro-2-fluoro-1-nitrobenzene. Available at: [Link]

  • PubMed. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Available at: [Link]

  • SIELC Technologies. This compound. Available at: [Link]

  • PubMed. Removing 2,4-dichlorophenol from aqueous environments by heterogeneous catalytic ozonation using synthesized MgO nanoparticles. Available at: [Link]

  • ResearchGate. Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. Available at: [Link]

  • CAS Common Chemistry. This compound. Available at: [Link]

  • National Institutes of Health. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Available at: [Link]

  • Wikipedia. Ullmann reaction. Available at: [Link]

  • MDPI. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. Available at: [Link]

  • National Center for Biotechnology Information. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Available at: [Link]

  • ResearchGate. Recent Synthetic Developments and Applications of the Ullmann Reaction. Available at: [Link]

  • Wikipedia. 4-Nitrochlorobenzene. Available at: [Link]

  • PubChem. 4-Chloro-1-ethyl-2-nitrobenzene. Available at: [Link]

stability and degradation pathways of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our approach is rooted in explaining the causal mechanisms behind experimental outcomes to empower users to proactively manage their research.

Compound Overview and Key Stability Concerns

This compound is a diphenyl ether derivative characterized by two chlorinated benzene rings and a nitro group. This chemical structure, while useful for synthesis, contains several moieties prone to degradation. The primary stability concerns stem from the molecule's susceptibility to light, heat, and certain chemical conditions, which can lead to cleavage of the ether bond, reduction of the nitro group, or other unintended reactions.[1] A general understanding of these liabilities is the first step in robust experimental design.

Table 1: Physicochemical Properties of Related Compounds

Property Value Source
Chemical Formula C₁₂H₇Cl₂NO₃ [2]
Molecular Weight 284.1 g/mol [2]
Appearance Off-white to light yellow solid/crystals [1][3]
Melting Point 78-81°C / 106-110°C [1][3]
Solubility Low solubility in water; soluble in most organic solvents. [1]

| Storage Temp. | 2-8°C, protected from light. |[4] |

Note: Discrepancies in reported melting points exist in literature, suggesting potential variations based on purity or isomeric form.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the handling, storage, and use of this compound.

FAQ 1: Storage and Handling

Question: My solid this compound has developed a darker yellow or brownish color over time, even when stored in the freezer. What is causing this?

Answer: This discoloration is a common indicator of degradation. While cold storage slows down reactions, it does not completely halt them. The likely culprits are:

  • Photodegradation: The compound has poor stability when exposed to light.[1] Even intermittent exposure to ambient lab light during weighing or handling can initiate the degradation process over long-term storage. The energy from light, particularly in the UV spectrum, can excite the nitroaromatic system and lead to bond cleavage.

  • Thermal Stress: Although stored cold, temperature fluctuations (e.g., frequent removal from the freezer) can contribute to slow degradation.

  • Oxidation: Interaction with atmospheric oxygen, especially if the container is not properly sealed, can cause oxidative degradation.

Troubleshooting Protocol:

  • Primary Action: Always store the solid compound in an amber glass vial or a container wrapped in aluminum foil to completely block light.

  • Secondary Action: Use a container with a tight-fitting, inert cap (e.g., PTFE-lined) and consider flushing the headspace with an inert gas like argon or nitrogen before long-term storage to minimize oxidation.

  • Validation: If you suspect degradation, perform a purity check using HPLC with a UV detector and compare the chromatogram to a reference standard or a freshly opened sample. A degraded sample will show additional peaks, typically at earlier retention times.

Question: My stock solution in DMSO is turning a deeper yellow. Is the compound unstable in this solvent?

Answer: Yes, this is a sign of degradation. While DMSO is a common solvent, its quality and the storage conditions are critical. The issue can be multifactorial:

  • Light Exposure: As with the solid, solutions are highly susceptible to photodegradation.

  • Solvent Impurities: Peroxides or water contamination in the DMSO can accelerate degradation. Water can facilitate hydrolysis of the ether linkage, although this is generally slow without a catalyst.

  • Reaction with Solvent: Under certain conditions (e.g., exposure to light and heat), the nitro group can react with DMSO.

Troubleshooting Protocol:

  • Solvent Choice: Use anhydrous, high-purity (≥99.9%) DMSO.

  • Storage: Prepare stock solutions fresh when possible. If storage is necessary, store solutions in small, single-use aliquots in amber vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Best Practice: Before a critical experiment, always run a quick purity check of your stock solution via HPLC or LC-MS to ensure the integrity of the compound.

FAQ 2: Understanding Degradation Pathways

Question: What are the most likely degradation products I should look for if I suspect my sample is compromised?

Answer: Based on the structure, several degradation pathways are plausible. The primary products you should screen for depend on the degradation conditions (e.g., light, chemical reagents).

  • Nitro Group Reduction: This is a very common pathway for nitroaromatic compounds.[5][6] The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This often occurs in the presence of reducing agents or certain biological systems.[5] The resulting amino compound, 4-Chloro-1-(2-chlorophenoxy)-2-aminobenzene, will have significantly different chemical properties.

  • Ether Bond Cleavage (Hydrolysis): The ether linkage can be cleaved, resulting in the formation of two separate phenolic compounds: 4-chloro-2-nitrophenol and 2-chlorophenol . This is often facilitated by acidic or basic conditions, high temperatures, or enzymatic action.

  • Photolytic Reactions: UV irradiation can lead to complex reactions. A common pathway for related chlorophenols involves hydroxylation of the aromatic ring, followed by ring cleavage.[7] This can generate intermediates like chlorocatechols or chlorohydroquinones.[7][8]

Visualizing a Key Degradation Pathway: Reductive Pathway

The reduction of the nitro group is a critical pathway to monitor.

G cluster_steps Reductive Degradation parent 4-Chloro-1-(2-chlorophenoxy) -2-nitrobenzene nitroso 4-Chloro-1-(2-chlorophenoxy) -2-nitrosobenzene parent->nitroso +2e-, +2H+ hydroxylamine N-(4-Chloro-1-(2-chlorophenoxy) -2-phenyl)hydroxylamine nitroso->hydroxylamine +2e-, +2H+ amine 4-Chloro-1-(2-chlorophenoxy) -2-aminobenzene hydroxylamine->amine +2e-, +2H+

Caption: Proposed reductive degradation pathway of the nitro group.

FAQ 3: Analytical & Experimental Issues

Question: I am seeing multiple peaks in my HPLC analysis of a reaction mixture. How can I determine which are degradation products versus reaction byproducts?

Answer: This requires a systematic approach to peak identification.

Troubleshooting Workflow:

G start Multiple Peaks Observed in HPLC control Analyze a 'No-Reagent' Control (Parent Compound in Solvent) start->control compare Compare Control vs. Reaction Chromatograms control->compare degradation Peaks in Control are Degradation Products compare->degradation Peaks Present? byproducts Peaks ONLY in Reaction are Byproducts or Intermediates compare->byproducts No New Peaks lcms Perform LC-MS Analysis on All Samples degradation->lcms byproducts->lcms mass Identify Mass of Each Peak (Parent, Degradants, Byproducts) lcms->mass confirm Confirm Identities via MS/MS Fragmentation mass->confirm

Caption: Workflow for distinguishing degradation vs. reaction byproducts.

Explanation of Workflow:

  • Run Controls: The most critical step is to run proper controls. Prepare a sample of your starting material in the reaction solvent and subject it to the same conditions (temperature, time) as your actual experiment, but without any other reagents.

  • Compare Chromatograms: Any new peaks in this "no-reagent" control are unequivocally degradation products. Peaks that appear only when all reagents are present are likely true reaction byproducts or intermediates.

  • Utilize Mass Spectrometry (MS): LC-MS is the gold standard for identification. Determine the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks.

    • Parent [M-H]⁻: ~282.98

    • Amino Product [M-H]⁻: ~252.99 (loss of 30 Da)

    • Hydrolysis Product (4-chloro-2-nitrophenol) [M-H]⁻: ~172.98

  • Confirm with MS/MS: Fragment the ions of interest to confirm their structure. The fragmentation pattern is a chemical fingerprint that can definitively identify the compound.

Experimental Protocols

Protocol 1: Standard Stability Assessment in Solution

This protocol outlines a method to test the stability of this compound under various experimental conditions.

Objective: To determine the rate and extent of degradation when exposed to light, heat, and acidic/basic pH.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and water

  • High-purity DMSO or other solvent of interest

  • 0.1 M HCl and 0.1 M NaOH

  • Amber and clear HPLC vials

  • HPLC-UV system

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Working Solutions: Dilute the stock to 100 µM in an appropriate solvent mixture (e.g., 50:50 ACN:Water).

  • Condition Setup (in triplicate):

    • Control: Aliquot into an amber vial and store at 4°C in the dark.

    • Photostability: Aliquot into a clear vial and place under a broad-spectrum laboratory light source or in a controlled photostability chamber.

    • Thermal Stability: Aliquot into an amber vial and place in a heat block at a relevant temperature (e.g., 40°C, 60°C).

    • Acid Stability: Adjust the working solution to pH 2 with 0.1 M HCl. Store in an amber vial at room temperature.

    • Base Stability: Adjust the working solution to pH 10 with 0.1 M NaOH. Store in an amber vial at room temperature.

  • Time Points: Analyze all samples immediately after preparation (T=0). Then, analyze at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with ACN and water (with 0.1% formic acid for better peak shape).

    • Detection: UV detector at a relevant wavelength (e.g., 254 nm or 310 nm).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time for each condition.

Protocol 2: Identification of Degradants by LC-MS

This protocol provides a general method for identifying unknown degradation products.

Objective: To obtain mass data for unknown peaks observed during stability studies.

Methodology:

  • Sample Preparation: Use samples generated from Protocol 1 that show significant degradation.

  • LC-MS System: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high mass accuracy).

  • Chromatography:

    • Use a mobile phase compatible with MS (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid). Phosphoric acid or other non-volatile buffers must be avoided.[9]

    • Run a gradient method to ensure separation of polar and non-polar compounds.

  • Mass Spectrometry:

    • Mode: Operate in both positive and negative electrospray ionization (ESI) modes to maximize the chance of detecting all species.

    • Full Scan: Acquire full scan data (e.g., m/z 100-800) to identify the molecular ions of all eluting peaks.

    • Data-Dependent MS/MS: Set the instrument to automatically select the most intense ions from the full scan and fragment them to obtain structural information.

  • Data Analysis:

    • Extract ion chromatograms for the theoretical masses of expected degradants (e.g., the reduced amino product, hydrolysis products).

    • For unknown peaks, use the accurate mass data to predict possible elemental compositions.

    • Analyze the MS/MS fragmentation patterns to propose and confirm the structures of the degradation products.

By implementing these troubleshooting guides and protocols, researchers can ensure the integrity of their experiments and generate reliable, reproducible data when working with this compound.

References

  • National Center for Biotechnology Information. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (2025). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Retrieved from [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathways for 4-chloro-2-nitrophenol. Retrieved from [Link]

  • ChemBK. (2024). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. Retrieved from [Link]

  • Wu, G., Li, D., Yang, K., Zhang, Q., Jiang, J., & Li, S. (2010). Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. Applied and Environmental Microbiology, 76(21), 7237–7244. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1991). Analytical Methods. Retrieved from [Link]

  • Unknown. (n.d.). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 31. Retrieved from [Link]

  • Deng, Y. D., et al. (2022). Construction of complete degradation pathway for nitrobenzene in Escherichia coli. Ecotoxicology and Environmental Safety, 243, 114016. Retrieved from [Link]

  • Beunink, J., & Rehm, H. J. (1990). Coupled reductive and oxidative degradation of 4-chloro-2-nitrophenol by a co-immobilized mixed culture system. Applied Microbiology and Biotechnology, 34(1), 108–115. Retrieved from [Link]

  • Li, X., Cubbage, J. W., Tetzlaff, T. A., & Jenks, W. S. (1999). Photocatalytic Degradation of 4-Chlorophenol. 1. The Hydroquinone Pathway. The Journal of Organic Chemistry, 64(23), 8509–8524. Retrieved from [Link]

  • International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. Retrieved from [Link]

  • Hubei Aoks Bio-tech Co.,Ltd. (n.d.). 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene CAS:135-12-6. Retrieved from [Link]

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Technical Support Center: Managing Exothermic Reactions Involving 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical technical and safety resource for researchers, chemists, and process development professionals working with 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene and related nitroaromatic compounds. The inherent energetic nature of the nitro group, combined with the reactivity of the chlorinated aromatic system, necessitates a rigorous approach to thermal hazard assessment and control. This document provides in-depth, actionable guidance in a question-and-answer format to anticipate, manage, and troubleshoot exothermic events.

Section 1: Fundamental Hazard Assessment (FAQs)

This section addresses the foundational questions any researcher should consider before beginning experimental work. Understanding the "why" behind the hazard is the first step in prevention.

Q1: What makes this compound potentially hazardous?

A1: The primary hazard stems from its molecular structure. It is a nitroaromatic compound, a class of chemicals known for its energetic properties. The nitro group (-NO₂) is a high-energy functional group that can undergo rapid, highly exothermic decomposition at elevated temperatures, often releasing large volumes of gas (e.g., NOx).[1] This decomposition can be triggered by heat, shock, or contact with incompatible materials. Furthermore, impurities, reactants, or even certain solvents can significantly lower the decomposition temperature compared to the pure substance.[1][2]

Q2: What is a "runaway reaction" and how does it apply here?

A2: A runaway reaction is a thermally uncontrolled event that occurs when the heat generated by a chemical reaction exceeds the heat removal capacity of the system.[3] This creates a dangerous feedback loop:

  • The reaction generates heat.

  • The system temperature increases.

  • The increased temperature accelerates the reaction rate.

  • The accelerated reaction generates heat even faster.

This cycle can lead to a rapid increase in temperature and pressure, potentially causing equipment rupture, explosion, and the release of toxic materials.[4] Reactions involving this compound, whether in its synthesis or subsequent use, are often exothermic and must be managed to prevent such a scenario.

Q3: How can I quantify the thermal risk of my specific experiment before scale-up?

A3: A thorough thermal hazard analysis is non-negotiable. Before any scale-up, you must use calorimetric techniques to understand the reaction's thermodynamics and kinetics.[5][6] Key techniques include:

  • Differential Scanning Calorimetry (DSC): This is used as a screening tool to determine the onset temperature of decomposition for reactants, intermediates, and the final product mixture.[5]

  • Accelerating Rate Calorimetry (ARC): ARC studies simulate a worst-case "adiabatic" scenario (where no heat is lost to the surroundings) to measure the Time to Maximum Rate (TMRad) and the total adiabatic temperature rise (ΔTad).[7] This data is critical for designing emergency relief systems.[5]

Q4: What are the typical incompatible materials to avoid?

A4: Based on data for similar chlorinated and nitrated aromatic compounds, you should strictly avoid contact with:

  • Strong Bases: Aromatic nitro compounds can undergo violent reactions or explode in the presence of bases like sodium hydroxide or potassium hydroxide, even in solvents.[8]

  • Strong Oxidizing Agents: These can increase the reactivity and lower the decomposition temperature.[9]

  • Reducing Agents: Mixtures with reducing agents may lead to vigorous, highly exothermic redox reactions.[8]

  • Certain Metals: Contamination with metals can sometimes catalyze decomposition pathways.

Section 2: Proactive Control & Experimental Design

This section provides actionable protocols and data to help you design safer experiments from the outset.

Best Practices for Reactor Setup and Control

Controlling an exothermic reaction is fundamentally about ensuring the rate of heat removal always exceeds the rate of heat generation.

  • Heat Transfer:

    • Batch Reactors: Ensure the reactor has a high surface-area-to-volume ratio. As you scale up, this ratio decreases dramatically, making heat removal less efficient.[10] Use a powerful and reliable cooling system (e.g., cryostat, cooling bath) with a fluid well below the target reaction temperature.

    • Continuous Flow Reactors: For highly exothermic processes like nitrations, continuous flow systems offer vastly superior heat transfer and intrinsic safety, minimizing the volume of reacting material at any given time.[3]

  • Reagent Addition (Semi-Batch Operation):

    • Never mix all reactants at once for a potentially exothermic reaction.[6]

    • Use a semi-batch approach where the most reactive reagent is added slowly and controllably via a syringe pump or addition funnel. The addition rate should be governed by the internal reaction temperature, not a fixed time.[11]

  • Agitation:

    • Vigorous and efficient stirring is critical. Poor agitation creates localized "hot spots" where reactant concentrations and temperature are higher, which can initiate a runaway reaction that propagates through the mixture.[11]

Data Presentation: Key Thermal Hazard Parameters

The following table summarizes typical parameters obtained from calorimetric studies for nitroaromatic compounds. Note: These are illustrative values; you MUST determine the specific values for your unique reaction mixture.

ParameterSymbolTypical Value Range (Nitroaromatics)Significance & Causality
Onset Temperature of DecompositionTonset130 - 250 °CThe temperature at which the material begins to self-heat. A lower Tonset indicates lower thermal stability.[1]
Heat of Reaction/DecompositionΔHr / ΔHd-150 to -400 kJ/molThe total energy released. A higher value indicates a more energetic reaction with the potential for a larger temperature rise.
Adiabatic Temperature RiseΔTad150 - 500 °CThe theoretical maximum temperature increase in a perfectly insulated system. If ΔTad is large enough to reach the decomposition temperature, a secondary, more dangerous runaway is possible.[7]
Time to Maximum Rate (Adiabatic)TMRadVaries (minutes to hours)The time it takes for the reaction to reach its maximum and most dangerous rate from the onset of self-heating under adiabatic conditions. A short TMRad allows very little time for corrective action.[7]
Visualization: Safe Experimental Workflow

The following diagram outlines a self-validating workflow for safely conducting potentially exothermic reactions.

SafeWorkflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_exec Phase 2: Execution cluster_post Phase 3: Workup & Disposal P1 Literature Review & Hazard Analysis P2 Calorimetry Studies (DSC/ARC) on Reaction Mixture P1->P2 P3 Define Safe Operating Limits (Temp, Addition Rate, etc.) P2->P3 P4 Prepare Emergency Quench & Shutdown Plan P3->P4 E1 Assemble & Leak-Test Reactor (Cooling, Stirring, Probes) P4->E1 E2 Pre-cool Reactor to Set Temperature E1->E2 E3 Charge Initial Reagents (Substrate, Solvent) E2->E3 E4 Begin Controlled Addition of Limiting Reagent E3->E4 E5 Monitor Temperature & Pressure Continuously E4->E5 W1 Confirm Reaction Completion (TLC, LCMS, etc.) E5->W1 W2 Cool to Safe Temperature (e.g., 0 °C) W1->W2 W3 Execute Controlled Quench Protocol W2->W3 W4 Proceed with Workup & Purification W3->W4 W5 Dispose of Waste Streams Properly W4->W5

Caption: A validated workflow for managing exothermic reactions.

Section 3: Troubleshooting Guide (Live Experiment)

This section is designed for immediate use if you encounter deviations during an experiment.

Q5: My reaction temperature is rising above the setpoint, even with full cooling. What should I do?

A5: This is a critical sign of a potential runaway. Act immediately:

  • Stop Reagent Addition: Immediately stop the feed of any reagents being added to the reactor. This cuts off the "fuel" for the exotherm.

  • Enhance Cooling: If possible, switch to a more powerful cooling medium (e.g., add dry ice to an isopropanol bath). Do not add water directly to the reaction mixture as a coolant.

  • Prepare for Emergency Quench: Alert a colleague and prepare your pre-planned quenching materials. If the temperature continues to rise uncontrollably, proceed to the emergency quench protocol (Section 4).[11]

  • Investigate Cause (Post-Mortem): After the situation is stabilized, investigate the cause. Was the addition rate too high? Did the stirrer fail? Did the cooling system malfunction?

Q6: I'm observing unexpected gas evolution or a rapid pressure increase in my sealed reactor. What does this mean?

A6: This is a highly dangerous situation indicating that the decomposition temperature may have been reached. The gas is likely NOx and other decomposition products.

  • Do NOT Vent Manually if Unplanned: Do not attempt to vent a high-pressure system unless it is through a designed and tested emergency relief system (e.g., a rupture disc leading to a catch tank). A sudden depressurization can cause the vessel contents to foam and clog the vent.[7]

  • Evacuate: Alert everyone in the immediate area and evacuate to a safe location.

  • Follow Emergency Protocols: From a safe distance, initiate your lab's established emergency procedures. This may involve contacting the emergency response team.

Q7: The color of my reaction mixture has suddenly changed from pale yellow to dark brown/black. Is this a concern?

A7: A sudden, dark color change, especially when accompanied by a temperature rise, often indicates the formation of decomposition byproducts or "tars".[1] This is a strong warning sign that the reaction is deviating from the desired pathway and may be entering a thermal decomposition phase. Immediately stop reagent addition, maximize cooling, and monitor the temperature with extreme prejudice.

Section 4: Emergency Quenching Protocol

Quenching is a last-resort measure to halt a reaction that cannot be controlled by other means.[12] This procedure must be planned before starting the experiment.

Protocol: Emergency Quenching of a Runaway Reaction

Objective: To rapidly cool and dilute the reaction mixture to stop the exothermic process.

Materials:

  • A large, robust vessel (e.g., a heavy-duty plastic bucket or a second, larger reactor) containing a large volume of a pre-determined quenching agent (e.g., crushed ice, cold water, or a specific buffer solution). The volume should be at least 10-20 times the volume of the reaction mixture.

  • Blast shield and full personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a fire-retardant lab coat.

Procedure:

  • Ensure a Clear Path: Make sure the path from the reactor to the quench vessel is clear of obstructions.

  • Position Blast Shield: Place a blast shield between yourself and the reactor.

  • Transfer Reaction Mixture: As quickly but as controllably as possible, pour the hot reaction mixture into the center of the vigorously stirred quenching vessel.[11] This "drown-out" method is designed to rapidly dissipate heat.

    • Causality: Adding the hot reaction to the cold quench is crucial. The reverse (adding quench to the hot reactor) can cause violent boiling and splashing, and may not be sufficient to absorb the heat in a concentrated, runaway system.

  • Observe: Continue vigorous stirring and monitor for any signs of continued reaction or gas evolution.

  • Neutralize (if necessary): Once the mixture is cold and stable, proceed with any planned neutralization steps carefully.

Visualization: Emergency Response Decision Tree

EmergencyDecisionTree Start Observe Unexpected Temperature Rise Q1 Is temperature > Setpoint + 5°C? Start->Q1 A1_Stop IMMEDIATELY Stop Reagent Addition Q1->A1_Stop Yes A2_Monitor Continue to Monitor Closely. Investigate Cause Later. Q1->A2_Monitor No A1_Cool Enhance Cooling Capacity (e.g., Dry Ice Slurry) A1_Stop->A1_Cool Q2 Is temperature stabilizing or decreasing? A1_Cool->Q2 Q2->A2_Monitor Yes A2_Prepare Prepare for Emergency Quench. Alert Supervisor/Colleague. Q2->A2_Prepare No Q3 Is Temp Rise Accelerating? Gas/Pressure Build-up? A2_Prepare->Q3 A3_Quench EXECUTE EMERGENCY QUENCH PROTOCOL Q3->A3_Quench Yes, and safe to do so A3_Evacuate EVACUATE AREA. Follow Site Emergency Plan. Q3->A3_Evacuate Yes, and unsafe to approach

Caption: A decision tree for responding to thermal excursions.

References

  • Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • ResearchGate. (n.d.). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Retrieved from [Link]

  • Fauske & Associates. (2024). Understanding Runaway Reactions and Their Safety Implications. Retrieved from [Link]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • Michigan State University. (n.d.). Evaluating Hazardous Materials for NFPA 704 Diamond Ratings. Retrieved from [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]

  • ChemSafetyPro. (2015). US NFPA Ratings. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Wikipedia. (n.d.). NFPA 704. Retrieved from [Link]

  • National Fire Protection Association. (n.d.). Frequently Asked Questions on NFPA 704. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97%. Retrieved from [Link]

  • Wikipedia. (n.d.). TNT. Retrieved from [Link]

  • ResearchGate. (2025). Safety Evaluation of an Unexpected Incident with a Nitro Compound. Retrieved from [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • European Patent Office. (1984). EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Gexcon. (n.d.). Runaway Reaction. Retrieved from [Link]

  • DEKRA. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • The Sarpong Group. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • CatSci. (n.d.). Some Scale-Up Considerations. Retrieved from [Link]

  • Smith, M. B., et al. (n.d.). Detection of Nitroaromatics by Quenching of Fluorescence from Chlorophyll in Detergent Micelles. Retrieved from [Link]

  • Reddit. (2024). Quenching guide. r/Chempros. Retrieved from [Link]

  • Alfa Aesar. (n.d.). 2,4-Dichloro-1-nitrobenzene Safety Data Sheet. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Retrieved from [Link]

  • Lendenmann, U., et al. (1998). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 64(1), 181–187. Retrieved from [Link]

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Technical Support Center: Optimizing Diaryl Ether Synthesis of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of diaryl ethers. Here, we provide in-depth, field-proven insights into the critical roles of solvent and catalyst selection, offering practical solutions to common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Section 1: Reaction Fundamentals - The "Why" Behind the Synthesis

The formation of this compound is a classic example of a diaryl ether synthesis. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key to this reaction's success lies in the electronic properties of the aryl halide substrate, 1,4-dichloro-2-nitrobenzene.

The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence ortho and para to the chlorine atoms dramatically reduces the electron density of the aromatic ring, making it susceptible to attack by a nucleophile—in this case, the 2-chlorophenoxide ion.[1] The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the reason why electron-withdrawing groups are essential for this reaction to proceed efficiently.[1]

There are two primary strategies for executing this synthesis:

  • Catalyst-Free SNAr: Under forcing conditions with a highly activated substrate, the reaction can proceed without a metal catalyst. This typically requires high temperatures and the use of a polar aprotic solvent.[2]

  • Copper-Catalyzed Ullmann Condensation: This is a more traditional and often more versatile method. The Ullmann reaction uses a copper catalyst, typically a Cu(I) species, to facilitate the coupling of an aryl halide with an alcohol or phenol.[3][4] Modern variations of this reaction employ ligands to stabilize the copper catalyst, allowing for significantly milder reaction conditions and broader substrate scope.[2][4]

Caption: Generalized SNAr mechanism for diaryl ether synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of this synthesis.

Q1: What is the optimal solvent for this reaction and why? A: High-boiling, polar aprotic solvents are the standard choice.[3] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are ideal.[3][5] The primary function of these solvents is to dissolve the reactants, particularly the phenoxide salt. Crucially, they are poor hydrogen-bond donors, meaning they solvate the cation (e.g., K⁺) of the phenoxide salt but leave the oxygen anion relatively "naked" and highly nucleophilic.[6] This enhances the rate of nucleophilic attack on the electron-deficient aryl halide.[6]

Q2: Can I use a polar protic solvent like ethanol or water? A: It is strongly discouraged. Polar protic solvents contain acidic protons (e.g., the -OH group) that can form strong hydrogen bonds with the anionic nucleophile (the 2-chlorophenoxide).[7][8] This creates a "solvent cage" around the nucleophile, stabilizing it and significantly reducing its reactivity. This effect, known as nucleophile solvation, will drastically slow down or even halt the desired SNAr reaction.[7]

Q3: When should I consider using a copper catalyst (Ullmann conditions)? A: A copper catalyst is recommended under several circumstances:

  • To Lower Reaction Temperature: Traditional catalyst-free SNAr reactions often require temperatures in excess of 210 °C.[3] Copper catalysis can often bring the required temperature down to a more manageable 90-150 °C range.[2][5]

  • For Less Activated Substrates: If your aryl halide is not strongly activated with electron-withdrawing groups, a catalyst-free reaction may not proceed. Copper catalysis is essential in these cases to facilitate the C-O bond formation.[9]

  • To Improve Yield and Selectivity: Catalysis can often provide cleaner reactions with fewer side products compared to brute-force high-temperature methods.

Q4: What form of copper catalyst is best? A: The active catalytic species in Ullmann reactions is believed to be Cu(I).[10][11] While metallic copper powder was used historically, modern protocols favor soluble Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[12] To further improve solubility, stability, and catalytic turnover, ligands are often added. Simple, inexpensive ligands like N,N-dimethylglycine have proven highly effective in accelerating the reaction.[2]

Q5: What is Phase Transfer Catalysis (PTC) and when is it useful? A: Phase Transfer Catalysis is a powerful technique for reacting substances that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[13] A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide) or a crown ether, transports a reactant (like the phenoxide anion) from the aqueous/solid phase into the organic phase where the aryl halide is dissolved.[14][15] This is highly advantageous because it allows the use of inexpensive inorganic bases (like NaOH or K₂CO₃) in water, eliminating the need for expensive, anhydrous polar aprotic solvents and simplifying workup.[15][16]

PTC_Workflow cluster_organic Organic Phase Base Inorganic Base (e.g., K₂CO₃) Phenoxide Phenoxide Anion (Ar'-O⁻ K⁺) Base->Phenoxide Deprotonates Phenol 2-Chlorophenol (Ar'-OH) Phenol->Phenoxide PTC_org Ion Pair (Q⁺ ⁻O-Ar') Phenoxide->PTC_org PTC_aq PTC (Q⁺X⁻) PTC_aq->PTC_org Transports Anion ArylHalide Aryl Halide (Ar-Cl) Product Diaryl Ether (Ar-O-Ar') ArylHalide->Product SₙAr Reaction PTC_org->Product

Caption: Workflow of Phase Transfer Catalysis in diaryl ether synthesis.

Section 3: Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield 1. Inactive Nucleophile The phenoxide may not be forming efficiently. Solution: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.[17] If using a PTC system, ensure vigorous stirring to maximize interfacial contact.
2. Insufficient Reaction Temperature SNAr and Ullmann reactions are often thermally demanding. Solution: Increase the reaction temperature in increments of 10-20 °C. For DMSO or DMF, temperatures of 130-150 °C are common for catalyst-free reactions.[5] For catalyzed reactions, consult relevant literature, but 90-120 °C is a good starting point.[2]
3. Poor Catalyst Activity (Ullmann) The Cu(I) catalyst may be oxidized to inactive Cu(II) or may not be soluble enough. Solution: Use a fresh, high-purity Cu(I) salt (e.g., CuI). Consider adding a ligand like N,N-dimethylglycine or 1,10-phenanthroline to stabilize the Cu(I) state and improve performance.[2][18]
Formation of Impurities 1. Biaryl Homocoupling (Ar-Ar) A common side reaction in Ullmann condensations where the aryl halide couples with itself.[18] Solution: This is often temperature-dependent. Try lowering the reaction temperature. Ensure a slight excess of the phenol nucleophile is used relative to the aryl halide.
2. Reduction of Nitro Group If trace metals or other reducing agents are present, the -NO₂ group can be reduced to -NH₂ or other species. Solution: Use high-purity reagents and solvents. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent unwanted side reactions.
Reaction Not Reproducible 1. Water Contamination Trace amounts of water can hydrolyze reactants or deactivate the nucleophile. Solution: Use anhydrous solvents and dry glassware thoroughly. Alternatively, switch to a PTC system, which is inherently less sensitive to water.[12][16]
2. Inconsistent Base Quality The efficiency of phenoxide formation is critical. Solution: Use a fresh bottle of a high-quality base. Finely grinding the base before addition can also improve its reactivity by increasing surface area.

Section 4: Data Summary & Protocols

Comparative Data on Reaction Systems
SystemCatalystLigandBaseSolventTemp (°C)Time (h)Typical YieldReference
SNArNoneNoneK₂CO₃DMSO~1405-10Good-Excellent[2]
UllmannCuIN,N-dimethylglycineCs₂CO₃Dioxane~9024Good[2]
UllmannCu-NanoparticlesNoneK₂CO₃DMF~12012Excellent[5][9]
PTCNoneTBAB¹KOHToluene/H₂O~80-1004-8Good[16]

¹TBAB = Tetrabutylammonium bromide

Protocol 1: Catalyst-Free SNAr in a Polar Aprotic Solvent

This protocol is a representative example and should be adapted based on laboratory safety standards and specific substrate scale.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 1,4-dichloro-2-nitrobenzene (1.0 eq), 2-chlorophenol (1.1 eq), and finely powdered potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 1,4-dichloro-2-nitrobenzene.

  • Reaction: Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-10 hours.[2]

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing cold water. The crude product may precipitate. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Ligand-Assisted Copper-Catalyzed Ullmann Condensation

This protocol is a representative example and should be adapted based on laboratory safety standards and specific substrate scale.

  • Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar under a nitrogen atmosphere, add copper(I) iodide (CuI, 0.1 eq), N,N-dimethylglycine (0.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), 1,4-dichloro-2-nitrobenzene (1.0 eq), and 2-chlorophenol (1.2 eq).

  • Solvent Addition: Add anhydrous dioxane or DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 1,4-dichloro-2-nitrobenzene.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.[2]

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the pure product.

References

  • Peng, Y., et al. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. IntechOpen.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation).
  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3613.
  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
  • BYJU'S. Ullmann Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. Available from: [Link]

  • Wikipedia. Phase-transfer catalyst. Available from: [Link]

  • Gorgani, L., et al. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC advances, 8(41), 23167–23204. Available from: [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available from: [Link]

  • Acevedo, O., et al. (2007). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 9(16), 2985–2988. Available from: [Link]

  • Gujadhur, R., et al. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Tetrahedron Letters, 42(41), 7247-7250.
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Technical Support Center: Strategies for Overcoming Reactivity Challenges with 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene (CAS No. 22544-02-1)[1]. This document provides in-depth troubleshooting advice and practical solutions for researchers, chemists, and drug development professionals encountering reactivity challenges with this versatile but sometimes inert substrate. Our goal is to equip you with the knowledge to optimize your synthetic routes and overcome common experimental hurdles.

Section 1: Understanding the Reactivity Profile

Before troubleshooting, it is crucial to understand the inherent electronic and steric properties of the molecule that govern its reactivity.

Q1: Why does this compound exhibit lower-than-expected reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions?

A1: While the nitro group (-NO₂) is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions, several factors contribute to the compound's challenging reactivity[2][3]:

  • Steric Hindrance: The bulky 2-chlorophenoxy group at the C1 position sterically hinders the approach of nucleophiles to the adjacent C2-nitro and, to a lesser extent, the C4-chloro positions.

  • Competing Electronics: The chlorine atom on the second phenyl ring is weakly deactivating, and the ether oxygen can donate electron density through resonance, slightly counteracting the activating effect of the nitro group.

  • Substrate Complexity: Unlike simple nitrochlorobenzenes, this diaryl ether has multiple potential reaction sites (two C-Cl bonds, the C-O ether bond, and the nitro group), which can lead to complex reaction mixtures if conditions are not carefully controlled.

Diagram: Reactivity & Influence Map

The following diagram illustrates the key electronic and steric factors influencing the molecule's reactivity.

Caption: Key functional groups and their influence on reactivity.

Section 2: Troubleshooting Guide for Key Transformations

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Q2: My SNAr reaction with an amine or alkoxide at the C4-chloro position is sluggish, incomplete, or fails entirely. What are the likely causes and how can I improve the outcome?

A2: This is the most common challenge. The low reactivity is typically due to insufficient reaction energy, poor solvent choice, or an inappropriate base. The mechanism proceeds through a negatively charged intermediate (Meisenheimer complex), which must be stabilized to lower the activation energy[2][4].

Troubleshooting Workflow

G start SNAr Reaction Stalled? temp Increase Temperature (e.g., 80°C → 120-150°C) start->temp solvent Change to High-Boiling Polar Aprotic Solvent (e.g., DMSO, NMP, DMAc) temp->solvent base Switch to a Stronger, Non-nucleophilic Base (e.g., K₂CO₃ → Cs₂CO₃ or NaH) solvent->base check Reaction Improved? base->check success Optimize & Isolate Product check->success  Yes fail Consider Alternative Strategy: - Palladium Cross-Coupling - Different Nucleophile check->fail No  

Caption: Decision-making workflow for troubleshooting SNAr reactions.

Recommended Protocol: Amination with Morpholine

This protocol provides a robust starting point for SNAr reactions.

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), morpholine (1.5 eq), and anhydrous cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2-0.5 M.

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring. The higher temperature is often necessary to overcome the activation barrier.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with water to remove DMSO and the base. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Table: SNAr Condition Optimization

ParameterStandard ConditionOptimized ConditionRationale
Solvent Toluene, THFDMSO, NMP, DMAc High-boiling polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the reaction[4].
Temperature 80-100 °C120-150 °C Provides sufficient thermal energy to overcome the high activation barrier associated with this substrate.
Base K₂CO₃, Et₃NCs₂CO₃, NaH, KHMDS Stronger bases ensure complete deprotonation of the nucleophile. Cs₂CO₃ offers better solubility and reactivity[4].
Atmosphere AirNitrogen or Argon Prevents potential oxidative side reactions at high temperatures, especially with sensitive nucleophiles.
Nitro Group Reduction

Q3: I am trying to reduce the nitro group to an amine, but standard conditions like H₂/Pd-C or SnCl₂/HCl are causing dehalogenation or ether bond cleavage. How can I selectively reduce the nitro group?

A3: The challenge here is chemoselectivity. Catalytic hydrogenation with palladium can readily cleave aryl-chloride bonds (hydrodehalogenation), and strong acidic conditions (like SnCl₂ in conc. HCl) can potentially hydrolyze the diaryl ether linkage. Milder, more selective reagents are required.

Recommended Protocol: Selective Nitro Reduction with Iron Powder

Iron powder in a mildly acidic or neutral medium is a classic and highly effective method for selectively reducing nitro groups in the presence of halides[5][6][7].

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (<325 mesh, 5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Initiation: Add a small amount of ammonium chloride (NH₄Cl, 0.5 eq) or acetic acid (1.0 eq) to activate the iron surface and initiate the reduction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often exothermic.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the nitro compound and the appearance of the corresponding aniline.

  • Work-up: After completion, cool the reaction and filter it hot through a pad of Celite® to remove the iron oxides. Rinse the pad with ethanol.

  • Extraction: Remove the ethanol under reduced pressure. Add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid and basify the mixture. Extract the product into the organic layer.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography if necessary.

Data Table: Comparison of Nitro Reduction Methods

Reagent SystemProsCons / Potential Side Reactions
H₂ / Pd-C Clean, high-yielding for simple substrates.High risk of dehalogenation at C-Cl bonds[8].
SnCl₂ / conc. HCl Effective and fast.Harsh acidic conditions may cleave the diaryl ether bond. Requires significant neutralization during work-up[6].
Fe / NH₄Cl or AcOH Highly chemoselective for -NO₂ , inexpensive, robust.Heterogeneous reaction requires vigorous stirring; work-up involves filtration of fine iron oxides[5][7].
Sodium Dithionite (Na₂S₂O₄) Mild, works in aqueous systems.Often requires phase-transfer catalyst; may be less efficient for sterically hindered substrates.
Palladium-Catalyzed Cross-Coupling

Q4: I am attempting a Suzuki or Buchwald-Hartwig amination, but I'm getting no reaction. Which C-Cl bond is more reactive, and what catalyst system should I use?

A4: The C4-Cl bond is significantly more activated towards oxidative addition to a Pd(0) center due to the strong electron-withdrawing effect of the para-nitro group. The C2'-Cl bond on the other ring is electron-rich and sterically hindered, making it much less reactive. Success hinges on using a catalyst system designed for challenging, electron-deficient, and sterically hindered aryl chlorides[9][10][11].

Diagram: Ligand Selection for Cross-Coupling

G start Cross-Coupling Goal? suzuki Suzuki Coupling (C-C Bond) start->suzuki buchwald Buchwald-Hartwig (C-N Bond) start->buchwald ligand_s Use Bulky, Electron-Rich Biarylphosphine Ligands - SPhos - XPhos - RuPhos suzuki->ligand_s ligand_b Use Bulky, Electron-Rich Biarylphosphine Ligands - XPhos - BrettPhos - BippyPhos buchwald->ligand_b catalyst Pd Precatalyst: - Pd₂(dba)₃ - Pd(OAc)₂ - G3/G4 Precatalysts ligand_s->catalyst ligand_b->catalyst base Base: - K₃PO₄ (Suzuki) - LHMDS, NaOtBu (Buchwald) catalyst->base

Caption: Catalyst system selection for Suzuki and Buchwald-Hartwig reactions.

Recommended Protocol: Suzuki-Miyaura Coupling

  • Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Loading: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky biarylphosphine ligand (e.g., SPhos, 4.5 mol%)[9][12][13].

  • Solvent: Add a degassed solvent mixture, such as toluene/water (10:1), to the flask.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify via column chromatography.

Data Table: Recommended Catalyst Systems for Aryl Chlorides

Reaction TypeRecommended LigandsCommon Pd SourceBaseRationale
Suzuki-Miyaura SPhos, XPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂K₃PO₄, K₂CO₃Bulky, electron-rich ligands facilitate the difficult oxidative addition of the C-Cl bond and promote reductive elimination[10][12][13].
Buchwald-Hartwig XPhos, BrettPhos, BippyPhos[14]G3/G4 Precatalysts, Pd(OAc)₂NaOtBu, LHMDS, K₃PO₄These systems are highly active for coupling amines with electron-deficient and sterically encumbered aryl chlorides[11][15].

Section 3: Frequently Asked Questions (FAQs)

Q5: Can the diaryl ether bond be cleaved during these transformations?

A5: Yes, under certain harsh conditions. Strong Lewis acids, very high temperatures (>180 °C) in the presence of strong nucleophiles, or certain reductive conditions can lead to ether cleavage[16][17][18]. Using the optimized conditions described above (e.g., Fe/NH₄Cl for reduction, Pd-catalyzed coupling at ~110 °C) generally preserves the ether linkage.

Q6: What is the best way to monitor the progress of these reactions?

A6: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick qualitative check, while LC-MS gives definitive identification of starting material, product, and any major byproducts, confirming molecular weight.

Q7: What are the primary safety considerations when working with this compound and the recommended reaction conditions?

A7: Always consult the Safety Data Sheet (SDS) for this compound and all other reagents. Nitroaromatic compounds can be toxic and are often skin irritants. Reactions at high temperatures in sealed vessels should be conducted behind a blast shield. Strong bases like NaH are flammable and water-reactive. Palladium catalysts and phosphine ligands should be handled in an inert atmosphere as they can be air-sensitive. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42, 3690-3693. Available from: [Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). SNAr (Cl) - Common Conditions. Available from: [Link]

  • Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Fedorov, A., Toutov, A. A., Swisher, N. A., & Grubbs, R. H. (n.d.). Reductive cleavage of diaryl ethers. ResearchGate. Available from: [Link]

  • Leung, M. P., et al. (2020). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. Available from: [Link]

  • Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available from: [Link]

  • NIH. (2022). Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates. National Institutes of Health. Available from: [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available from: [Link]

  • NIH. (2020). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. National Institutes of Health. Available from: [Link]

  • Ram, S. R., & Chary, M. V. (n.d.). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Synlett. Available from: [Link]

  • Kwong, F. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available from: [Link]

  • NIH. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. Available from: [Link]

  • RSC Publishing. (2025). Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide. Royal Society of Chemistry. Available from: [Link]

  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Available from: [Link]

  • Chung, K. H., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • SciSpace. (2020). Visible-light photoredox-catalyzed C-O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Available from: [Link]

  • PubMed. (2015). Catalytic SNAr of unactivated aryl chlorides. PubMed. Available from: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Available from: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]

  • Wordpress. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Available from: [Link]

  • SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. (n.d.). 4-Nitrochlorobenzene. Available from: [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • PubMed. (2005). A palladium-catalyzed regio- and stereoselective four-component coupling reaction. PubMed. Available from: [Link]

  • PubChem. (n.d.). 4-chloro-1-(2-chlorophenoxy)-2-nitro-benzene. Available from: [Link]

  • NIH PubChem. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. Available from: [Link]

  • PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. Available from: [Link]

  • ChemRxiv. (n.d.). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Available from: [Link]

  • gsrs. (n.d.). This compound. Available from: [Link]

  • SIELC Technologies. (2018). This compound. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. Available from: [Link]

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  • PubChemLite. (n.d.). 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3). Available from: [Link]

  • Clutch Prep. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Available from: [Link]

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Technical Support Center: Safe Handling and Disposal of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene and its Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals working with 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. As a halogenated nitroaromatic compound, this chemical and its potential byproducts demand rigorous safety protocols. This document moves beyond simple checklists to explain the scientific reasoning behind each recommendation, ensuring a culture of safety and experimental integrity in your laboratory.

Section 1: Hazard Identification & Compound Profile (FAQs)

This section addresses the fundamental questions regarding the intrinsic properties and hazards of the target compound and its relatives.

Q1: What is this compound and what are its primary hazards?

This compound is a dichlorinated nitroaromatic ether. Its molecular structure, featuring a stable ether linkage, two aromatic rings, chlorine atoms, and a nitro group, dictates its physical properties and toxicological profile.[1] Halogenated nitroaromatic compounds are a class of industrial chemicals widely used in the synthesis of dyes, pesticides, and pharmaceuticals.[2] Unfortunately, the very features that make them useful also contribute to their environmental persistence and health risks.[2][3]

Key Hazards Include:

  • High Acute Toxicity: This class of compounds is generally toxic if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[6][7]

  • Carcinogenicity: Many chloronitrobenzenes are suspected of causing cancer.[4][7][8]

  • Irritation: Can cause skin and eye irritation upon contact.[9][10][11]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[4][6][8]

  • Combustibility: While it is a solid, its dust can form explosive mixtures with air, and it will burn, especially under fire conditions.[11][12]

  • Hazardous Combustion Products: When heated to decomposition, it emits highly toxic fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), phosgene, and chlorine gas.[7][11][13]

PropertyValueSource
Molecular Formula C₁₂H₇Cl₂NO₃[1]
Molecular Weight 284.1 g/mol [1]
Appearance Typically a solid crystalline or powdery substance.[14]Similar Compounds[14]
Solubility Generally low solubility in water, but soluble in many organic solvents.[14]Similar Compounds[14]

Q2: What are the typical byproducts I might generate when working with this compound?

Understanding potential byproducts is crucial for accurate analysis and safe waste segregation. The byproducts generated depend entirely on the reaction conditions.

  • Synthesis Intermediates: If you are synthesizing this molecule, you will likely be handling precursors like chlorobenzene and may generate isomeric impurities. The nitration of chlorobenzene, for instance, typically yields a mixture of 2-chloronitrobenzene and 4-chloronitrobenzene isomers.[15][16]

  • Reduction Products: Catalytic hydrogenation is a common reaction for nitroaromatics to form anilines (e.g., for subsequent coupling reactions). A major byproduct risk here is dehalogenation , where the chlorine atoms are stripped from the aromatic rings.[17] This not only reduces the yield of your desired haloaniline but also generates different waste products that must be accounted for.

  • Hydrolysis Products: Under basic conditions (e.g., caustic washes during workup), the compound can be hydrolyzed to form the corresponding nitrophenols, which are also hazardous.[15][18]

  • Degradation Products: Both environmental and controlled degradation can produce a range of smaller molecules. For example, microbial degradation pathways can involve reduction of the nitro group and enzymatic cleavage, leading to compounds like 2-amino-5-chlorophenol and 5-chloropicolinic acid.[19]

Q3: Why is this class of compounds considered environmentally persistent?

The environmental persistence of chlorinated nitroaromatic compounds stems from their chemical stability. The combination of the stable aromatic ring and the electron-withdrawing nature of both the nitro group and chlorine atoms makes them resistant to natural degradation processes.[2][20] While some specialized microorganisms have evolved pathways to break them down, these processes are often slow and require specific environmental conditions.[3][21] This recalcitrance leads to their long-term persistence in soil and water systems.[21]

Section 2: Safe Handling & Engineering Controls (Troubleshooting Guide)

This section provides actionable solutions to common scenarios encountered during experimental work.

Scenario 1: Setting Up a New Experiment

  • Problem: "I'm planning a new synthesis using this compound for the first time. What are the essential safety protocols I need to implement before starting?"

  • Solution: The Pre-Experiment Safety Protocol This protocol ensures that all safety measures are in place before any chemicals are handled. It is a self-validating system to prevent accidents.

    • Step 1: Review the Safety Data Sheet (SDS): Do not just glance at it. Read every section for the specific compound you are using. Identify specific hazards, required PPE, and emergency procedures.[4][5]

    • Step 2: Verify Engineering Controls: Confirm that your chemical fume hood has a current certification and is functioning correctly. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[10][22]

    • Step 3: Assemble Correct PPE: Based on the SDS, select your PPE. This is not the time for minimum protection. (See Section 3 for details).

    • Step 4: Prepare a Designated Spill Kit: Your general lab spill kit may not be sufficient. Ensure you have absorbent materials suitable for organic solids, bags for contaminated waste, and appropriate deactivating agents if recommended by the SDS.

    • Step 5: Prepare and Label Waste Containers: Before starting the experiment, prepare dedicated, clearly labeled hazardous waste containers for each anticipated waste stream (e.g., "Halogenated Organic Liquid Waste," "Contaminated Solid Waste").[23] This prevents dangerous mixing of incompatible wastes and ensures proper disposal.

cluster_prep Preparation Phase cluster_setup Workspace Setup cluster_execution Execution Review_SDS 1. Review SDS for Specific Hazards Select_PPE 2. Select Experiment-Specific PPE Review_SDS->Select_PPE Verify_Controls 3. Verify Fume Hood & Safety Showers Select_PPE->Verify_Controls Prep_Spill_Kit 4. Prepare Designated Spill Kit Verify_Controls->Prep_Spill_Kit Prep_Waste 5. Pre-Label All Waste Containers Prep_Spill_Kit->Prep_Waste Begin_Experiment 6. Begin Experiment Safely Prep_Waste->Begin_Experiment

Caption: Pre-experiment safety workflow.

Scenario 2: Handling the Solid Reagent

  • Problem: "I'm weighing the solid compound, and it's creating fine dust that could be inhaled. How do I prevent this?"

  • Solution: Dust Mitigation Techniques The fine dust of a toxic compound is a primary route of exposure and can be an explosion hazard.[11][12] The causality is simple: smaller particles have a higher surface-area-to-volume ratio, making them more easily airborne and respirable.

    • Work in a Containment Zone: Always handle the solid within a certified chemical fume hood or a powder containment hood.

    • Use Proper Technique: Do not drop or pour the solid from a height. Use a spatula to gently transfer the material.

    • Utilize Anti-Static Tools: Static electricity can cause fine powders to jump. Use anti-static weigh boats or an ionizing bar if you work with these materials frequently.

    • Perform a "Wet" Transfer (if compatible): If your procedure allows, you can add a small amount of a compatible, low-volatility solvent to the solid to create a paste or slurry before transferring it. This effectively eliminates dust. Verify solvent compatibility first to avoid unwanted reactions.

Section 3: Personal Protective Equipment (PPE) Guide (FAQs)

Effective PPE is your last line of defense. Its selection must be based on the specific hazards of the materials and tasks.

Q4: What specific type of gloves should I use for this compound?

Standard lightweight nitrile gloves may not offer sufficient protection, especially against the organic solvents this compound is likely dissolved in. The choice of glove is a balance between chemical resistance and dexterity.

  • Causality: Glove protection is determined by breakthrough time (how long it takes a chemical to permeate the glove material) and the degradation rate.

  • Recommendation:

    • Primary Layer: A well-fitting nitrile glove for dexterity.

    • Secondary Layer: A heavier-duty glove such as Viton or a multi-layer laminate glove worn over the nitrile glove, especially when handling concentrated solutions or for prolonged tasks.

    • Action: Always check the glove manufacturer's chemical resistance chart for both the compound and any solvents you are using. Discard gloves immediately if you suspect contamination.[11]

Q5: Is a standard lab coat enough protection?

For handling small quantities (milligram scale) within a fume hood, a standard flame-resistant lab coat may be sufficient. However, as quantities increase, so does the risk.

  • Recommendation: When working with larger volumes (>100 mL) or during procedures with a higher risk of splashing (e.g., extractions, distillations), supplement your lab coat with a chemically resistant apron .[22] For pilot-scale or kilogram-scale work, a full chemical protection suit is required.[22]

Section 4: Emergency Procedures & Decontamination (Troubleshooting Guide)

Rapid and correct response during an emergency can significantly mitigate harm.

Scenario 3: Accidental Exposure

  • Problem: "I've spilled a solution containing the compound on my gloved hand and a small amount may have touched my skin."

  • Solution: Personal Decontamination Protocol The goal is to remove the chemical from the body as quickly as possible. Nitroaromatics can be readily absorbed through the skin.[11][24]

    • Step 1: Immediate Removal: Immediately move away from the contaminated area. Remove any affected PPE (e.g., gloves) and any contaminated clothing, being careful not to spread the contamination to other areas of your skin.[11][25]

    • Step 2: Thorough Washing: Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[13][25] Ensure you clean under your fingernails.

    • Step 3: Seek Medical Attention: Because of the compound's high toxicity and potential for delayed effects, always seek medical attention after a direct skin exposure.[5] Bring the SDS with you.

    • Step 4: Secure Contaminated Items: All contaminated clothing and PPE must be double-bagged, sealed, and labeled as hazardous waste for proper disposal.[25] Do not take contaminated clothing home.[11]

Exposure Exposure Occurs Remove_PPE 1. Immediately Remove Contaminated Clothing & PPE Exposure->Remove_PPE Wash_Skin 2. Wash Affected Area (Soap & Water, 15+ min) Remove_PPE->Wash_Skin Bag_Waste 4. Double-Bag Contaminated Items for Hazardous Disposal Remove_PPE->Bag_Waste Medical 3. Seek Medical Attention (Bring SDS) Wash_Skin->Medical

Caption: Personal decontamination workflow after exposure.

Scenario 4: Managing a Small Spill

  • Problem: "I've spilled about 5 grams of the solid compound on the floor of the lab."

  • Solution: Small Spill Cleanup Protocol

    • Step 1: Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone. Eliminate all sources of ignition.[23]

    • Step 2: Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves. If the compound is dusty, a respirator may be required.

    • Step 3: Contain & Absorb: Do NOT dry sweep, as this will aerosolize the toxic dust.[22] Gently cover the spill with a chemical absorbent (e.g., vermiculite or sand). If the spill is a liquid, surround it with absorbent material first to prevent it from spreading.

    • Step 4: Collect Waste: Carefully scoop the mixture into a designated, sealable container.

    • Step 5: Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be treated as hazardous waste.

    • Step 6: Package & Label: Seal the container of spill debris and label it clearly as "Hazardous Waste: Solid Spill Debris containing this compound." Arrange for disposal through your institution's environmental health and safety (EHS) office.

Section 5: Waste Management & Disposal (FAQs)

Proper waste management is a legal and ethical requirement.

Q7: How do I correctly segregate waste streams from my experiment?

Incorrect segregation can lead to dangerous chemical reactions in the waste container and complicates disposal. The key is to segregate based on chemical compatibility and physical state.

  • Solid Waste: Unused reagent, solid byproducts, and contaminated consumables (e.g., silica gel, filter paper) go into a "Halogenated Solid Waste" container.

  • Liquid Waste:

    • Halogenated Organic Solvents: Any organic solvent (e.g., dichloromethane, chloroform) that has come into contact with the compound.

    • Non-Halogenated Organic Solvents: Solvents like hexanes, ethyl acetate, or methanol used in the process. Keep this separate from halogenated waste if possible, as disposal costs are often lower.

    • Aqueous Waste: Waste from extractions or washes. This waste is still contaminated and must be collected as "Contaminated Aqueous Waste." It often requires pre-treatment before it can be released.[13][22]

  • Contaminated PPE & Consumables: Used gloves, weigh boats, and paper towels should be collected in a separate, sealed bag or container labeled as "Solid Lab Debris" and disposed of via your EHS office.

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_other Other Contaminated Materials Source Experiment Generating Waste Solid_Waste Unused Reagent, Contaminated Consumables Source->Solid_Waste Halogenated Halogenated Solvents (e.g., DCM) Source->Halogenated Non_Halogenated Non-Halogenated Solvents (e.g., Hexane) Source->Non_Halogenated Aqueous Contaminated Aqueous Layers Source->Aqueous PPE Used Gloves, Wipes, Weigh Boats Source->PPE

Caption: Logic for waste stream segregation.

Q8: What are the primary disposal routes for this type of chemical waste?

Given the hazardous and persistent nature of this compound, there are limited disposal options.

  • High-Temperature Incineration: This is the most common and effective method. A licensed hazardous waste facility will incinerate the material under controlled conditions to ensure complete destruction.[24]

  • Licensed Hazardous Waste Landfill: In some cases, solid waste may be sent to a specially designed landfill for hazardous materials, but this is less preferable than destruction.

  • Bioremediation: While bioremediation strategies exist for nitroaromatic compounds, they are highly specialized, often used for large-scale environmental cleanup, and are not a disposal method for laboratory-generated waste.[26][27]

NEVER dispose of this chemical or its byproducts down the drain or in the regular trash.[23] All disposal must be handled through your institution's certified EHS department.

References

  • PubChem. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. National Institutes of Health. Retrieved from [Link]

  • GOV.UK. (2024). Nitrobenzene - Incident management. Retrieved from [Link]

  • MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]

  • ChemBK. (2024). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • PubMed. (1999). Biological remediation of explosives and related nitroaromatic compounds. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • Europe PMC. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. CDC. Retrieved from [Link]

  • Google Patents. (1964). US3145231A - Process for the reduction of halo nitro aromatic compounds.
  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Cambridge University Press. (2009). Bioremediation of nitroaromatic compounds (Chapter 6). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chloronitrobenzenes (mixed isomers). NJ.gov. Retrieved from [Link]

  • PubMed. (2012). Degradation of Chlorinated Nitroaromatic Compounds. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: Ortho Chloro Nitro Benzene (ONCB). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. IARC Monographs. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chloronitrobenzenes (mixed isomers). NJ.gov. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2000). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. PMC. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Definitive Structural Validation of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. For compounds such as 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene, a member of the nitro diphenyl ether class with potential applications stemming from its structural motifs[1][2], precise structural validation is not merely a confirmatory step but a critical prerequisite for understanding its chemical behavior, reactivity, and potential biological activity. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation against complementary spectroscopic techniques, offering researchers the insights needed to select the most appropriate analytical workflow.

The Imperative of Unambiguous Structure Determination

The substitution pattern on the aromatic rings of nitro diphenyl ethers dictates their conformational flexibility and electronic properties, which in turn govern their interactions with biological targets. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data. Therefore, the rigorous validation of the synthesized molecule's structure is of paramount importance.

Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail.

A Case Study: The Crystal Structure of a Closely Related Nitro Diphenyl Ether

While a crystal structure for this compound is not publicly available as of this writing, the analysis of a closely related compound, 1-Chloro-4-(4-nitrophenoxy)benzene, from the Cambridge Structural Database (CSD)[3], serves as an excellent proxy to illustrate the power of the technique. The crystallographic data for this analogue provides a clear picture of the molecular conformation and intermolecular interactions.

Crystallographic Parameter Value for 1-Chloro-4-(4-nitrophenoxy)benzene
CCDC Number265000
Empirical FormulaC₁₂H₈ClNO₃
Formula Weight249.65
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.983(2)
b (Å)19.897(4)
c (Å)7.028(2)
α (°)90
β (°)109.13(3)
γ (°)90
Volume (ų)1054.2(5)
Z4
R-factor (%)4.8

This data is presented for illustrative purposes to demonstrate the output of a single-crystal X-ray diffraction experiment.

Experimental Workflow for SC-XRD

The process of obtaining a crystal structure via SC-XRD is a meticulous one, requiring careful execution of each step to ensure high-quality data.

SC_XRD_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_processing Structure Solution & Refinement Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation & CIF Generation Structure_Refinement->Structure_Validation Validation_Decision_Tree Start Synthesized Compound Initial_Analysis Initial Analysis: - ¹H & ¹³C NMR - Mass Spectrometry Start->Initial_Analysis Data_Consistent Data Consistent with Proposed Structure? Initial_Analysis->Data_Consistent Crystal_Growth_Attempt Attempt Crystal Growth Data_Consistent->Crystal_Growth_Attempt Yes Revisit_Synthesis Re-evaluate Synthesis & Purification Data_Consistent->Revisit_Synthesis No Crystals_Obtained High-Quality Crystals Obtained? Crystal_Growth_Attempt->Crystals_Obtained SC_XRD Single-Crystal X-ray Diffraction Crystals_Obtained->SC_XRD Yes Advanced_NMR Advanced 2D NMR (COSY, HSQC, HMBC) Crystals_Obtained->Advanced_NMR No Definitive_Structure Definitive Structure Confirmed SC_XRD->Definitive_Structure Structure_Elucidated Structure Elucidated with High Confidence Advanced_NMR->Structure_Elucidated

Sources

A Comparative Analysis of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene and Other Nitroaromatic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitroaromatic compounds (NACs) are a cornerstone of modern industrial chemistry, utilized in everything from pharmaceuticals and pesticides to explosives and dyes.[1][2] Their utility is intrinsically linked to the chemical properties of the nitro (-NO₂) group, a powerful electron-withdrawing moiety that profoundly influences the reactivity of the aromatic ring.[3] This guide provides a comparative analysis of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene , a complex diaryl ether, against a selection of structurally simpler yet significant nitroaromatic compounds: 4-Nitrochlorobenzene (4-NCB) , 2,4-Dinitrotoluene (DNT) , and 2,4,6-Trinitrotoluene (TNT) .

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties, synthesis, reactivity, analytical characterization, and toxicological profiles that differentiate these molecules. Understanding these relationships is critical for applications ranging from synthetic strategy and materials science to pharmacology and environmental remediation.[4][5]

Physicochemical Properties: A Foundation for Reactivity and Application

The substitution pattern on the aromatic ring dictates the fundamental physical properties of these compounds, which in turn govern their solubility, membrane permeability, and environmental fate. The introduction of chlorine atoms and a phenoxy group in this compound significantly increases its molecular weight and lipophilicity (as indicated by a higher calculated XLogP3) compared to the other selected NACs.

PropertyThis compound4-Nitrochlorobenzene (4-NCB)2,4-Dinitrotoluene (DNT)2,4,6-Trinitrotoluene (TNT)
Molecular Formula C₁₂H₇Cl₂NO₃[6]C₆H₄ClNO₂[7]C₇H₆N₂O₄C₇H₅N₃O₆
Molecular Weight ( g/mol ) 284.1[6]157.55[7]182.14227.13
Melting Point (°C) Not available83.6[7]~7080.6
Boiling Point (°C) Not available242[7]~300 (decomposes)240 (explodes)
Appearance Not availablePale yellow solid[7]Yellow solidPale yellow solid
Calculated XLogP3 ~5.3 (for a trichloro analog)[8]2.391.981.60
Solubility in Water Very low (inferred)Insoluble[7]Slightly solubleSlightly soluble

Data for DNT and TNT are from standard chemical databases. XLogP3 for the target compound is inferred from the structurally similar 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.

Synthesis and Reactivity: The Influence of Electronic Effects

The synthetic routes and subsequent reactivity of nitroaromatics are dominated by the electronic nature of the substituents. The nitro group's strong electron-withdrawing effect deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAᵣ), particularly when positioned ortho or para to a leaving group.

Synthetic Pathways

The synthesis of these compounds generally relies on two core strategies: nitration of a pre-substituted benzene ring or nucleophilic substitution using a highly activated nitroaromatic precursor.

  • 4-Nitrochlorobenzene (4-NCB) is produced industrially by the direct nitration of chlorobenzene. This reaction yields a mixture of 2-nitro and 4-nitro isomers, which are then separated.[7]

  • DNT and TNT are synthesized through the sequential nitration of toluene. The methyl group is an ortho-, para-director, guiding the addition of the nitro groups.

  • This compound is synthesized via a nucleophilic aromatic substitution pathway, specifically an Ullmann condensation or a similar ether synthesis. A likely route involves the reaction of 2,5-dichloronitrobenzene with 2-chlorophenol in the presence of a base. The nitro group ortho to the chlorine at position 1 activates it as a leaving group for nucleophilic attack by the phenoxide.

Caption: General synthetic strategies for nitroaromatic compounds.

Comparative Reactivity

The key reactions for NACs are the reduction of the nitro group and nucleophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAᵣ): The reactivity of the chlorine atom in 4-NCB is significantly enhanced by the para-nitro group, allowing it to be displaced by strong nucleophiles like hydroxides, alkoxides, and amines.[7] In this compound, the chlorine atom at the 4-position is similarly activated by the nitro group at the 2-position. Its reactivity in SNAᵣ reactions would be comparable to, if not slightly less than, that of 4-NCB, due to the bulky phenoxy substituent. The number of nitro groups dramatically increases this reactivity, which is why the halogens on trinitro- or dinitro-benzenes are exceptionally labile.

  • Nitro Group Reduction: The reduction of the nitro group to an amine is a fundamental transformation, often serving as a gateway to a vast array of other functional groups. This process is central to the synthesis of many pharmaceuticals and dyes.[1] More significantly, this bioreduction is the primary mechanism of both the therapeutic action and toxicity of many NACs.[9][10] Upon entering biological systems, enzymatic reduction (often by nitroreductases) converts the nitro group into nitroso and hydroxylamine intermediates, which can generate reactive oxygen species (ROS) or bind covalently to macromolecules like DNA, leading to cytotoxicity and mutagenicity.[11][12]

Caption: Bioactivation pathway of nitroaromatic compounds (NACs).

Analytical Characterization

The analysis of NACs is routinely performed using chromatographic and spectroscopic methods. Due to their prevalence as environmental pollutants and use in explosives, robust analytical protocols are well-established.[4][13]

Chromatographic Methods

Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective for the separation and quantification of NACs. The choice of method often depends on the volatility and thermal stability of the analyte.

  • HPLC: Reverse-phase HPLC with UV detection is a common method. The strong UV absorbance of the nitroaromatic chromophore provides excellent sensitivity. For complex mixtures, combining HPLC with solid-phase micro-extraction (SPME) can improve detection limits by several orders of magnitude.[14]

  • GC: GC is also widely used, often with an electron-capture detector (GC-ECD), which is highly sensitive to halogenated and nitro-containing compounds.[15] For a compound like this compound, GC-MS would be ideal for definitive identification.

Experimental Protocol: HPLC-UV Analysis of Nitroaromatics

This protocol provides a general framework for the analysis of the compared compounds. Causality: A C18 column is chosen for its versatility in separating moderately nonpolar compounds. The acetonitrile/water mobile phase is standard for reverse-phase chromatography, and its gradient allows for the elution of compounds with a range of polarities. Phosphoric acid is added to sharpen peaks by suppressing the ionization of any acidic functional groups. UV detection at 254 nm is selected as it is a common wavelength where aromatic compounds exhibit strong absorbance.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, and UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Ultrapure water.

    • Phosphoric acid (or formic acid for MS-compatible methods).[16]

    • Analytical standards of the target compounds.

  • Procedure:

    • Standard Preparation: Prepare individual stock solutions of each compound in acetonitrile (e.g., 1 mg/mL). Create a mixed working standard by diluting the stocks to a final concentration of 10 µg/mL.

    • Mobile Phase:

      • Mobile Phase A: Water with 0.1% Phosphoric Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • UV Detection Wavelength: 254 nm.

      • Gradient Program:

        • Start at 50% B.

        • Linear gradient to 95% B over 15 minutes.

        • Hold at 95% B for 5 minutes.

        • Return to 50% B over 1 minute and equilibrate for 4 minutes.

    • System Suitability: Before sample analysis, inject the mixed standard five times. The relative standard deviation (RSD) for the peak areas should be <2%, and the tailing factor for each peak should be between 0.9 and 1.5. This ensures the system is performing reliably.

    • Analysis: Inject the sample solutions and integrate the peak areas for quantification against a calibration curve.

Spectroscopic Features

Infrared (IR) spectroscopy is particularly useful for identifying the nitro group, which exhibits two strong, characteristic stretching vibrations.

CompoundAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
General Nitroaromatics ~1500–1570~1300–1370~1000-1100
4-NCB ~1520~1345~1090
TNT ~1540~1350N/A

Data are typical values. The exact position of the NO₂ stretch is sensitive to the electronic environment and conjugation in the molecule. The SERS spectra of compounds like TNT and tetryl show distinct nitro stretching peaks between 1300 and 1340 cm⁻¹.[17]

Toxicity and Biological Significance

The toxicity of NACs is a significant concern, with many listed as priority pollutants by environmental agencies.[1] Their primary mechanism of toxicity is linked to the metabolic activation described earlier, leading to genotoxicity and carcinogenicity.[1][12]

  • General Toxicity: Overexposure to NACs can lead to a range of health issues, including organ damage and cancer.[5] The toxicity generally increases with the number of nitro groups, as this enhances their electrophilicity and redox potential.[18]

  • Comparative Toxicity (LD₅₀):

    • 4-Nitrochlorobenzene: LD₅₀ (rat, oral) = 420-812 mg/kg[7]

    • 2,4-Dinitrotoluene: LD₅₀ (rat, oral) = 268 mg/kg

    • 2,4,6-Trinitrotoluene: LD₅₀ (rat, oral) = 795 mg/kg

    • No specific LD₅₀ data was found for this compound in the search results, but its high lipophilicity suggests it could bioaccumulate.

  • Pharmaceutical Relevance: Despite their toxicity, the unique redox properties of the nitro group are harnessed in medicine.[9] Nitroaromatic drugs are often designed as prodrugs that are selectively activated under the hypoxic (low oxygen) conditions found in anaerobic bacteria, certain parasites, and solid tumors.[3][11] This targeted activation is key to their therapeutic window, killing pathogens or cancer cells while sparing host tissues.[10] Examples include the antibacterial metronidazole and the anti-tuberculosis agent pretomanid.

Conclusion

This compound represents a structurally complex member of the nitroaromatic class. Its diaryl ether backbone and multiple halogen substituents distinguish it from simpler, more common NACs like 4-NCB, DNT, and TNT.

  • In comparison to 4-NCB , it possesses a much higher molecular weight and predicted lipophilicity, which would significantly alter its pharmacokinetic and environmental distribution. Its reactivity in SNAᵣ reactions is expected to be comparable due to the similar ortho/para relationship between the nitro group and a chlorine atom.

  • Compared to DNT and TNT , it has fewer nitro groups, suggesting it would be less prone to explosive decomposition and potentially less acutely toxic, though its higher lipophilicity could lead to greater bioaccumulation.

The principles of reactivity, bioactivation, and analytical detection that apply to well-understood nitroaromatics provide a robust framework for investigating this compound. For researchers in drug development, its structure could serve as a scaffold for new therapeutic agents, provided its toxicological profile is carefully evaluated. For analytical and environmental scientists, its detection and remediation would likely require methods optimized for persistent, nonpolar organic pollutants.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • McLean, M., et al. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. [Link]

  • Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. [Link]

  • Spain, J. C., et al. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Wikipedia. (n.d.). 4-Nitrochlorobenzene. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75448, 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • Singh, S., & Kumar, V. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Current Chromatography. [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • Al-Naiema, I. M., et al. (2019). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. [Link]

  • Defense Technical Information Center. (n.d.). On-Site Method for Measuring Nitroaromatic and Nitramine Explosives in Soil and Groundwater Using GC-NPD. [Link]

  • ResearchGate. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • Pourbasheer, E., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Molecules. [Link]

  • Walsh, M. E., & Ranney, T. A. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Journal of Chromatographic Science. [Link]

  • SvedbergOpen. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Toropov, A. A., et al. (2013). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. [Link]

  • Google Patents. (n.d.).
  • Miller, E. H., et al. (2017). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. [Link]

  • Basant, N., & Gupta, S. (2009). Structure-toxicity relationships of nitroaromatic compounds. Journal of chemical technology and biotechnology. [Link]

Sources

A Comparative Spectroscopic Guide to 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structural Elucidation and Data Interpretation for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical research and development, the unambiguous characterization of molecular structures is a cornerstone of success. This guide provides an in-depth comparative analysis of the spectroscopic properties of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene, a compound of interest in medicinal chemistry, alongside two structurally related analogs: 4-Chloro-1-phenoxy-2-nitrobenzene and 1,2-dichloro-4-phenoxybenzene. Through a detailed examination of their Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, we will explore how subtle structural modifications manifest as distinct spectroscopic signatures, providing a robust framework for their identification and differentiation.

The Imperative of Spectroscopic Characterization

The journey from a promising molecular concept to a viable drug candidate is paved with rigorous analytical validation. Spectroscopic techniques are the primary tools in the chemist's arsenal for confirming molecular identity, assessing purity, and elucidating structural intricacies. Each technique provides a unique piece of the puzzle:

  • Infrared (IR) Spectroscopy probes the vibrational modes of molecules, revealing the presence of specific functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of atomic nuclei (primarily ¹H and ¹³C), offering a detailed blueprint of the molecular skeleton and the connectivity of atoms.

  • Mass Spectrometry (MS) measures the mass-to-charge ratio of ionized molecules, providing the molecular weight and invaluable information about the molecule's fragmentation pattern, which aids in structural confirmation.

By integrating data from these orthogonal techniques, a high-fidelity molecular portrait can be constructed, leaving no room for ambiguity.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is paramount. The following methodologies are recommended for the characterization of the compounds discussed in this guide.

Sample Preparation

Given that this compound and its analogs are solid at room temperature, the following sample preparation techniques are advised:

  • For NMR Spectroscopy: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure complete dissolution to obtain a homogeneous solution for analysis. The choice of solvent is critical as it can influence chemical shifts; consistency in the solvent used is key for comparative studies.

  • For FTIR Spectroscopy: The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, the KBr pellet method can be used, where a small amount of the sample is finely ground with potassium bromide and pressed into a thin, transparent disk.

  • For Mass Spectrometry: For Electron Ionization (EI-MS), samples are typically introduced via a direct insertion probe or after separation by gas chromatography (GC). If using a direct insertion probe, a small amount of the solid is placed in a capillary tube. For GC-MS, the sample is first dissolved in a volatile solvent like dichloromethane or ethyl acetate.

Instrumental Parameters

The following are general guidelines for instrumental parameters. Optimization may be required based on the specific instrument and sample.

  • NMR Spectroscopy (¹H and ¹³C):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • ¹³C NMR: Pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds. Proton decoupling is typically employed.

  • FTIR Spectroscopy (ATR):

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Mass Spectrometry (EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and significant fragments.

    • Source Temperature: 200-250 °C.

Spectroscopic Characterization of this compound

Molecular Formula: C₁₂H₇Cl₂NO₃ Molecular Weight: 284.1 g/mol

Caption: Molecular structure of this compound.

Infrared (IR) Spectrum Analysis

The IR spectrum of this compound is characterized by the following key absorptions:

  • Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region.

  • Asymmetric NO₂ Stretch: A strong, characteristic absorption band is predicted around 1530-1550 cm⁻¹ . This is a hallmark of the nitro group attached to an aromatic ring.

  • Symmetric NO₂ Stretch: Another strong band is expected in the 1340-1360 cm⁻¹ region, further confirming the presence of the nitro group.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range are indicative of the benzene rings.

  • C-O-C (Aryl Ether) Stretch: A strong band corresponding to the asymmetric C-O-C stretch is anticipated around 1240-1280 cm⁻¹ . The symmetric stretch is typically found in the 1020-1075 cm⁻¹ region.

  • C-Cl Stretch: A strong absorption in the 800-600 cm⁻¹ region can be attributed to the C-Cl bonds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will show signals corresponding to the seven aromatic protons. Due to the asymmetry of the molecule, all seven protons are chemically non-equivalent and will theoretically produce distinct signals. The electron-withdrawing nature of the nitro and chloro groups will cause the protons on the nitro-substituted ring to appear at a lower field (higher ppm) compared to the protons on the chloro-substituted phenoxy ring.

  • Protons on the Nitro-substituted Ring: These three protons will be the most deshielded. The proton ortho to the nitro group is expected to be the furthest downfield, likely appearing as a doublet. The other two protons will appear as a doublet and a doublet of doublets.

  • Protons on the Chloro-substituted Phenoxy Ring: These four protons will appear at a relatively higher field compared to the other ring. Their splitting patterns will be complex due to mutual coupling, likely resulting in a series of multiplets.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the aromatic rings.

  • Carbons bonded to electronegative atoms will be significantly deshielded. The carbon bearing the nitro group (C-NO₂) and the carbons attached to the ether oxygen (C-O) and chlorine atoms (C-Cl) will appear at the lowest fields. The C-NO₂ carbon is expected to be in the 140-150 ppm range.

  • Other aromatic carbons will resonate in the typical aromatic region of 110-140 ppm. The specific chemical shifts will be influenced by the electronic effects of the substituents.

Mass Spectrum Analysis

The mass spectrum will provide the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 283, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at m/z 285 with approximately 65% of the M⁺ intensity, and an M+4 peak at m/z 287 with about 10% intensity).

Predicted Fragmentation Pathways:

M [C12H7Cl2NO3]+• m/z 283 F1 [C12H7Cl2O]+• m/z 237 M->F1 - NO2 F2 [C6H4ClNO]+• m/z 141 M->F2 - C6H3Cl2O F3 [C6H3Cl2O]+ m/z 161 M->F3 - C6H4NO2

Caption: Predicted major fragmentation pathways for this compound.

  • Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), leading to a fragment at m/z 237.

  • Cleavage of the Ether Bond: The ether linkage is another likely point of cleavage. This can lead to fragments corresponding to the chlorophenoxy radical and the chloronitrophenyl cation, or vice versa.

  • Loss of Cl: Loss of a chlorine atom (35/37 Da) from the molecular ion or subsequent fragments is also a probable fragmentation pathway.

Comparative Spectroscopic Analysis

To highlight the unique spectroscopic features of this compound, we will now compare its spectral data with those of two structural analogs.

Alternative 1: 4-Chloro-1-phenoxy-2-nitrobenzene

Molecular Formula: C₁₂H₈ClNO₃ Molecular Weight: 249.65 g/mol

This analog lacks the chlorine atom on the phenoxy ring. This seemingly small change will have a discernible impact on the spectra.

Spectroscopic Differences:

  • ¹H NMR: The signals for the protons on the unsubstituted phenoxy ring will be shifted upfield compared to the chloro-substituted ring in the target molecule due to the absence of the electron-withdrawing chlorine atom. The splitting patterns will also be simpler, likely showing a triplet and two doublets for the five protons.

  • ¹³C NMR: The signals for the carbons of the phenoxy ring will also be shifted to a higher field.

  • Mass Spectrum: The molecular ion peak will be at m/z 249, with an M+2 peak at m/z 251 (ratio ~3:1) due to the single chlorine atom. The fragmentation pattern will be similar, but fragments containing the phenoxy group will have a mass 34.5 Da lower than the corresponding fragments in the target molecule.

Alternative 2: 1,2-dichloro-4-phenoxybenzene

Molecular Formula: C₁₂H₈Cl₂O Molecular Weight: 239.1 g/mol

This analog lacks the nitro group but retains both chlorine atoms, albeit in different positions on one of the rings.

Spectroscopic Differences:

  • IR Spectrum: The most significant difference will be the absence of the strong, characteristic NO₂ stretching bands around 1540 cm⁻¹ and 1350 cm⁻¹.

  • ¹H NMR: The absence of the strongly electron-withdrawing nitro group will cause all aromatic proton signals to shift significantly upfield. The chemical shifts will be more clustered in the typical aromatic region.

  • ¹³C NMR: The carbon signals will also experience a significant upfield shift due to the removal of the deshielding effect of the nitro group. The C-NO₂ signal will be absent.

  • Mass Spectrum: The molecular ion peak will be at m/z 238, with the characteristic M+2 and M+4 isotopic pattern for two chlorine atoms. The fragmentation will be dominated by the cleavage of the ether bond and the loss of chlorine atoms. The absence of the nitro group will lead to a completely different fragmentation pattern compared to the other two compounds.

Data Summary and Comparison

Compound Key IR Absorptions (cm⁻¹) Approximate ¹H NMR Aromatic Region (ppm) Key ¹³C NMR Signals (ppm) Molecular Ion (m/z)
This compound ~1540 (asym NO₂), ~1350 (sym NO₂), ~1260 (C-O-C)7.0 - 8.2~145 (C-NO₂), ~150-160 (C-O)283 (M⁺), 285 (M+2), 287 (M+4)
4-Chloro-1-phenoxy-2-nitrobenzene ~1540 (asym NO₂), ~1350 (sym NO₂), ~1250 (C-O-C)6.8 - 8.0~145 (C-NO₂), ~155-165 (C-O)249 (M⁺), 251 (M+2)
1,2-dichloro-4-phenoxybenzene ~1240 (C-O-C)6.7 - 7.5~150-160 (C-O)238 (M⁺), 240 (M+2), 242 (M+4)

Conclusion

This guide has demonstrated that a multi-technique spectroscopic approach provides a powerful and definitive means for the characterization and differentiation of this compound and its structurally similar analogs. The presence or absence of the nitro group and the second chlorine atom gives rise to highly diagnostic features in the IR, NMR, and mass spectra. For researchers in drug development and related fields, a thorough understanding of these spectroscopic nuances is not merely an academic exercise but a critical component of ensuring the identity, purity, and ultimately, the safety and efficacy of their compounds. The principles and data presented herein serve as a practical reference for the confident structural elucidation of this class of molecules.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • ACD/Labs Percepta Platform. (n.d.). Advanced Chemistry Development, Inc. [Link]

  • ChemDraw. (n.d.). PerkinElmer. [Link]

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Percentage Point

In the realm of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality control metric; it is the very foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene serves as a critical building block in the synthesis of various advanced molecules.[1] Its molecular structure, featuring a diaryl ether linkage and nitro and chloro functionalities, presents specific challenges and considerations for purity analysis.[2]

This guide provides a comprehensive framework for assessing the purity of synthesized this compound. We will move beyond a simple percentage purity, delving into an orthogonal approach that combines chromatographic separation with spectroscopic characterization. This ensures not only the accurate quantification of the target compound but also the confident identification of any process-related impurities or degradation products. The causality behind each methodological choice is explained, reflecting a philosophy of building robust, self-validating analytical systems.

Anticipating the Unknown: Likely Impurities from Synthesis

A robust analytical strategy begins not at the instrument, but with a thorough understanding of the chemical synthesis. The formation of the diaryl ether in this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, often a variation of the Ullmann condensation.

In this process, a common route involves the reaction of 2,5-dichloronitrobenzene with 2-chlorophenol in the presence of a base. This immediately suggests a profile of potential impurities we must be equipped to detect:

  • Unreacted Starting Materials:

    • 2,5-dichloronitrobenzene

    • 2-chlorophenol

  • Isomeric Byproducts: Reaction at the less-activated chlorine position on 2,5-dichloronitrobenzene could lead to the formation of 2-Chloro-1-(2-chlorophenoxy)-4-nitrobenzene.

  • Side-Reaction Products: Homocoupling of 2-chlorophenol or other base-induced side reactions.

  • Degradation Products: The nitroaromatic system can be susceptible to reduction or hydrolysis under certain conditions.[3]

Our analytical approach must therefore be selective enough to resolve the main component from these structurally similar compounds.

The Orthogonal Approach: A Multi-Technique Validation Workflow

Relying on a single analytical technique is fraught with risk. A peak in a chromatogram could represent multiple co-eluting species, or an instrument may not be sensitive to a particular class of impurity. We champion an orthogonal approach, where different analytical techniques with distinct chemical principles are used to validate the same purity attributes. This creates a self-validating system where the strengths of one technique compensate for the limitations of another.

Orthogonal_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment Core cluster_results Final Assessment Synthesized_Batch Synthesized Batch of 4-Chloro-1-(2-chlorophenoxy) -2-nitrobenzene HPLC HPLC-UV (Primary Quantitation) Synthesized_Batch->HPLC Primary analysis for purity percentage GCMS GC-MS (Volatiles & ID) Synthesized_Batch->GCMS Screen for volatile impurities & SMs NMR NMR Spectroscopy (Structural ID) Synthesized_Batch->NMR Confirms structure of main peak & impurities FTIR FTIR (Functional Group ID) Synthesized_Batch->FTIR Confirms functional groups are present Purity_Report Comprehensive Purity Report (Identity, Purity %, Impurity Profile) HPLC->Purity_Report GCMS->Purity_Report NMR->Purity_Report FTIR->Purity_Report HPLC_Workflow cluster_prep 1. Preparation cluster_instrument 2. Instrumentation & Analysis cluster_data 3. Data Processing A Accurately weigh ~10 mg of synthesized sample B Dissolve in 10 mL of Acetonitrile (ACN) to get 1 mg/mL stock A->B C Dilute stock 1:100 in ACN:Water (50:50) to get 10 µg/mL working solution B->C D Equilibrate HPLC system with mobile phase E Perform System Suitability Test (SST) (Inject standard 5x, check RSD%) D->E F Inject Blank (Mobile Phase), Working Standard, and Sample E->F G Integrate all peaks in the sample chromatogram H Calculate Purity by Area Normalization: % Purity = (Area_Main_Peak / Area_Total) * 100 G->H I Identify impurities by comparing retention times to known standards H->I

Sources

A Comparative Guide to the Biological Activity of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activities of derivatives of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. While direct experimental data on the parent compound is limited in publicly available literature, this document synthesizes findings on its close structural analogs and derivatives, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will objectively compare the performance of these derivatives with alternative compounds and provide the supporting experimental data and detailed protocols for key assays.

Introduction: The Therapeutic Potential of Substituted Diphenyl Ethers

The diphenyl ether scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The addition of electron-withdrawing groups, such as nitro and chloro moieties, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Derivatives of this compound represent a class of compounds with potential therapeutic applications stemming from the unique electronic and steric arrangement of their substituents. This guide will explore the preclinical evidence for their efficacy in three key areas: anticancer, antimicrobial, and anti-inflammatory activities.

Section 1: Anticancer Activity of Diphenyl Ether Derivatives

The exploration of novel anticancer agents is a cornerstone of oncological research. Several studies have investigated the cytotoxic effects of nitroaromatic compounds and diphenyl ether derivatives against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or the inhibition of key cellular processes essential for tumor growth.

Comparative Analysis of Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected diphenyl ether derivatives and compares them with established or alternative anticancer compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
2-(2′,4′-dibromophenoxy)-3,5-dibromophenolPANC-1 (Pancreatic)≤ 10PaclitaxelMDA-MB-231 (Breast)[Varies]
2-(2′,4′-dibromophenoxy)-3,5-dibromophenolMCF-7 (Breast)≤ 10DoxorubicinHepG2 (Liver)[Varies]
Copper(II) complex with 4-chloro-3-nitrobenzoic acid ligand (Complex 1)HeLa (Cervical)8.99CisplatinA549 (Lung)[Varies]
Copper(II) complex with 4-chloro-3-nitrobenzoic acid ligand (Complex 1)A549 (Lung)11.32
Copper(II) complex with 4-chloro-3-nitrobenzoic acid ligand (Complex 1)HepG2 (Liver)12.19
Nitroaromatic Compound 3HL-60 (Leukemia), Jurkat (T-cell leukemia), MCF-7 (Breast)< 8.5
Nitroaromatic Compound 24HL-60 (Leukemia), Jurkat (T-cell leukemia), MCF-7 (Breast)< 8.5

Note: IC50 values for reference compounds can vary significantly based on experimental conditions and are provided for contextual comparison.

The data indicates that polyhalogenated diphenyl ethers and metal complexes of related nitroaromatic acids exhibit significant cytotoxicity against a range of cancer cell lines[1][2][3][4]. The activity of the nitroaromatic compounds 3 and 24, with IC50 values below 8.5 µM, highlights the potential of this chemical class in cancer therapy[4].

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Workflow for Anticancer Screening

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate add_compounds Add Compounds to Cells plate_cells->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate_cells Incubate for 24-72h add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining the anticancer activity of test compounds using the MTT assay.

Section 2: Antimicrobial Activity of Diphenyl Ether Derivatives

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Halogenated and nitrated aromatic compounds have shown promise in this area. The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Comparative Analysis of Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected diphenyl ether derivatives and compares them to a standard antibiotic. The MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundBacterial StrainMIC (µg/mL)
2,2′,4-TrihydroxybenzophenoneStaphylococcus aureus62.5 - 250CiprofloxacinS. aureus[Varies]
2,2′,4-TrihydroxybenzophenoneEscherichia coli62.5 - 250CiprofloxacinE. coli[Varies]
Pyrazoline DerivativeE. coli400
ChloramphenicolH. influenzae, S. pneumoniae, N. meningitidis[Varies]

Note: MIC values for reference compounds can vary based on the bacterial strain and testing conditions.

The data suggests that certain diphenyl ether derivatives, such as 2,2′,4-trihydroxybenzophenone, exhibit broad-spectrum antibacterial activity[5]. The pyrazoline derivative also shows activity against E. coli[6]. For context, chloramphenicol, a drug containing a p-nitrobenzene ring, is a broad-spectrum antibiotic[7].

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth)[8][9][10][11][12].

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_dilutions Prepare Serial Dilutions of Compound inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate for 16-20h inoculate_plate->incubate_plate read_mic Visually Determine MIC incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Section 3: Enzyme Inhibition - A Focus on Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and is a target for nonsteroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. Some diphenyl ether analogs have been investigated for their COX-2 inhibitory potential.

Comparative Analysis of COX-2 Inhibition

The following table compares the COX-2 inhibitory activity of a known COX-2 inhibitor with other compounds. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Compound/DerivativeEnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
CelecoxibCOX-2~0.05>6.3
Kuwanon ACOX-214>7.1
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleCOX-20.48132.83

The data indicates that certain natural products like Kuwanon A and synthetic compounds such as 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole show significant and selective COX-2 inhibition[13][14]. This suggests that the diphenyl ether scaffold, with appropriate substitutions, could be a promising starting point for the design of novel COX-2 inhibitors.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening COX-2 inhibitors using a fluorometric assay kit.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the COX assay buffer, COX cofactor working solution, COX probe solution, and the test inhibitor solutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, cofactor solution, probe solution, and the COX-2 enzyme.

  • Inhibitor Addition: Add the test inhibitor solutions to the respective wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetics (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is calculated relative to the enzyme control, and the IC50 value is determined from a dose-response curve.

Workflow for COX-2 Inhibition Assay

COX2_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prepare_reagents Prepare Assay Reagents setup_reaction Set up Reaction in 96-well Plate prepare_reagents->setup_reaction prepare_inhibitors Prepare Inhibitor Dilutions add_inhibitors Add Inhibitors prepare_inhibitors->add_inhibitors setup_reaction->add_inhibitors initiate_reaction Initiate with Arachidonic Acid add_inhibitors->initiate_reaction measure_fluorescence Measure Fluorescence Kinetics initiate_reaction->measure_fluorescence calculate_ic50 Calculate IC50 Values measure_fluorescence->calculate_ic50

Caption: Workflow for screening COX-2 inhibitors using a fluorometric assay.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with potential applications in oncology, infectious diseases, and inflammatory disorders. The collective evidence from studies on related diphenyl ethers and nitroaromatic compounds suggests that this scaffold is a viable starting point for the development of novel therapeutic agents. The presence of chloro and nitro substituents offers multiple avenues for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This would enable the establishment of a clear structure-activity relationship (SAR) and the identification of lead compounds for further preclinical and clinical development. In particular, elucidating the precise molecular targets and mechanisms of action will be crucial for advancing these compounds towards therapeutic applications.

References

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  • Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. PMC - NIH. [Link]

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  • Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. MDPI. [Link]

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  • Comparison of anticancer activity (IC50 values) between active compounds and PTX. (PTX. ResearchGate. [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PubMed. [Link]

  • 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene (C12H7Cl2NO3). PubChemLite. [Link]

  • Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. PMC. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene, a member of the broader class of diaryl ether compounds. While direct and comprehensive SAR studies on this specific parent molecule are limited in publicly accessible literature, this document synthesizes findings from closely related diaryl ether analogs to elucidate the impact of structural modifications on their biological activities, with a particular focus on their potential as anticancer and herbicidal agents.

Introduction to Diaryl Ether Nitroaromatic Compounds

Diaryl ethers are a significant class of organic compounds characterized by two aromatic rings linked by an oxygen atom. This structural motif is found in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of substituents such as nitro groups and halogens on the phenyl rings can dramatically influence the compound's physicochemical properties and, consequently, its biological activity. The core structure of this compound serves as a key pharmacophore, and understanding how modifications to this scaffold affect its interactions with biological targets is crucial for the rational design of more potent and selective agents.

Synthesis of Diaryl Ether Analogs

The primary method for synthesizing diaryl ether analogs, including the parent compound this compound, is the Williamson ether synthesis. This versatile reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

General Synthesis Protocol: Williamson Ether Synthesis

Objective: To synthesize a diaryl ether by reacting a substituted phenol with a halogenated nitrobenzene in the presence of a base.

Materials:

  • Substituted phenol (e.g., 2-chlorophenol)

  • Halogenated nitrobenzene (e.g., 1,4-dichloro-2-nitrobenzene)

  • Base (e.g., potassium carbonate, sodium hydroxide)

  • Solvent (e.g., dimethylformamide (DMF), acetone)

Procedure:

  • To a solution of the substituted phenol in a suitable solvent, add the base and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add the halogenated nitrobenzene to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired diaryl ether.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Substituted_Phenol Substituted Phenol (e.g., 2-chlorophenol) Diaryl_Ether Diaryl Ether Product (e.g., this compound) Substituted_Phenol->Diaryl_Ether + Halogenated Nitrobenzene Halogenated_Nitrobenzene Halogenated Nitrobenzene (e.g., 1,4-dichloro-2-nitrobenzene) Base Base (e.g., K2CO3) Base->Diaryl_Ether Solvent Solvent (e.g., DMF) Solvent->Diaryl_Ether Heat Heat (80-120°C) Heat->Diaryl_Ether

Caption: Williamson Ether Synthesis Workflow.

Structure-Activity Relationship (SAR) Analysis

The biological activity of diaryl ether analogs is highly dependent on the nature and position of substituents on both phenyl rings. The following sections explore the SAR of these compounds in the context of anticancer and herbicidal activities, drawing on data from related structures.

Anticancer Activity

Recent studies have highlighted the potential of diaryl ether derivatives as anticancer agents. The mechanism of action is often attributed to the induction of apoptosis through the modulation of key cellular pathways.[1]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Phenoxy Ring: The presence of a chlorine or hydroxyl group at the para-position of the phenoxy ring has been shown to significantly enhance antitumor activity.[1]

  • Impact of Halogen Position: In a series of diaryl ether derivatives, compound 5h (with a para-chloro substitution) exhibited stronger growth inhibitory activity against HepG2, A549, and HT-29 cancer cell lines compared to its hydroxylated counterpart 5k .[1]

  • Role of the Nitro Group: While not explicitly detailed for a broad series of analogs of the topic compound, the nitro group is a known pharmacophore in many anticancer agents. Its electron-withdrawing nature can influence the overall electronic properties of the molecule and its ability to interact with biological targets. The reduction of the nitro group in vivo can also lead to the formation of reactive intermediates with cytotoxic effects.

Table 1: Comparative in vitro Anticancer Activity of Diaryl Ether Analogs

CompoundSubstitution on Phenoxy RingCell LineIC50 (µM)Reference
5h p-ChloroHepG22.57[1]
A5495.48[1]
HT-2930.04[1]
5k p-HydroxylHepG2>50[1]
A549>50[1]
HT-29>50[1]

IC50 values represent the concentration required to inhibit cell growth by 50%.

G Diaryl_Ether Diaryl Ether Analog (e.g., Compound 5h) p21 Increased p21 expression Diaryl_Ether->p21 Caspase3 Increased cleaved-caspase3 Diaryl_Ether->Caspase3 Apoptosis Cancer Cell Apoptosis p21->Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer mechanism of action.

Herbicidal Activity

Nitrodiphenyl ethers are a well-established class of herbicides. Their mode of action is light-dependent and involves the generation of reactive oxygen species that cause lipid peroxidation and membrane damage in plants.

Key SAR Insights for Herbicidal Activity:

  • Importance of the Nitro Group: The nitro group is critical for the herbicidal activity of many diphenyl ethers. However, some analogs where the nitro group is replaced by a chlorine atom have shown similar in vivo herbicidal effects, suggesting alternative or complementary mechanisms of action.[2]

  • Substitution Pattern: The herbicidal activity of nitrodiphenyl ethers is sensitive to the substitution pattern on both aromatic rings. For example, acifluorfen-methyl, which has a trifluoromethyl group on the phenoxy ring, is a potent herbicide.[3]

  • Light-Dependency: The herbicidal action of nitrodiphenyl ethers is typically light-dependent, indicating a photodynamic mechanism. However, the exact role of photosynthetic electron transport in their toxicity is complex and may not be the primary driver of their effects.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of diaryl ether analogs on cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for another 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Herbicidal Activity Assay

Objective: To evaluate the phytotoxicity of diaryl ether analogs on a model plant species.

Procedure:

  • Germinate seeds of a susceptible plant species (e.g., cucumber, Cucumis sativus) in petri dishes containing filter paper moistened with distilled water.

  • After a set period of growth (e.g., 5-7 days), transfer the seedlings to a hydroponic solution containing different concentrations of the test compounds.

  • Expose the seedlings to a controlled light/dark cycle.

  • After a defined treatment period (e.g., 72 hours), visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition).

  • For a quantitative assessment, measure parameters such as fresh weight, root length, and chlorophyll content.

Conclusion

The structure-activity relationship of this compound analogs is a complex interplay of electronic and steric factors. Based on the analysis of related diaryl ether compounds, it can be inferred that:

  • For anticancer activity , substitutions at the para-position of the phenoxy ring, particularly with halogens, are likely to enhance potency. The nitro group is expected to be a key contributor to the cytotoxic effects.

  • For herbicidal activity , the nitro group is a crucial determinant, although chloro-substituted analogs may also exhibit phytotoxicity. The overall substitution pattern on both rings will dictate the efficacy and selectivity.

Further research involving the synthesis and systematic biological evaluation of a focused library of this compound analogs is warranted to build a more detailed and predictive SAR model. This will enable the optimization of this scaffold for the development of novel therapeutic agents and agrochemicals.

References

  • Orr, G. L., Elliott, C. M., & Hogan, M. E. (1983). Activity in vivo and redox States in vitro of nitro- and chlorodiphenyl ether herbicide analogs. Plant Physiology, 73(4), 939–944. [Link]

  • Li, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumor Biology, 36(7), 5463–5470. [Link]

  • Kunert, K. J., & Böger, P. (1981). Mode of Action Studies on Nitrodiphenyl Ether Herbicides. CORE. [Link]

  • Böger, P., & Kunert, K. J. (1979). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport. Plant Physiology, 63(4), 699–703. [Link]

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A Senior Application Scientist's Guide to the Computational Modeling and Theoretical-Experimental Comparison of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene, a molecule of significant interest in the development of novel pharmaceuticals and agrochemicals. Lacking extensive direct experimental and computational data for this specific compound, this document leverages in-depth theoretical studies and experimental data from structurally analogous compounds, such as dichloronitrobenzenes and substituted diphenyl ethers, to provide a robust comparative framework. We will explore computational modeling approaches, including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analysis, to predict its physicochemical properties, reactivity, and potential biological activity. This theoretical exploration is juxtaposed with a review of established experimental protocols for the synthesis, characterization, and application of related compounds, offering researchers and drug development professionals a holistic guide to understanding and utilizing this compound.

Introduction: The Significance of the Diphenyl Ether Scaffold

The diphenyl ether moiety is a cornerstone in medicinal and agricultural chemistry, renowned for its conformational flexibility and ability to engage in various intermolecular interactions. The subject of this guide, this compound, combines this privileged scaffold with the strong electron-withdrawing nitro group and halogen substituents, suggesting a high potential for biological activity. Nitroaromatic compounds are widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, often exerting their bioactivity through complex mechanisms involving bioreduction of the nitro group.[1][2] The halogen atoms can further modulate the electronic properties and metabolic stability of the molecule.

This guide will navigate the theoretical landscape to predict the characteristics of this compound and provide a comparative analysis with relevant alternatives, supported by experimental data from related compounds.

Computational Modeling: A Predictive Lens on a Novel Molecule

In the absence of extensive empirical data, computational modeling serves as an indispensable tool for predicting the properties and behavior of this compound.

Density Functional Theory (DFT) Studies: Unveiling Electronic Structure and Reactivity

DFT is a powerful quantum mechanical method for investigating the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide insights into:

  • Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional conformation.

  • Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to estimate the molecule's ionization potential, electron affinity, and chemical reactivity.[3][4][5] A smaller HOMO-LUMO gap generally indicates higher reactivity.

  • Electrostatic Potential Maps: Visualizing the charge distribution to identify electrophilic and nucleophilic sites, which is crucial for predicting reaction mechanisms.

  • Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the experimental identification and characterization of the compound.[6]

Comparative Analysis with Dichloronitrobenzene Isomers:

A study on dichloronitrobenzene isomers using DFT and other computational methods provides a valuable benchmark.[7] By comparing the calculated enthalpies of formation and sublimation, we can infer the relative stability of this compound. The substitution pattern of the chloro and nitro groups significantly influences these thermodynamic properties.

Workflow for DFT Analysis:

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Input_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Initial Guess Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Confirm Minimum Energy Electronic_Properties Electronic Properties (HOMO, LUMO, ESP) Geometry_Optimization->Electronic_Properties Spectra_Simulation Spectra Simulation (IR, NMR) Geometry_Optimization->Spectra_Simulation Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Thermodynamic_Data Thermodynamic Data Frequency_Calculation->Thermodynamic_Data Reactivity_Descriptors Reactivity Descriptors Electronic_Properties->Reactivity_Descriptors Simulated_Spectra Simulated Spectra Spectra_Simulation->Simulated_Spectra

Caption: A generalized workflow for performing DFT calculations.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity and Toxicity

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or toxicity.[8][9] For this compound, QSAR can be a valuable tool to predict its potential as a herbicide or pharmaceutical agent, as well as its toxicological profile.

Key Descriptors for Nitroaromatic Compounds:

Studies on nitroaromatic compounds have identified several key molecular descriptors that influence their toxicity:[10][11]

  • Hydrophobicity (logP): Affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Electronic Parameters (e.g., HOMO/LUMO energies, dipole moment): Relate to the molecule's ability to participate in redox reactions, a key mechanism of toxicity for nitroaromatics.[12][13]

  • Topological and Steric Descriptors: Describe the size, shape, and connectivity of the molecule, which are important for receptor binding.

Comparative QSAR with Diphenyl Ether Herbicides:

Many commercial herbicides are diphenyl ethers that inhibit the enzyme protoporphyrinogen oxidase (PPO).[14][15][16][17] By building a QSAR model based on a dataset of known diphenyl ether PPO inhibitors, we can predict the potential herbicidal activity of this compound.

Table 1: Comparison of Physicochemical Properties and Predicted Toxicity of Diphenyl Ether Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (Predicted)Toxicity (Predicted, e.g., LD50)
This compound C12H7Cl2NO3284.10~4.5Moderate
1,4-Dichloro-2-nitrobenzeneC6H3Cl2NO2192.002.67High
4-NitrochlorobenzeneC6H4ClNO2157.552.39High[18]
Triclosan (a diphenyl ether antimicrobial)C12H7Cl3O2289.544.8Low

Note: Predicted values are based on computational models and should be validated experimentally.

Molecular Docking: Exploring Interactions with Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can be used to hypothesize the mechanism of action of this compound by docking it into the active sites of relevant enzymes, such as PPO for herbicidal activity or bacterial enzymes for antimicrobial potential.[19][20][21]

Logical Flow of a Molecular Docking Study:

Docking_Flow Start Identify Biological Target (e.g., PPO, InhA) Prep_Ligand Prepare Ligand Structure (3D conformer of target molecule) Start->Prep_Ligand Prep_Receptor Prepare Receptor Structure (from PDB, remove water, add hydrogens) Start->Prep_Receptor Docking Perform Docking Simulation (e.g., AutoDock, Glide) Prep_Ligand->Docking Prep_Receptor->Docking Analysis Analyze Docking Poses (Binding energy, interactions) Docking->Analysis Conclusion Hypothesize Mechanism of Action Analysis->Conclusion

Caption: A schematic of a typical molecular docking workflow.

Experimental Protocols and Comparative Data

While specific experimental data for this compound is limited, established protocols for the synthesis and characterization of related compounds provide a solid foundation for its investigation.

Synthesis of Diphenyl Ethers: The Ullmann Condensation

A common method for synthesizing diphenyl ethers is the Ullmann condensation, which involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. For the synthesis of this compound, this would involve the reaction of 2-chlorophenol with 1,4-dichloro-2-nitrobenzene.

Experimental Protocol: Synthesis of a Substituted Diphenyl Ether (Illustrative)

  • Reactant Preparation: In a round-bottom flask, dissolve 2-chlorophenol (1.1 eq) and potassium carbonate (2.0 eq) in a suitable solvent like dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of copper(I) iodide (0.1 eq).

  • Aryl Halide Addition: Add 1,4-dichloro-2-nitrobenzene (1.0 eq) to the mixture.[22]

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) at 120-150 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diphenyl ether.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by NMR, IR, and mass spectrometry, comparing the obtained spectra with those predicted by DFT calculations.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compound. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nitro group and the chloro substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C-O-C ether linkage, the C-Cl bonds, and the symmetric and asymmetric stretching of the NO₂ group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound.[19][23]

Biological Activity Assays (Based on Analogs)

Based on the structural similarities to known herbicides and antimicrobials, the following assays would be relevant for this compound:

  • Herbicidal Activity Assay: Testing the compound's ability to inhibit the growth of various weed species, both pre- and post-emergence. The activity can be compared to commercial diphenyl ether herbicides like oxyfluorfen.[14][15][16][24]

  • Antimicrobial Activity Assay: Determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.[25]

  • Enzyme Inhibition Assays: Directly measuring the inhibition of specific enzymes like PPO or bacterial enoyl-ACP reductase (InhA).[26]

Comparative Analysis with Alternative Compounds

The performance of this compound should be benchmarked against existing compounds with similar applications.

  • As a Herbicidal Lead: Compared to established diphenyl ether herbicides, the unique substitution pattern of this compound may offer advantages in terms of selectivity, potency, or metabolic stability.

  • As a Pharmaceutical Intermediate: The reactivity of the chloro and nitro groups allows for further chemical modifications to generate a library of compounds for drug discovery.[27][28] Its utility can be compared to other functionalized diphenyl ethers used in medicinal chemistry.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical and comparative analysis of this compound. While direct experimental data remains to be established, computational modeling provides a strong predictive framework for its properties and potential applications. The comparative analysis with structurally related compounds suggests that this molecule is a promising candidate for further investigation as a lead compound in both the agrochemical and pharmaceutical industries.

Future research should focus on the experimental validation of the theoretical predictions presented here. This includes the synthesis and full spectroscopic characterization of this compound, followed by a thorough evaluation of its biological activity and toxicological profile.

References

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  • Gu, C. G., Ju, X. H., Jiang, X., Wang, F., Yang, S. G., & Sun, C. (2009). DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure–activity relationships of polybrominated diphenyl ethers. SAR and QSAR in Environmental Research, 20(3-4), 287-307. [Link]

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  • Gu, C. G., Ju, X. H., Jiang, X., Wang, F., Yang, S. G., & Sun, C. (2009). DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure–activity relationships of polybrominated diphenyl ethers. SAR and QSAR in environmental research, 20(3-4), 287-307. [Link]

  • Li, X., Wang, Y., & Zhang, H. (2018). Molecule Activity Analysis in Ground State of para-Halogenated Diphenyl Ethers Based on DFT Calculation. In 3rd International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2018) (pp. 535-539). Atlantis Press. [Link]

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comparing the efficacy of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene in different synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials and synthetic routes is paramount to the efficient and successful synthesis of target molecules. This guide provides an in-depth technical comparison of the efficacy of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene in various synthetic pathways. We will explore its utility in constructing complex heterocyclic scaffolds, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

Introduction to this compound: A Versatile Precursor

This compound is a diaryl ether that serves as a valuable precursor in organic synthesis, particularly for the construction of nitrogen and oxygen-containing heterocycles. Its structure, featuring two chlorinated benzene rings linked by an ether bond and activated by a nitro group, makes it amenable to a variety of transformations. The electron-withdrawing nature of the nitro group and the chloro substituents activates the aromatic rings towards nucleophilic substitution and facilitates intramolecular cyclization reactions. This guide will focus on two primary applications of this versatile molecule: the synthesis of phenothiazine derivatives and the formation of dibenzofuran scaffolds.

Core Synthetic Applications and Comparative Efficacy

The utility of this compound is primarily demonstrated in its conversion to valuable heterocyclic structures. We will now delve into the specifics of these transformations, comparing their efficacy based on reaction mechanisms, yields, and conditions.

Route 1: Synthesis of Phenothiazine Scaffolds via Smiles Rearrangement and Ullmann Condensation

Phenothiazines are a class of heterocyclic compounds with significant pharmacological applications, including antipsychotic and antihistaminic activities. The synthesis of the phenothiazine core often involves the formation of a diarylamine followed by cyclization with sulfur. This compound can be a key player in the synthesis of substituted phenothiazines.

One plausible pathway involves an initial Ullmann condensation with an aminothiophenol, followed by an intramolecular Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that is particularly effective in systems with electron-withdrawing groups, such as the nitro group present in our topic compound.

Alternatively, the diaryl ether can first be converted to a diarylamine, which then undergoes cyclization with sulfur. The Ullmann condensation is a classic and direct method for forming the crucial C-N bond in the diarylamine intermediate.[1]

Comparative Analysis of Phenothiazine Synthesis Routes

RouteKey TransformationTypical Reagents & ConditionsReported Yields (for similar systems)AdvantagesDisadvantages
Smiles Rearrangement Intramolecular C-N bond formationBase (e.g., KOH, NaOH) in polar aprotic solvents (e.g., DMF)Good to excellentHigh regioselectivity for unsymmetrical products.Can require harsh basic conditions; multi-step process.
Ullmann Condensation Intermolecular C-N bond formationCopper catalyst, high temperaturesModerate to good[1]Direct and well-established method.[1]Often requires high temperatures and stoichiometric copper; yields can be moderate.[1]

Causality Behind Experimental Choices: The choice between these routes often depends on the desired substitution pattern and the stability of the functional groups to the reaction conditions. The Smiles rearrangement offers excellent control over regiochemistry, which is crucial when synthesizing complex, unsymmetrically substituted phenothiazines. The Ullmann condensation, while a more traditional approach, remains a viable option for simpler analogs.

Route 2: Synthesis of Dibenzofuran Scaffolds via Intramolecular Cyclization

Dibenzofurans are another important class of heterocycles found in natural products and pharmaceuticals. The intramolecular cyclization of diaryl ethers is a common strategy for their synthesis.[2][3] this compound, after reduction of the nitro group to an amino group and subsequent diazotization, can undergo Pschorr cyclization. More modern and efficient methods, however, involve palladium-catalyzed C-H activation/C-O cyclization.[4][5]

Comparative Analysis of Dibenzofuran Synthesis Routes

RouteKey TransformationTypical Reagents & ConditionsReported Yields (for similar systems)AdvantagesDisadvantages
Pschorr Cyclization Intramolecular radical cyclization of a diazonium saltNaNO₂, acid; copper catalystModerateWell-established classical method.Often requires stoichiometric copper and can produce side products.
Palladium-Catalyzed C-H Activation Intramolecular C-O bond formationPd catalyst (e.g., Pd(OAc)₂), oxidant (e.g., air, benzoquinone)Good to excellent[4][5]High efficiency, good functional group tolerance, catalytic palladium.[4][5]Palladium catalysts can be expensive; optimization of ligands and conditions may be required.

Causality Behind Experimental Choices: The move towards palladium-catalyzed methods reflects the drive for more efficient and sustainable synthesis. These methods often proceed under milder conditions and with higher yields compared to classical cyclizations like the Pschorr reaction. The ability to directly functionalize a C-H bond avoids the need for pre-functionalization (e.g., iodination), shortening the synthetic sequence.[2]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for key transformations are outlined below. These protocols are based on established procedures for similar substrates and are intended as a starting point for optimization.

Protocol 1: Synthesis of a Diarylamine Intermediate via Ullmann Condensation

This protocol describes the synthesis of a diarylamine from an aryl halide and an amine, a key step in one route to phenothiazines.

Materials:

  • This compound

  • Substituted aniline

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the substituted aniline (1.2 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add dry DMF to the tube.

  • Seal the tube and heat the reaction mixture at 120-150 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired diarylamine.

Protocol 2: Intramolecular Cyclization to a Dibenzofuran via Palladium-Catalyzed C-H Activation

This protocol outlines the synthesis of a dibenzofuran from a diaryl ether. Note that for this compound, the nitro group would likely need to be reduced to an amino group and then removed or converted to a different directing group for this specific catalytic system to be effective.

Materials:

  • Diaryl ether precursor (e.g., a derivative of this compound)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pivalic acid

  • Air or another oxidant

Procedure:

  • In a reaction vessel, dissolve the diaryl ether (1.0 equiv) in pivalic acid.

  • Add Pd(OAc)₂ (5-10 mol%).

  • Heat the reaction mixture under an air atmosphere at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the dibenzofuran.[4][5]

Visualization of Synthetic Pathways

To better illustrate the logical flow of the synthetic routes discussed, the following diagrams are provided.

Synthetic_Pathways cluster_0 Route 1: Phenothiazine Synthesis cluster_1 Route 2: Dibenzofuran Synthesis A 4-Chloro-1-(2-chlorophenoxy)- 2-nitrobenzene B Diarylamine Intermediate A->B Ullmann Condensation D Aminothiophenol Adduct A->D Ullmann Condensation C Phenothiazine B->C Cyclization with Sulfur D->C Smiles Rearrangement E 4-Chloro-1-(2-chlorophenoxy)- 2-nitrobenzene Derivative F Diazonium Salt E->F Reduction & Diazotization G Dibenzofuran E->G Pd-catalyzed C-H Activation F->G Pschorr Cyclization

Caption: Synthetic pathways for phenothiazine and dibenzofuran synthesis.

Conclusion and Future Outlook

This compound stands out as a highly adaptable precursor for the synthesis of complex heterocyclic molecules of significant interest in medicinal chemistry. This guide has compared its efficacy in two major synthetic applications: the formation of phenothiazines and dibenzofurans. The choice of the optimal synthetic route is contingent upon the specific target molecule, desired substitution patterns, and the required scale of the synthesis.

Modern catalytic methods, particularly those employing palladium, offer significant advantages in terms of efficiency and milder reaction conditions for the synthesis of dibenzofurans. For phenothiazine synthesis, both the classic Ullmann condensation and the strategic Smiles rearrangement provide viable pathways, with the latter offering superior regiochemical control.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, further expanding the synthetic utility of this compound and similar precursors. The continued exploration of novel reaction pathways will undoubtedly lead to the discovery of new therapeutic agents and functional materials.

References

  • Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590–6597. [Link]

  • Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008). Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope. The Journal of Organic Chemistry, 73(13), 5022–5028. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Tian, X., Wu, R. M., Liu, G., Li, Z. B., Wei, H. L., Yang, H., ... & Zuo, H. (2011). Smiles rearrangement for the synthesis of diarylamines. Arkivoc, 2011(10), 118-126. [Link]

  • Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323-1345. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

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A Comparative Guide to the Synthetic Routes of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its diaryl ether structure, substituted with chloro and nitro groups, makes it a versatile building block for more complex molecules. The efficient and selective synthesis of this compound is therefore of significant interest to the chemical research community. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway is a cornerstone of modern organic synthesis for the formation of aryl ethers. This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a good leaving group, typically a halide.[1][2]

Chemical Principles and Mechanism

The SNAr mechanism proceeds via a two-step addition-elimination process.[1][2] In the first step, the nucleophile (in this case, the 2-chlorophenoxide ion) attacks the carbon atom bearing the leaving group (a chlorine atom) on the electrophilic nitro-activated benzene ring. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is a crucial stabilizing interaction.[1][2][3] In the second, typically rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

The presence of the nitro group ortho or para to the leaving group is essential for the stabilization of the Meisenheimer complex and thus for the feasibility of the reaction.[1][2] Without such activation, nucleophilic attack on an aryl halide is energetically unfavorable.

Experimental Protocol: SNAr Synthesis

This protocol is based on established principles of SNAr reactions for the synthesis of diaryl ethers.

Materials:

  • 2,4-Dichloronitrobenzene

  • 2-Chlorophenol

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and heating apparatus

Step-by-Step Procedure:

  • Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a base such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the 2-chlorophenoxide salt.

  • Addition of the Electrophile: To the stirred solution of the phenoxide, add 2,4-dichloronitrobenzene (1.0 equivalent).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the chosen solvent and the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like toluene or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and then with brine to remove any remaining base and solvent. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Visualization of the SNAr Pathway

SNAr_Pathway Reactants 2,4-Dichloronitrobenzene + 2-Chlorophenoxide Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Elimination of Cl⁻

Caption: SNAr reaction pathway for the synthesis of the target molecule.

Route 2: Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1901, is a classical and powerful method for the formation of carbon-oxygen bonds, specifically for the synthesis of diaryl ethers.[4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or a phenol.[4][6]

Chemical Principles and Mechanism

The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently above 200 °C) and stoichiometric amounts of copper powder.[4][5] However, modern variations of the Ullmann reaction utilize soluble copper catalysts, often with ligands, which allow for milder reaction conditions. The mechanism is thought to involve the formation of a copper(I) alkoxide or phenoxide species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst.[4][6]

Aryl halides with electron-withdrawing groups tend to be more reactive in Ullmann-type reactions.[4] The choice of copper source (e.g., CuI, Cu₂O, or copper powder) and the presence of a base are critical for the success of the reaction.

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure for a modern Ullmann-type diaryl ether synthesis.

Materials:

  • 4-Chloro-2-nitrophenol

  • 1-Bromo-2-chlorobenzene or 1-Iodo-2-chlorobenzene

  • Copper(I) Iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • A high-boiling polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene.[4]

  • Toluene

  • Ammonium hydroxide solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a reaction flask under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add 4-chloro-2-nitrophenol (1.0 equivalent), the aryl halide (1-bromo-2-chlorobenzene or 1-iodo-2-chlorobenzene, 1.1 equivalents), copper(I) iodide (0.1 equivalents), the ligand (0.2 equivalents), and the base (e.g., potassium carbonate, 2.0 equivalents).

  • Solvent Addition: Add the degassed high-boiling polar solvent (e.g., DMF).

  • Reaction: Heat the reaction mixture to a temperature typically between 100-160 °C. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter through a pad of celite to remove insoluble copper salts.

  • Aqueous Wash: Wash the filtrate with aqueous ammonium hydroxide solution to remove residual copper catalyst, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Visualization of the Ullmann Condensation Pathway

Ullmann_Pathway Reactants 4-Chloro-2-nitrophenol + 1-Bromo-2-chlorobenzene Intermediate Copper Phenoxide Complex Reactants->Intermediate Coordination Catalyst Cu(I) Catalyst + Base Catalyst->Intermediate Product This compound Intermediate->Product Reductive Elimination

Caption: Ullmann condensation pathway for the synthesis of the target molecule.

Comparative Analysis: SNAr vs. Ullmann Condensation

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation
Starting Materials Activated aryl halide (e.g., 2,4-dichloronitrobenzene) and a phenoxideAn aryl halide and a phenol
Catalyst Typically uncatalyzedCopper-based catalyst (e.g., CuI, Cu₂O)
Reaction Conditions Generally milder temperatures (80-120 °C)Often requires higher temperatures (100-200 °C), though modern methods are milder
Substrate Scope Limited to aryl halides activated by strong electron-withdrawing groupsBroader scope for non-activated aryl halides
Cost & Availability Reagents are generally inexpensive and readily availableCopper catalysts and ligands can add to the cost
Work-up & Purification Simpler work-up, often achievable by extraction and recrystallizationCan be more complex due to the need to remove the copper catalyst
Environmental Impact Use of polar aprotic solvents like DMF and DMSOUse of high-boiling solvents and a metal catalyst

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Ullmann Condensation are viable and effective methods for the synthesis of this compound.

The SNAr route is often the preferred method in a laboratory setting due to its operational simplicity, the absence of a metal catalyst, and generally milder reaction conditions. The availability and relatively low cost of the starting materials, 2,4-dichloronitrobenzene and 2-chlorophenol, make this an economically attractive option. The primary requirement is the presence of the activating nitro group on the aryl halide.

For the specific synthesis of this compound, the SNAr reaction is recommended as the more straightforward and cost-effective approach , provided the starting materials are accessible.

References

  • Wikipedia. Ullmann condensation. [URL: https://en.wikipedia.
  • ChemBK. Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. [URL: https://www.chembk.com/en/chem/Benzene,%202-chloro-1-(4-chlorophenoxy)-4-nitro-]
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A Senior Application Scientist's Guide: Benchmarking 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene for Phenoxazine Synthesis against Modern Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of diaryl ethers and their subsequent transformation into complex heterocyclic scaffolds like phenoxazines are cornerstone operations in medicinal chemistry and materials science.[1][2] Phenoxazine derivatives, in particular, exhibit a vast range of biological activities, including anticancer and antiviral properties, and serve as valuable photoredox catalysts.[1][3][4] This guide provides an in-depth performance benchmark of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene, a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr), against two canonical alternative strategies for constructing the core phenoxazine skeleton: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig amination. We will dissect the mechanistic underpinnings, comparative performance metrics, and practical considerations of each route, providing researchers with a clear framework for strategic decision-making in their synthetic campaigns.

Introduction: The Strategic Importance of C-O and C-N Bond Formation

The construction of aryl-oxygen (C-O) and aryl-nitrogen (C-N) bonds is fundamental to modern organic synthesis. Traditional methods often required harsh conditions and offered limited scope. The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the field, yet classical methods like Nucleophilic Aromatic Substitution (SNAr) remain highly relevant, especially when cost and scale are primary drivers.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway relies on the presence of strong electron-withdrawing groups (like the nitro group in our title compound) to activate an aromatic ring towards attack by a nucleophile.[5] The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7]

  • Ullmann Condensation: A classic method that uses copper or copper salts to couple an aryl halide with an alcohol, amine, or thiol.[8][9] While historically requiring high temperatures, modern iterations have improved its efficiency with the use of ligands.[8]

  • Buchwald-Hartwig Amination/Coupling: A powerful palladium-catalyzed cross-coupling reaction that forms C-N and C-O bonds under relatively mild conditions with exceptional functional group tolerance.[10][11] It has become a go-to method in drug discovery for its reliability and broad scope.[10]

This guide uses the synthesis of a generic phenoxazine core as the benchmark transformation to objectively compare these three distinct strategies.

The SNAr-Centric Approach with this compound

The title compound is strategically designed for a specific synthetic sequence: an initial intramolecular SNAr reaction is facilitated by a pre-existing diaryl ether framework, followed by cyclization. The key to its reactivity lies in the powerful electron-withdrawing effect of the nitro group, which is positioned ortho to the ether linkage and para to a chlorine atom, making the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.[5]

Causality of the Experimental Design

The rationale for using this pre-formed diaryl ether is to simplify the synthesis into a two-stage process: reduction of the nitro group to an amine, followed by an intramolecular cyclization. The amine, once formed, acts as an internal nucleophile, and the cyclization proceeds to form the phenoxazine ring system. This approach avoids intermolecular coupling steps at a late stage, which can often be challenging.

Proposed Synthetic Workflow

The logical flow for utilizing this compound to synthesize a phenoxazine derivative is outlined below. The process begins with the reduction of the nitro group, which generates the key amine nucleophile that initiates the final ring-closing step.

A 4-Chloro-1-(2-chlorophenoxy)- 2-nitrobenzene B Reduction (e.g., SnCl2, H2/Pd-C) A->B C Intermediate Amino Diaryl Ether B->C D Intramolecular Nucleophilic Aromatic Substitution (Base-mediated) C->D E Phenoxazine Core D->E

Caption: SNAr workflow for phenoxazine synthesis.

Performance Analysis
  • Advantages:

    • Atom Economy: The key ring-forming step is intramolecular and does not require an external coupling partner.

    • Precious-Metal-Free Cyclization: The final cyclization step avoids the cost and toxicity associated with palladium catalysts.

    • Scalability: For this specific target class, the pathway can be cost-effective on a large scale if the starting material is readily available.

  • Limitations:

    • Limited Scope: The strategy is inherently inflexible, as it is tethered to the specific substitution pattern of the starting material.

    • Potentially Harsh Conditions: Nitro group reductions can sometimes require harsh reagents that may not be compatible with sensitive functional groups elsewhere in the molecule.

    • Substrate Availability: The synthesis is entirely dependent on the commercial availability or efficient preparation of the title compound.

Alternative Strategy 1: The Ullmann Condensation Route

The Ullmann condensation provides a more classical, convergent approach where the diaryl ether is constructed from two simpler fragments: an o-aminophenol derivative and an activated aryl halide.

Causality of the Experimental Design

This strategy builds the key C-O bond intermolecularly. The choice of an Ullmann reaction over other methods might be driven by the low cost of copper catalysts compared to palladium. The reaction typically involves heating an aryl halide and a phenol with a stoichiometric amount of copper powder or a copper(I) salt in a high-boiling polar solvent.[8]

Proposed Synthetic Workflow

The workflow involves first creating the diaryl ether linkage, followed by a final ring-closing step, often via oxidation or another coupling reaction.

cluster_0 Step 1: C-O Bond Formation cluster_1 Step 2: Cyclization A 2-Aminophenol Derivative C Ullmann Condensation (Cu Catalyst, Base, High Temp) A->C B Activated Aryl Halide (e.g., 1,2-dichloro-4-nitrobenzene) B->C D Intermediate Amino Diaryl Ether C->D E Intramolecular Cyclization D->E F Phenoxazine Core E->F

Caption: Ullmann condensation workflow for phenoxazine synthesis.

Performance Analysis
  • Advantages:

    • Cost-Effective Catalyst: Copper is significantly cheaper than palladium.

    • Convergent Approach: Allows for the combination of two different aromatic fragments, offering some flexibility.

  • Limitations:

    • Harsh Conditions: Often requires high temperatures (>180 °C) and polar aprotic solvents like DMF or NMP, which can limit functional group tolerance.[8]

    • Stoichiometric Copper: Traditional protocols often use stoichiometric or supra-stoichiometric amounts of copper, leading to significant metallic waste.[8]

    • Lower Yields: Yields can be variable and are often lower than modern palladium-catalyzed methods.[12]

Alternative Strategy 2: The Buchwald-Hartwig Cross-Coupling Route

The Buchwald-Hartwig amination represents the state-of-the-art for C-N bond formation and can be adapted for a highly efficient and modular phenoxazine synthesis. This approach typically involves coupling an o-halophenol with an o-haloaniline derivative in a sequence of two cross-coupling reactions.

Causality of the Experimental Design

This strategy is chosen for its unparalleled reliability, scope, and mild reaction conditions. The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination to form the C-N bond.[11][13] This allows for the coupling of electronically diverse and sterically hindered partners that are often unreactive under SNAr or Ullmann conditions.[10]

Proposed Synthetic Workflow

A powerful and flexible strategy involves a sequential, one-pot, or stepwise Buchwald-Hartwig C-O and C-N coupling to assemble the phenoxazine core.

cluster_0 Step 1: C-O Coupling (Etherification) cluster_1 Step 2: C-N Coupling (Amination/Cyclization) A 2-Halophenol C Buchwald-Hartwig C-O Coupling (Pd Catalyst, Ligand, Base) A->C B 2-Haloaryl Derivative B->C D Intermediate Diaryl Ether C->D E Intramolecular Buchwald-Hartwig C-N Coupling D->E F Phenoxazine Core E->F

Caption: Buchwald-Hartwig workflow for phenoxazine synthesis.

Performance Analysis
  • Advantages:

    • Mild Conditions: Reactions are often run at temperatures between room temperature and 100 °C, preserving sensitive functional groups.[11]

    • Broad Substrate Scope: Tolerates a vast array of functional groups and can be used with complex, sterically demanding substrates.[10][14]

    • High Yields: Generally provides high to excellent yields, making it ideal for discovery chemistry where material conservation is critical.

    • Catalytic Process: Uses low loadings of the palladium catalyst (typically 1-2 mol%).[14]

  • Limitations:

    • High Cost: Palladium catalysts and the required phosphine ligands are expensive, which can be a barrier for large-scale synthesis.[15]

    • Catalyst/Ligand Sensitivity: Some catalysts and ligands are sensitive to air and moisture, requiring inert atmosphere techniques.[14]

    • Metal Contamination: Products, particularly for pharmaceutical applications, require rigorous purification to remove residual palladium.

Head-to-Head Performance Benchmark

The choice of synthetic route is a multi-parameter optimization problem. The following table summarizes the key performance indicators for each methodology, providing a clear basis for comparison.

FeatureSNAr with this compoundUllmann CondensationBuchwald-Hartwig Cross-Coupling
Primary Mechanism Addition-Elimination (Meisenheimer Complex)[6][7]Copper-Promoted Nucleophilic Substitution[8]Palladium-Catalyzed Reductive Elimination[11][13]
Typical Temperature Variable (Reduction) then ~80-150°C (Cyclization)High (Often > 180°C)[8]Mild (RT - 110°C)[11]
Key Reagent Stoichiometric BaseStoichiometric Copper (classic) or Catalytic Cu (modern)[8]Catalytic Palladium (0.5-5 mol%) and Ligand[14]
Yield Range Moderate to Good (highly substrate-dependent)Low to Good (often variable)[12]Good to Excellent (highly reliable)
Substrate Scope Very Narrow (reliant on specific precursor)ModerateVery Broad[10]
Cost Factor Low to Moderate (if precursor is cheap)Low (Copper is inexpensive)High (Palladium and ligands are expensive)[15]
Green Chemistry Fair (avoids precious metals but may use harsh reductants)Poor (high energy, metallic waste)Good (catalytic, efficient) but uses a precious metal[15]
Key Advantage Simplicity and low cost for a specific target class.Low catalyst cost.High reliability, broad scope, and mild conditions.
Key Limitation Extreme inflexibility.Harsh conditions and often poor yields.[8][12]High cost and potential for metal contamination.

Exemplar Experimental Protocols

To ensure trustworthiness and provide actionable insights, the following are representative, self-validating protocols for the synthesis of a simple phenoxazine.

Protocol 1: SNAr Route
  • Nitro Reduction: To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂, 5.0 eq). Heat the mixture to reflux for 4 hours. Monitor by TLC.

  • Workup: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude amine intermediate in DMF. Add potassium carbonate (K₂CO₃, 2.0 eq) and heat to 120 °C for 12 hours.

  • Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The crude product is then purified by column chromatography on silica gel to yield the target phenoxazine.

Protocol 2: Ullmann Condensation Route
  • C-O Coupling: In a sealed tube, combine 2-aminophenol (1.0 eq), 1-bromo-2-chlorobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in DMSO.

  • Reaction: Purge the tube with argon, seal, and heat to 100 °C for 24 hours. Monitor by LC-MS.

  • Workup and Purification: Cool the mixture, dilute with water, and extract with ethyl acetate. The crude diaryl ether intermediate is purified by column chromatography.

  • Cyclization: The purified intermediate is then subjected to a separate palladium-catalyzed intramolecular C-N bond formation (as in the Buchwald-Hartwig protocol) to yield the phenoxazine.

Protocol 3: Buchwald-Hartwig Amination Route
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-chlorobenzene (1.0 eq), 2-aminophenol (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (a bulky phosphine ligand, 0.05 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reaction: Evacuate and backfill the flask with argon (3x). Add anhydrous toluene via syringe. Heat the reaction mixture to 100 °C for 16 hours. Monitor by LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the final phenoxazine.

Conclusion and Strategic Recommendations

The selection of a synthetic strategy is not a matter of identifying a single "best" method, but rather the most appropriate tool for the specific scientific and economic context.

  • This compound is an excellent choice for process chemistry and large-scale synthesis of a specific phenoxazine target. Its value lies in its potential for low cost and operational simplicity, provided the inherent lack of flexibility is not a constraint.

  • The Ullmann Condensation remains a viable option when catalyst cost is the absolute primary driver and the substrates are robust enough to withstand the harsh reaction conditions. Its use in discovery chemistry has been largely superseded.

  • The Buchwald-Hartwig Cross-Coupling is the undisputed method of choice for drug discovery and medicinal chemistry programs . Its broad substrate scope, excellent functional group tolerance, and high reliability provide the speed and flexibility needed to rapidly generate diverse libraries of complex molecules. The higher cost is a justifiable investment for achieving research milestones efficiently.

Ultimately, a thorough understanding of the causality behind each method's performance allows the modern researcher to make informed, strategic decisions that balance chemical efficiency with practical constraints.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene (CAS No. 22544-02-1). As a chlorinated nitroaromatic compound, this substance presents significant toxicological and environmental hazards that necessitate rigorous adherence to safety and disposal protocols. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Section 1: Hazard Identification & Risk Assessment: The "Why"

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound belongs to a class of compounds—chlorinated nitroaromatics—known for their reactivity and biological effects. The presence of both chloro- and nitro- functional groups on the aromatic rings significantly increases its toxicity profile.

Toxicological Profile: While specific toxicological data for this exact molecule is limited, the profile can be reliably inferred from structurally similar compounds like chloronitrobenzenes. The primary hazards include:

  • High Acute Toxicity: These compounds are generally toxic if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Organ Damage: Causes damage to organs through prolonged or repeated exposure.[3][4]

  • Methemoglobinemia: A critical and often immediate risk associated with nitroaromatic compounds is their ability to interfere with oxygen transport in the blood, leading to cyanosis (a blueish discoloration of the skin), headache, dizziness, and, in severe cases, collapse and death.[5]

  • Carcinogenicity & Mutagenicity: Many chlorinated nitroaromatic compounds are suspected of causing cancer and genetic defects.[4][6]

Environmental Profile: The robust chemical nature of this compound makes it a significant environmental pollutant.

  • Aquatic Toxicity: It is classified as toxic to aquatic life with long-lasting effects.[2][3][4][6] Accidental release into waterways can have devastating consequences for ecosystems.

  • Persistence: Chlorinated aromatic compounds are not readily biodegradable, meaning they persist in the environment for long periods, posing a continuous hazard.[2][4]

Hazard CategoryDescriptionPrimary Concern & Rationale
Acute Toxicity Toxic via oral, dermal, and inhalation routes.[1][2][3]Immediate health risk upon exposure. The molecular structure allows for rapid absorption, particularly through the skin.
Systemic Health Hazards May cause cancer, genetic defects, and organ damage with repeated exposure.[3][4][6]Long-term, chronic health effects from even low-level exposure.
Specific Health Hazard Induces methemoglobinemia.[5]Life-threatening condition that impairs the blood's ability to carry oxygen.
Environmental Hazard Toxic to aquatic life with long-lasting effects; not readily biodegradable.[2][4][6]High risk of long-term environmental contamination and ecosystem damage if released.

Section 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted with stringent engineering controls and appropriate PPE.

Engineering Controls: The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of this compound must occur inside a certified chemical fume hood to control the release of vapors or dust.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4][8]

  • Safety Stations: An eyewash station and a safety shower must be immediately accessible in the work area.[8][9]

Personal Protective Equipment (PPE) Protocol: PPE is the last line of defense and must be worn correctly at all times.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended). For extended contact, Viton® or Silver Shield/4H® are advised.[5]Prevents dermal absorption, a primary route of exposure for this class of chemicals.[2][6]
Eye & Face Protection Chemical safety goggles with side shields. A full-face shield is required when there is a splash hazard.[8][9]Protects eyes from contact with dust or splashes, which can cause severe irritation and systemic absorption.
Body Protection A buttoned lab coat. For larger quantities or spill cleanup, a chemically resistant apron or suit is necessary.Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][8]
Respiratory Protection Not typically required when working in a fume hood. If dust or aerosols may be generated outside a hood, a NIOSH-approved respirator with organic vapor/particulate cartridges is mandatory.[2][9]Prevents inhalation, a direct route for acute toxicity.

Section 3: Waste Segregation & Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste stream is accepted by the disposal facility. This compound is a chlorinated organic waste and must be treated as such.

Step-by-Step Collection Methodology:

  • Select a Waste Container:

    • Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass).

    • The container must have a secure, screw-on lid.

    • Ensure the container is clean and dry before its first use.

  • Label the Container (Before Use):

    • Affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "this compound" and its CAS number: "22544-02-1".

    • List all constituents if it is a mixed waste.

    • Apply the appropriate GHS pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).

  • Transferring Waste:

    • Solid Waste: Use dedicated spatulas or scoops to transfer solid material into the waste container.

    • Contaminated Labware: Disposable items (e.g., weigh boats, gloves, pipette tips) that are contaminated must be placed in this container.

    • Rinsate: If decontaminating glassware, the initial solvent rinses (using a solvent like acetone or methanol) must be collected as hazardous waste in a designated liquid waste container for chlorinated solvents. Do not rinse directly into the sink.[10]

  • Storage Pending Disposal:

    • Keep the waste container securely closed when not in use.[7][8]

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Store away from incompatible materials, such as strong bases or reducing agents.[1][7]

Section 4: Spill & Emergency Management

Accidents require a calm, prepared, and immediate response to mitigate harm.

Small-Scale Laboratory Spill Protocol:

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or ventilation is poor, evacuate the lab.

  • Don Full PPE: Before attempting cleanup, don the full PPE suite as described in Section 2, including respiratory protection if necessary.

  • Contain the Spill: Prevent the spill from spreading. For solid spills, carefully cover with a plastic sheet to avoid dust generation.

  • Clean Up:

    • Gently sweep up the solid material, avoiding the creation of dust.[8]

    • Place the swept material and any contaminated cleaning supplies (e.g., pads, wipes) into the designated hazardous waste container.[2][11]

    • Use an inert absorbent material like sand or diatomaceous earth for any liquid component.[2][10]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Spill Response Decision Workflow

Caption: Decision workflow for responding to a chemical spill.

Section 5: Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or washed down the drain. This substance is a regulated hazardous waste.

The Authoritative Method: High-Temperature Incineration

The universally accepted and most effective disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9][12]

  • Why Incineration? Incineration at temperatures typically above 850°C ensures the complete thermal destruction of the organic molecule. This process breaks the compound down into simpler, less toxic components. For chlorinated wastes, this process produces acidic gases like hydrogen chloride (HCl).[13]

  • Scrubbing Systems: Licensed incinerators are legally required to have sophisticated flue gas treatment systems, including afterburners and scrubbers, to neutralize these acidic gases and prevent the release of pollutants into the atmosphere.[9][13]

  • Regulatory Compliance: This method complies with regulations set forth by agencies like the Environmental Protection Agency (EPA) for the disposal of hazardous materials.

Disposal Logistics Workflow:

  • Accumulation: Safely collect and store the waste in your laboratory's satellite accumulation area as described in Section 3.

  • EH&S Coordination: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. Do not attempt to transport hazardous waste yourself.

  • Licensed Vendor: EH&S works with a licensed and certified hazardous waste disposal vendor. This vendor is trained and equipped to safely transport the material.

  • Transportation & Manifest: The waste is transported under a hazardous waste manifest, a legal document that tracks the waste from your laboratory ("cradle") to its final destination ("grave").

  • Final Destruction: The vendor transports the waste to a permitted incinerator for final destruction.

Overall Disposal Workflow

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs Institutional EH&S cluster_vendor Licensed Disposal Vendor LabGen Waste Generation (Experimentation) Segregate Segregate & Collect in Labeled Container LabGen->Segregate Store Store in Satellite Accumulation Area Segregate->Store Pickup Schedule & Execute Waste Pickup Store->Pickup Request Pickup Transport Transport with Hazardous Waste Manifest Pickup->Transport Incinerate High-Temperature Incineration with Flue Gas Scrubbing Transport->Incinerate

Caption: The logistical chain for proper hazardous waste disposal.

By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is managed in a way that protects human health, preserves environmental integrity, and maintains strict regulatory compliance.

References

  • Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. Cole-Parmer. Available at: [Link]

  • Safety Data Sheet: ≥98,5 %. Carl ROTH. Available at: [Link]

  • Chloronitrobenzenes (mixed isomers) Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie (2016-05-19). Available at: [Link]

  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie (2019-01-17). Available at: [Link]

  • This compound. Global Substance Registration System (GSRS). Available at: [Link]

  • Process for the incineration of chlorinated organic materials. Google Patents (US4215095A).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US Environmental Protection Agency (EPA). Available at: [Link]

  • Substance Information for 1-chloro-2-nitrobenzene. European Chemicals Agency (ECHA). Available at: [Link]

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A Senior Application Scientist's Guide to Handling 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Hazard Profile: Understanding the "Why"

Before we don our gloves, we must understand the causality behind our precautions. The primary hazards associated with chloronitrobenzene compounds are severe and multifaceted.

  • Systemic Toxicity: These compounds are acutely toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The nitroaromatic structure is a classic red flag for causing methemoglobinemia, a serious condition where the blood's ability to carry oxygen is dangerously reduced, leading to cyanosis (a blueish tint to the skin), headache, dizziness, and in severe cases, collapse and death.[3][4]

  • Chronic Health Risks: Beyond immediate toxicity, there are significant long-term concerns. Analogous compounds are suspected of causing genetic defects (mutagenicity) and cancer (carcinogenicity).[1][2] Furthermore, prolonged or repeated exposure may lead to organ damage.[1][2][4]

  • Irritation: Direct contact can cause irritation to the skin, eyes, and respiratory tract.[3][5]

  • Environmental Hazard: This class of chemicals is recognized as being toxic to aquatic life with long-lasting effects, mandating stringent disposal protocols to prevent environmental release.[1]

Mandatory Personal Protective Equipment (PPE) Protocol

Given the high dermal toxicity and potential for aerosolization of this solid compound, a comprehensive PPE strategy is non-negotiable. Merely wearing a lab coat and a single pair of gloves is insufficient.

EquipmentSpecification / StandardRationale & Field Insight
Ventilation Certified Chemical Fume HoodPrimary Engineering Control. All handling, weighing, and transfers must occur within a fume hood to mitigate inhalation of toxic dust.[6] The face velocity should be verified before commencing work.
Hand Protection Double-Gloving: Inner Nitrile, Outer Chemical-Resistant (e.g., Silver Shield/4H®, Viton)The inner glove protects against incidental contact during doffing. The outer glove provides robust defense against the chemical itself.[3] Chloronitrobenzenes can readily penetrate standard laboratory gloves; therefore, selecting a glove material specifically rated for this chemical class is critical. Always check for tears or pinholes before use.
Body Protection Chemical-Resistant Apron over a Flame-Resistant (FR) Lab CoatA standard cotton lab coat offers minimal protection. A chemical-resistant apron is essential to prevent skin contact from spills. While the compound itself has a high flash point, working in a lab with flammable solvents makes an FR lab coat a prudent baseline.
Eye/Face Protection Indirectly Vented Chemical Goggles and a Full-Face ShieldGoggles are mandatory to prevent dust from entering the eyes.[3] A full-face shield is required over the goggles to protect the entire face from splashes during solution preparation or in the event of an unexpected reaction.
Respiratory N95 Respirator (minimum)Even within a fume hood, an N95 respirator should be worn when handling the powder to minimize the risk of inhaling fine particulates that may escape containment during transfers. For spill cleanup or ventilation failure, a full-face respirator with appropriate organic vapor/particulate cartridges is necessary.

Operational Plan: A Step-by-Step Handling Workflow

This protocol is designed as a self-validating system. Each step builds upon the last to create a closed loop of safety from preparation to disposal.

Step 1: Pre-Operational Safety Check
  • Designated Area: Cordon off a specific area within the lab for handling this compound. Post clear hazard warning signs.

  • Fume Hood Verification: Confirm the chemical fume hood has a current certification and the airflow monitor is functioning correctly.

  • Emergency Kit: Ensure an emergency eyewash station and safety shower are unobstructed. Verify the chemical spill kit is stocked with absorbent materials suitable for organic solids.

  • Waste Container: Prepare a clearly labeled, sealed hazardous waste container specifically for "Chloronitrobenzene Waste."[3][7]

Step 2: Gowning and Preparation
  • Don all required PPE as detailed in the table above, starting with the lab coat and finishing with the outer gloves and face shield.

  • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills and facilitate cleanup.

  • Tare all necessary glassware and prepare any required solvents within the hood.

Step 3: Handling and Dispensing
  • Perform all manipulations deep within the fume hood, at least 6 inches from the sash.

  • When weighing the solid compound, use a micro-spatula and handle the container gently to minimize the generation of airborne dust. Do not pour the powder directly.

  • If making a solution, add the solid to the solvent slowly. Do not add solvent to the solid to prevent splashing.

  • Keep the primary container sealed whenever not in active use.

Step 4: Decontamination and Post-Handling
  • Wipe down all external surfaces of containers, glassware, and the absorbent liner with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Place all contaminated disposable materials (wipes, liner, gloves) directly into the designated hazardous waste container.[8]

  • Clean the work area thoroughly.

Step 5: Doffing PPE
  • Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination.

  • The outer gloves should be removed first and immediately discarded into the hazardous waste.

  • The face shield and goggles are next, followed by the apron and lab coat.

  • Remove inner gloves last.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

Safe Handling and Disposal Workflow

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Waste Management A 1. Verify Fume Hood & Emergency Equipment B 2. Prepare Labeled Hazardous Waste Container A->B C 3. Don Full PPE (Double Gloves, Goggles, Face Shield) B->C D 4. Weigh & Dispense Compound Carefully C->D Enter Hood E 5. Perform Experiment D->E F 6. Close Primary Container E->F G 7. Decontaminate Surfaces & Equipment F->G Experiment Complete H 8. Dispose of Contaminated Items in Waste Container G->H I 9. Doff PPE Correctly (Outer Gloves First) H->I L 11. Seal Waste Container H->L J 10. Wash Hands Thoroughly I->J K M 12. Arrange for Professional Hazardous Waste Disposal L->M

Caption: Workflow for safe handling of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene.

Emergency Response: Plan for the Unexpected

  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.

  • Spill: Evacuate the immediate area.[3] Wearing full PPE, cover the spill with a chemical absorbent. Carefully sweep or scoop the material into the designated hazardous waste container.[3][9] Do not add water. Ventilate the area and wash the spill site once the material has been removed.[3]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste generated from handling this compound is considered hazardous.

  • Segregation: Do not mix this waste with other waste streams.[7]

  • Containment: All contaminated materials—including excess reagent, contaminated absorbent materials, gloves, and disposable labware—must be collected in a sealed, properly labeled hazardous waste container.[3][7]

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][7] Under no circumstances should this material be disposed of down the drain or in regular trash.[7][10]

This comprehensive guide provides a robust framework for handling this compound. By understanding the profound hazards and meticulously following these operational and safety protocols, you can effectively mitigate risk and ensure a safe laboratory environment for yourself and your colleagues.

References

  • MilliporeSigma. (2024). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Chloronitrobenzenes (mixed isomers).
  • Aarti Industries. (2021). GPS Safety Summary: 2-Nitrochlorobenzene.
  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-nitrophenol.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Chloro-4-nitrobenzene.
  • Synquest Labs. (2020). Safety Data Sheet: 4-Chloro-2-nitrobenzoic acid.
  • Santa Cruz Biotechnology. (2015). Safety Data Sheet: 1-Chloro-4-nitrobenzene.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • GOV.UK. (2024). Nitrobenzene: Incident management.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Chloro-2-nitrobenzene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.